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  • Product: N-Methylhexanamide
  • CAS: 3418-05-1

Core Science & Biosynthesis

Foundational

N-Methylhexanamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methylhexanamide is a secondary amide with a six-carbon aliphatic chain. This document provides a detailed overview of its chemical and physical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhexanamide is a secondary amide with a six-carbon aliphatic chain. This document provides a detailed overview of its chemical and physical properties, structural information, and common experimental protocols for its synthesis and characterization. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

N-Methylhexanamide is structurally characterized by a hexanoyl group attached to a methylamino group.

  • IUPAC Name: N-methylhexanamide[1]

  • Molecular Formula: C₇H₁₅NO[1]

  • Canonical SMILES: CCCCCC(=O)NC[1]

  • CAS Number: 3418-05-1[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-Methylhexanamide is presented in the table below. These properties are crucial for understanding its behavior in various experimental and physiological environments.

PropertyValueSource
Molecular Weight 129.20 g/mol [1]
Boiling Point 225.7 °C at 760 mmHgLookChem
Density 0.861 g/cm³LookChem
Flash Point 122.3 °CLookChem
Melting Point Data not available
Solubility Data not available
LogP 1.5[1]

Experimental Protocols

Synthesis of N-Methylhexanamide

N-Methylhexanamide is typically synthesized via the acylation of methylamine (B109427) with hexanoyl chloride. This is a standard method for forming amide bonds.

Reaction:

Hexanoyl chloride + Methylamine → N-Methylhexanamide + HCl

Materials:

  • Hexanoyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • An inert solvent (e.g., dichloromethane, diethyl ether)

  • A base to neutralize the HCl byproduct (e.g., triethylamine, pyridine, or excess methylamine)

Procedure:

  • Dissolve hexanoyl chloride in an anhydrous, inert solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of methylamine and the base to the stirred solution of hexanoyl chloride. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude N-Methylhexanamide.

  • Purify the crude product by vacuum distillation or column chromatography.

Diagram of Synthesis Workflow:

G Synthesis Workflow for N-Methylhexanamide cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Hexanoyl_Chloride Hexanoyl Chloride Reaction_Vessel Reaction at 0°C to RT Hexanoyl_Chloride->Reaction_Vessel Methylamine Methylamine & Base Methylamine->Reaction_Vessel Solvent Inert Solvent Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Separation Separatory Funnel (Organic/Aqueous Separation) Quenching->Separation Washing Wash with Acid, Base, Brine Separation->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Step Vacuum Distillation or Column Chromatography Evaporation->Purification_Step Final_Product Pure N-Methylhexanamide Purification_Step->Final_Product G Logical Flow for Spectroscopic Identification of N-Methylhexanamide cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Confirmation Unknown_Sample Unknown Sample (Presumed N-Methylhexanamide) H_NMR ¹H NMR Unknown_Sample->H_NMR IR_Spec IR Spectroscopy Unknown_Sample->IR_Spec Mass_Spec Mass Spectrometry Unknown_Sample->Mass_Spec H_NMR_Data Observe chemical shifts, multiplicities, and integration for all proton environments. H_NMR->H_NMR_Data IR_Data Identify characteristic amide and alkane absorption bands. IR_Spec->IR_Data MS_Data Determine molecular weight from M⁺ peak and analyze fragmentation patterns. Mass_Spec->MS_Data Confirmation Structure Confirmed as N-Methylhexanamide H_NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

References

Exploratory

N-Methylhexanamide (CAS 3418-05-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methylhexanamide, a fatty acid amide with the CAS number 3418-05-1, is a molecule of interest within the broader class of bioactive lipids. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhexanamide, a fatty acid amide with the CAS number 3418-05-1, is a molecule of interest within the broader class of bioactive lipids. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance in the context of fatty acid amide signaling. While direct biological studies on N-Methylhexanamide are limited, this document extrapolates its potential roles based on the well-established activities of structurally related N-acyl-N-methylamides and fatty acid amides, which are known to modulate various physiological processes. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical functions of N-Methylhexanamide.

Chemical and Physical Properties

N-Methylhexanamide is a secondary amide derivative of hexanoic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1]

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
CAS Number 3418-05-1PubChem[1]
IUPAC Name N-methylhexanamidePubChem[1]
Synonyms N-methylcaproamide, Hexanamide, N-methyl-PubChem[1]
Boiling Point 225.7 °C at 760 mmHgLookChem[2]
Density 0.861 g/cm³LookChem[2]
Flash Point 122.3 °CLookChem[2]
LogP 2.153LookChem[2]
Vapor Pressure 0.0854 mmHg at 25°CLookChem[2]

Experimental Protocols

Synthesis of N-Methylhexanamide

A common and effective method for the synthesis of N-methylhexanamide is the acylation of methylamine (B109427) with hexanoyl chloride. This reaction is typically performed in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • Hexanoyl chloride

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (1.1 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hexanoyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution.

  • Add a base such as triethylamine (1.2 equivalents) to the reaction mixture to scavenge the HCl produced.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methylhexanamide.

Caption: General workflow for the synthesis of N-Methylhexanamide.
Purification

The crude N-Methylhexanamide can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or acetonitrile).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol:

  • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized N-Methylhexanamide can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group, the methylene (B1212753) groups of the hexanoyl chain, and the terminal methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the N-methyl carbon, and the carbons of the aliphatic chain.[1][3]

Infrared (IR) Spectroscopy: The IR spectrum of N-Methylhexanamide will exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band) of a secondary amide.[1]

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of N-Methylhexanamide. The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the amide bond and the aliphatic chain.[1][4]

Biological Activity and Potential Applications

While specific biological studies on N-Methylhexanamide are not extensively reported in the current literature, its structural similarity to other endogenous fatty acid amides suggests potential involvement in various physiological processes. N-methylation is a common modification in drug discovery to enhance metabolic stability and membrane permeability.[5]

Fatty Acid Amides as Signaling Molecules

Fatty acid amides are a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382). These molecules are involved in a wide range of physiological processes, including pain, inflammation, sleep, and appetite. They often exert their effects by interacting with cannabinoid receptors (CB1 and CB2) and other cellular targets.

Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce therapeutic effects such as analgesia and anxiolysis. The N-methylated amide structure of N-Methylhexanamide makes it a candidate for investigation as a potential FAAH inhibitor.

FAAH_Inhibition cluster_0 Normal Physiological State cluster_1 With N-Methylhexanamide (Potential Inhibitor) Anandamide Anandamide (and other FAAs) FAAH FAAH Enzyme Anandamide->FAAH Degradation Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Anandamide_2 Anandamide (and other FAAs) FAAH_2 FAAH Enzyme Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) FAAH_2->Therapeutic_Effects Increased Endocannabinoid Tone N_Methylhexanamide N-Methylhexanamide N_Methylhexanamide->FAAH_2 Inhibition

Caption: Potential mechanism of action of N-Methylhexanamide as a FAAH inhibitor.

Conclusion

N-Methylhexanamide is a readily synthesizable fatty acid amide with potential for biological activity. This technical guide provides the essential information for its preparation, purification, and characterization. While direct evidence of its biological function is currently lacking, its structural features suggest it may interact with the endocannabinoid system, particularly as a potential inhibitor of FAAH. Further research into the biological effects of N-Methylhexanamide is warranted to explore its potential as a pharmacological tool or a lead compound in drug discovery. This guide serves as a starting point for such investigations, providing the necessary chemical and methodological foundation.

References

Foundational

An In-depth Technical Guide to the Physical Properties of N-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylhexanamide is a fatty amide derivative of hexanoic acid. As a member of the amide family, it possesses a carbonyl group bonded to a nit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhexanamide is a fatty amide derivative of hexanoic acid. As a member of the amide family, it possesses a carbonyl group bonded to a nitrogen atom. Its structure, consisting of a six-carbon chain and a methyl group on the nitrogen, imparts specific physical and chemical characteristics that are crucial for its potential applications in research and development. This technical guide provides a comprehensive overview of the known physical properties of N-Methylhexanamide, detailed experimental protocols for their determination, and logical workflows for chemical characterization.

Core Physical Properties of N-Methylhexanamide

The physical properties of N-Methylhexanamide are fundamental to its handling, purification, and application in various scientific contexts. The following table summarizes the key quantitative data available for this compound.

PropertyValueReference
IUPAC Name N-methylhexanamide[Computed by LexiChem 2.6.6][1]
CAS Number 3418-05-1
Molecular Formula C₇H₁₅NO[Computed by PubChem 2.1][1]
Molecular Weight 129.20 g/mol [Computed by PubChem 2.1][1]
Boiling Point 225.7 °C at 760 mmHg
Density 0.861 g/cm³
Flash Point 122.3 °C
Refractive Index 1.421
Kovats Retention Index 1123 (Standard non-polar)[NIST Mass Spectrometry Data Center][1]

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid amide like N-Methylhexanamide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Thiele Tube Method:

    • A small amount of the N-Methylhexanamide sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

    • The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

    • The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

  • Simple Distillation Method:

    • A larger volume of the sample (at least 5 mL) is placed in a distillation flask with boiling chips.

    • A distillation apparatus is assembled with a condenser and a collection flask.

    • The sample is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.

    • The boiling point is the stable temperature at which the liquid is actively distilling.

Determination of Density

Density is the mass per unit volume of a substance.

  • An empty, dry graduated cylinder is weighed on an analytical balance.

  • A known volume of N-Methylhexanamide is added to the graduated cylinder, and the volume is precisely recorded.

  • The graduated cylinder containing the liquid is reweighed.

  • The mass of the liquid is determined by subtracting the mass of the empty cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume. This procedure is typically repeated multiple times to ensure accuracy.

Determination of Refractive Index

The refractive index measures how light propagates through a substance.

  • A few drops of the N-Methylhexanamide sample are placed on the prism of a calibrated refractometer.

  • The prism is closed, and the light source is activated.

  • The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark regions aligns with the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should always be recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of N-Methylhexanamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of N-Methylhexanamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrument Setup: The NMR tube containing the sample is placed in the spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

    • Data Acquisition: A standard pulse sequence is used to acquire the ¹H and ¹³C NMR spectra. The number of scans is adjusted to obtain an adequate signal-to-noise ratio.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For a liquid sample like N-Methylhexanamide, a thin film can be created by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Data Acquisition: The salt plates are placed in the sample holder of an IR spectrometer. A background spectrum is typically run first, followed by the sample spectrum.

  • Mass Spectrometry (MS):

    • Sample Introduction: A dilute solution of N-Methylhexanamide is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS).

    • Ionization: The sample is ionized using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

    • Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

Experimental Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like N-Methylhexanamide.

G A Synthesis of N-Methylhexanamide B Purification (e.g., Distillation) A->B C Physical Property Determination B->C D Spectroscopic Analysis B->D E Boiling Point C->E F Density C->F G Refractive Index C->G H NMR (1H, 13C) D->H I IR D->I J Mass Spectrometry D->J K Structure Confirmation E->K F->K G->K H->K I->K J->K

Caption: Workflow for the synthesis and characterization of N-Methylhexanamide.

Logical Relationship of Spectroscopic Methods in Structure Elucidation

This diagram shows how different spectroscopic techniques provide complementary information for determining the structure of a molecule.

G A Unknown Compound (N-Methylhexanamide) B IR Spectroscopy A->B C Mass Spectrometry A->C D NMR Spectroscopy (1H & 13C) A->D E Functional Groups (Amide C=O, N-H) B->E Provides F Molecular Weight & Formula C->F Provides G Carbon-Hydrogen Framework D->G Provides H Final Structure E->H F->H G->H

Caption: Interrelation of spectroscopic methods for molecular structure determination.

References

Exploratory

N-Methylhexanamide: A Technical Overview of its Molecular Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of molecules is paramount. This technical guide provides a concise summary...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of molecules is paramount. This technical guide provides a concise summary of the molecular formula and molecular weight of N-Methylhexanamide.

N-Methylhexanamide is a fatty amide with the chemical formula C7H15NO.[1][2][3] Its molecular structure consists of a hexanamide (B146200) backbone with a methyl group attached to the nitrogen atom.

Molecular Data Summary

The key quantitative data for N-Methylhexanamide is presented in the table below for straightforward reference and comparison.

PropertyValueSource
Molecular FormulaC7H15NOPubChem[1], LookChem[2], Guidechem[3]
Molecular Weight129.20 g/mol PubChem[1]
Monoisotopic Mass129.115364102 DaPubChem[1]

This document focuses solely on the molecular weight and formula of N-Methylhexanamide. As such, experimental protocols, signaling pathways, and logical relationship diagrams are not applicable to the scope of this guide.

References

Foundational

Technical Guide: Physicochemical Properties of N-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the core physicochemical properties of N-Methylhexanamide, a compound of interest in various research a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of N-Methylhexanamide, a compound of interest in various research and development applications. The data and protocols presented herein are intended to support laboratory work and theoretical modeling.

Core Physicochemical Data

The essential physical properties of N-Methylhexanamide are summarized in the table below for quick reference and comparison.

PropertyValueUnits
Boiling Point 225.7°C (at 760 mmHg)
Density 0.861g/cm³

Experimental Protocols

While specific experimental protocols for the determination of N-Methylhexanamide's boiling point and density are not detailed in publicly available literature, standard methodologies for liquid compounds are applicable. The following sections outline generalized procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the Thiele tube technique.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample of N-Methylhexanamide

  • Heating source (e.g., Bunsen burner or hot plate)

  • Mineral oil

Procedure:

  • A small amount of N-Methylhexanamide is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer.

  • The assembly is then placed in a Thiele tube containing mineral oil.

  • The Thiele tube is gently heated, and the temperature is monitored.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then discontinued.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance. A straightforward method involves the use of a pycnometer or, for a less precise measurement, a graduated cylinder and a balance.

Apparatus:

  • Graduated cylinder or pycnometer

  • Electronic balance

Procedure using a Graduated Cylinder:

  • The mass of a clean, dry graduated cylinder is measured using an electronic balance.

  • A specific volume of N-Methylhexanamide is carefully measured into the graduated cylinder.

  • The total mass of the graduated cylinder and the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume. For improved accuracy, this procedure should be repeated multiple times, and the average value should be taken.

Logical Workflow: Synthesis and Characterization

Due to the absence of specific signaling pathway information for N-Methylhexanamide in the reviewed literature, a logical workflow for its synthesis and subsequent characterization is presented. This diagram illustrates the general steps a researcher would take from starting materials to the final, characterized compound.

Synthesis_and_Characterization_Workflow Start Starting Materials (Hexanoic Acid & Methylamine) Synthesis Amide Synthesis Start->Synthesis Reaction Purification Purification (e.g., Distillation) Synthesis->Purification Crude Product Characterization Physicochemical Characterization Purification->Characterization Purified Product BoilingPoint Boiling Point Determination Characterization->BoilingPoint Density Density Measurement Characterization->Density Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Characterization->Spectroscopy Final Pure N-Methylhexanamide Characterization->Final Verified Compound

Exploratory

Solubility of N-Methylhexanamide in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of N-Methylhexanamide in various organic solvents. Due to the limited availability...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methylhexanamide in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on a detailed qualitative solubility profile, established experimental protocols for determining solubility, and a framework for recording and presenting quantitative findings.

Introduction to N-Methylhexanamide

N-Methylhexanamide is a secondary amide with the chemical formula C₇H₁₅NO. Its structure consists of a hexanoyl group attached to a methylamino group. The presence of both a relatively long alkyl chain and a polar amide group dictates its solubility characteristics, making it an interesting subject for study in various chemical and pharmaceutical contexts. Understanding its solubility is crucial for applications such as reaction chemistry, formulation development, and purification processes.

Physicochemical Properties of N-Methylhexanamide:

PropertyValueSource
Molecular FormulaC₇H₁₅NOPubChem
Molecular Weight129.20 g/mol PubChem
IUPAC NameN-methylhexanamidePubChem
CAS Number3418-05-1PubChem
XLogP31.5PubChem

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. N-Methylhexanamide possesses a polar amide group capable of hydrogen bonding and a nonpolar hexyl chain. This dual nature influences its solubility in different classes of organic solvents.

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): N-Methylhexanamide is expected to be soluble in polar protic solvents. The amide group can act as a hydrogen bond acceptor via the carbonyl oxygen and as a hydrogen bond donor via the N-H group, allowing for favorable interactions with the hydroxyl groups of alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is also anticipated in polar aprotic solvents. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar amide group of N-Methylhexanamide.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is expected to be moderate to low. The nonpolar hexyl chain will interact favorably with these solvents through London dispersion forces, but the highly polar amide group will be less effectively solvated, limiting overall solubility. As the alkyl chain length in amides increases, their solubility in nonpolar solvents tends to increase.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Moderate solubility is predicted in ethers. While ethers can act as hydrogen bond acceptors, they are generally less polar than alcohols or polar aprotic solvents.

Quantitative Solubility Data

As specific quantitative solubility data for N-Methylhexanamide is not widely available, the following table is provided as a template for researchers to record their experimental findings. The subsequent sections detail the experimental protocols for obtaining this data.

Table 1: Experimentally Determined Solubility of N-Methylhexanamide

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol
Ethanol
Acetone
Acetonitrile
Ethyl Acetate
Dichloromethane
Toluene
n-Hexane
Tetrahydrofuran
Dimethyl Sulfoxide

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended.

Gravimetric Method (Shake-Flask)

This is a reliable and widely used method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of N-Methylhexanamide to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a glass beaker or evaporating dish).

  • Solvent Evaporation:

    • Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the degradation of N-Methylhexanamide.

  • Quantification:

    • Once the solvent is completely removed, reweigh the container with the N-Methylhexanamide residue.

    • The mass of the dissolved N-Methylhexanamide is the difference between the final and initial weights of the container.

    • Solubility can then be calculated and expressed in units such as g/100 mL or mol/L.

UV/Vis Spectrophotometry Method

This method is suitable for solvents that are transparent in the UV-Vis region where N-Methylhexanamide has a significant absorbance.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of N-Methylhexanamide of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of N-Methylhexanamide using a UV/Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (steps 1 and 2) to prepare a saturated solution of N-Methylhexanamide at a constant temperature.

  • Sample Analysis:

    • Withdraw a small aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the organic solvent to bring the concentration within the linear range of the calibration curve.

  • Quantification:

    • Measure the absorbance of the diluted solution at the λmax.

    • Use the calibration curve to determine the concentration of N-Methylhexanamide in the diluted solution.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of N-Methylhexanamide.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Protocol cluster_uvvis UV/Vis Protocol A Add excess N-Methylhexanamide to a known volume of solvent B Equilibrate at constant temperature (24-72 hours with agitation) A->B C Allow solid to settle or centrifuge B->C Equilibrium reached D Withdraw a known volume of clear supernatant C->D E Gravimetric Method D->E F UV/Vis Spectroscopy D->F G Evaporate solvent E->G J Dilute sample F->J H Weigh residue G->H I Calculate solubility H->I K Measure absorbance J->K L Determine concentration from calibration curve K->L M Calculate solubility L->M

Caption: Figure 1: Experimental Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of N-Methylhexanamide and equips researchers with the necessary protocols to determine quantitative data. The provided framework for data presentation will aid in the systematic collection and comparison of solubility information across various organic solvents.

Foundational

A Technical Guide to the Spectral Analysis of N-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectral data for N-Methylhexanamide, a fatty amide with relevance in various chemica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for N-Methylhexanamide, a fatty amide with relevance in various chemical and biological studies. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual representation of its mass spectral fragmentation pathway.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of N-Methylhexanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
5.90br s1H-NH
2.76d3H4.8N-CH₃
2.13t2H7.8-CH₂-C=O
1.5-1.6m2H--CH₂-CH₂-C=O
1.2-1.3m4H--CH₂-CH₂-CH₂-
0.85t3H7.0-CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
173.5C=O
36.5-CH₂-C=O
31.4-CH₂-CH₂-C=O
26.2N-CH₃
25.4-CH₂-CH₂-CH₂-
22.4-CH₂-CH₃
13.9-CH₃

Note: The ¹³C NMR data is predicted based on typical chemical shifts for similar aliphatic amides, as specific experimental data was not available in the searched literature.[2][3]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2955, 2930, 2870StrongC-H Stretch (Aliphatic)
~1640StrongC=O Stretch (Amide I Band)
~1550StrongN-H Bend (Amide II Band)
~1465MediumC-H Bend (CH₂)

Note: The IR absorption data is based on characteristic frequencies for secondary amides, as a specific peak list for N-Methylhexanamide was not available in the searched literature.[4][5]

Mass Spectrometry (MS)
m/zRelative IntensityProposed Fragment
129Moderate[M]⁺ (Molecular Ion)
114Low[M - CH₃]⁺
100Low[M - C₂H₅]⁺
86Moderate[M - C₃H₇]⁺
72Strong[CH₃NHCOCH₂CH₂]⁺ (McLafferty Rearrangement)
58Very Strong[CH₃NH=C(OH)CH₃]⁺ or [CH₃CH₂CONHCH₃]⁺
44Moderate[CH₃C(OH)=NH]⁺
30Moderate[CH₃NH₂]⁺

Note: The mass spectrometry data is inferred from typical fragmentation patterns of aliphatic amides, as specific experimental data with relative intensities was not available in the searched literature.[6][7][8]

Mass Spectrometry Fragmentation Pathway

The fragmentation of N-Methylhexanamide in a mass spectrometer is primarily driven by the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom, as well as characteristic rearrangements. A significant fragmentation route is the McLafferty rearrangement, which is common for carbonyl compounds with a sufficiently long alkyl chain.

fragmentation_pathway cluster_alpha Alpha Cleavage cluster_mclafferty McLafferty Rearrangement cluster_secondary Secondary Fragmentation M N-Methylhexanamide [C₇H₁₅NO]⁺• m/z 129 F86 [C₅H₁₂NO]⁺ m/z 86 M->F86 -C₃H₇• F100 [C₆H₁₄NO]⁺ m/z 100 M->F100 -C₂H₅• F72 [C₄H₈NO]⁺ m/z 72 M->F72 -C₃H₆ F58 [C₃H₈NO]⁺ m/z 58 F86->F58 -C₂H₄ F44 [C₂H₆N]⁺ m/z 44 F72->F44 -C₂H₄ F30 [CH₄N]⁺ m/z 30 F58->F30 -CO

Caption: Proposed fragmentation pathway of N-Methylhexanamide.

Experimental Protocols

The following sections detail generalized protocols for the acquisition of the spectral data presented. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of N-Methylhexanamide is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then filtered through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample like N-Methylhexanamide, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For vapor phase analysis, the sample is gently heated to produce a vapor which is then introduced into a gas cell.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the gas cell) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (typically 4000-400 cm⁻¹). A typical resolution is 4 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to remove contributions from atmospheric water and carbon dioxide.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of N-Methylhexanamide is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The concentration is typically in the range of 10-100 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for the separation of medium polarity compounds (e.g., a DB-5 or equivalent).

  • GC Conditions:

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C, holding for 1-2 minutes, then ramping up to 280 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Scan Range: The mass range is typically scanned from m/z 30 to 300 to detect the molecular ion and all significant fragments.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of N-Methylhexanamide. The mass spectrum corresponding to this chromatographic peak is then extracted and analyzed to identify the molecular ion and the fragmentation pattern. Library matching (e.g., against the NIST database) can be used to confirm the identity of the compound.

References

Exploratory

Synthesis of N-Methylhexanamide from Hexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the primary synthetic routes for the preparation of N-methylhexanamide from hexanoic acid. The document provides a com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of N-methylhexanamide from hexanoic acid. The document provides a comparative analysis of common methodologies, including direct amidation, synthesis via an acyl chloride intermediate, and the use of coupling agents. Detailed experimental protocols, quantitative data, and mechanistic representations are provided to assist researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Introduction

N-methylhexanamide is a secondary amide that finds applications in various fields of chemical research, including its use as a building block in the synthesis of more complex molecules and its potential relevance in the study of fatty acid amide hydrolase (FAAH) inhibitors. The synthesis of this compound from the readily available starting material, hexanoic acid, can be accomplished through several established chemical transformations. The choice of synthetic route often depends on factors such as desired yield and purity, scalability, and the availability of specific reagents and equipment. This guide will explore three primary methods for the synthesis of N-methylhexanamide.

Synthetic Methodologies

The synthesis of N-methylhexanamide from hexanoic acid can be broadly categorized into three main approaches:

  • Method A: Direct Catalytic Amidation: This method involves the direct reaction of hexanoic acid with methylamine (B109427), typically in the presence of a catalyst and often requiring elevated temperatures to drive the dehydration reaction.

  • Method B: Synthesis via Hexanoyl Chloride: A two-step process where hexanoic acid is first converted to the more reactive hexanoyl chloride, which is then subsequently reacted with methylamine to form the desired amide.

  • Method C: Coupling Agent-Mediated Synthesis: This approach utilizes a coupling agent, such as a carbodiimide, to activate the carboxylic acid, facilitating its reaction with methylamine under milder conditions.

A logical workflow for the synthesis of N-methylhexanamide is presented below:

Synthesis_Workflow cluster_A Method A: Direct Amidation cluster_B Method B: Via Acyl Chloride cluster_C Method C: Coupling Agent Hexanoic_Acid Hexanoic Acid Direct_Amidation Direct Reaction with Methylamine (Catalyst, Heat) Hexanoic_Acid->Direct_Amidation Acyl_Chloride_Formation Conversion to Hexanoyl Chloride (e.g., SOCl₂) Hexanoic_Acid->Acyl_Chloride_Formation Coupling Reaction with Methylamine (e.g., DCC, DMAP) Hexanoic_Acid->Coupling N_Methylhexanamide N-Methylhexanamide Direct_Amidation->N_Methylhexanamide Amidation_B Reaction with Methylamine Acyl_Chloride_Formation->Amidation_B Amidation_B->N_Methylhexanamide Coupling->N_Methylhexanamide

Caption: Overall workflow for the synthesis of N-Methylhexanamide.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with each synthetic method. Please note that yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

ParameterMethod A: Direct Catalytic AmidationMethod B: Via Hexanoyl ChlorideMethod C: Coupling Agent-Mediated
Typical Yield Moderate to HighHighHigh
Purity Good to ExcellentExcellentExcellent
Reaction Conditions High Temperature / CatalystTwo steps, mild to moderate temp.Mild temperature
Key Reagents Catalyst (e.g., TiF₄, Boronic Acid)Thionyl Chloride (SOCl₂)DCC, DMAP
Byproducts WaterSO₂, HCl, Triethylamine (B128534) HClDicyclohexylurea (DCU)

Experimental Protocols

Method B: Synthesis via Hexanoyl Chloride

This two-step method is often favored for its high yields and the high purity of the final product.

Step 1: Synthesis of Hexanoyl Chloride

This procedure details the conversion of hexanoic acid to hexanoyl chloride using thionyl chloride.

  • Materials:

    • Hexanoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Toluene (B28343) (solvent)

  • Procedure:

    • To a dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add hexanoic acid (0.1 mol, 11.6 g) and toluene (100 mL).

    • Slowly add a solution of thionyl chloride (0.15 mol, 17.9 g) in toluene (30 mL) to the flask with stirring.

    • Heat the reaction mixture to reflux and maintain for 3 hours.

    • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to yield crude hexanoyl chloride as a pale yellow oil.

  • Expected Yield: ~97.8%

Step 2: Synthesis of N-Methylhexanamide

This procedure describes the reaction of hexanoyl chloride with methylamine.

  • Materials:

    • Hexanoyl chloride (1.0 eq)

    • Methylamine (2.0 eq, e.g., as a solution in THF or as a gas)

    • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

    • Triethylamine (optional, as an acid scavenger)

  • Procedure:

    • In a flask cooled in an ice bath, dissolve methylamine (2.0 eq) in anhydrous DCM.

    • Slowly add a solution of hexanoyl chloride (1.0 eq) in anhydrous DCM to the stirred methylamine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • The reaction mixture can be washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-methylhexanamide.

    • The product can be further purified by column chromatography or distillation if necessary.

Method C: Coupling Agent-Mediated Synthesis

This method employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and is suitable for small-scale syntheses where mild conditions are required.

  • Materials:

    • Hexanoic acid (1.0 eq)

    • Methylamine hydrochloride (1.1 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

    • Triethylamine (1.1 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of hexanoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add triethylamine (1.1 eq).

    • After 10 minutes, add a solution of DCC (1.1 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • The precipitated dicyclohexylurea (DCU) is removed by filtration.

    • The filtrate is washed with 1 M HCl, saturated NaHCO₃, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography.

Reaction Mechanisms

The underlying chemical transformations for the key synthetic steps are illustrated below.

Formation of Hexanoyl Chloride

The conversion of hexanoic acid to hexanoyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Acyl_Chloride_Formation cluster_0 Mechanism of Acyl Chloride Formation Hexanoic_Acid Hexanoic Acid Intermediate1 Protonated Intermediate Hexanoic_Acid->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 - SO₂ - Cl⁻ Hexanoyl_Chloride Hexanoyl Chloride Intermediate2->Hexanoyl_Chloride + Cl⁻ SO2 SO₂ HCl HCl Amidation_of_Acyl_Chloride cluster_1 Mechanism of Amidation Hexanoyl_Chloride Hexanoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Hexanoyl_Chloride->Tetrahedral_Intermediate + CH₃NH₂ Methylamine Methylamine N_Methylhexanamide N-Methylhexanamide Tetrahedral_Intermediate->N_Methylhexanamide - Cl⁻ HCl HCl DCC_Coupling cluster_2 DCC Coupling Mechanism Hexanoic_Acid Hexanoic Acid O_Acylisourea O-Acylisourea Intermediate Hexanoic_Acid->O_Acylisourea + DCC DCC DCC Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate + CH₃NH₂ Methylamine Methylamine N_Methylhexanamide N-Methylhexanamide Tetrahedral_Intermediate->N_Methylhexanamide - DCU DCU DCU

Foundational

N-Methylhexanamide: A Technical Guide for Researchers and Drug Development Professionals

Introduction N-Methylhexanamide is a fatty amide derivative that belongs to the broader class of N-acyl amides, a diverse family of endogenous signaling lipids.[1] Fatty acid amides are characterized by a fatty acyl grou...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methylhexanamide is a fatty amide derivative that belongs to the broader class of N-acyl amides, a diverse family of endogenous signaling lipids.[1] Fatty acid amides are characterized by a fatty acyl group linked to a primary or secondary amine.[2] This class of molecules, which includes the well-known endocannabinoid anandamide (B1667382) and the sleep-inducing substance oleamide, plays crucial roles in a variety of physiological and pathological processes, including pain, inflammation, and metabolic homeostasis.[2][3] Given the therapeutic potential of modulating these pathways, N-Methylhexanamide presents itself as a molecule of interest for further investigation.

This technical guide provides a comprehensive overview of N-Methylhexanamide, including its chemical properties, a detailed synthesis protocol, and analytical methodologies. Furthermore, it explores its potential biological activities and associated signaling pathways based on the established roles of related fatty acid amides. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the exploration of N-Methylhexanamide and similar fatty amide derivatives.

Chemical and Physical Properties

N-Methylhexanamide is a relatively simple fatty amide with a six-carbon acyl chain. Its fundamental properties are summarized in the table below, with data compiled from comprehensive chemical databases.[1]

PropertyValueReference
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
IUPAC Name N-methylhexanamide[1]
CAS Number 3418-05-1[1]
Canonical SMILES CCCCCC(=O)NC[1]
InChI InChI=1S/C7H15NO/c1-3-4-5-6-7(9)8-2/h3-6H2,1-2H3,(H,8,9)[1]
Appearance Colorless liquid (predicted)
Boiling Point 225.7 °C at 760 mmHg (predicted)
Flash Point 122.3 °C (predicted)
Density 0.861 g/cm³ (predicted)
XLogP3-AA 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]

Synthesis and Characterization

The synthesis of N-Methylhexanamide can be readily achieved through the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with methylamine (B109427). This standard amidation reaction is a robust and high-yielding method for preparing such compounds.

Experimental Protocol: Synthesis of N-Methylhexanamide

This protocol details the synthesis of N-Methylhexanamide from hexanoyl chloride and a solution of methylamine.

Materials:

  • Hexanoyl chloride

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) (or another non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve hexanoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Reaction: Slowly add the hexanoyl chloride solution to the cooled, stirred methylamine solution via a dropping funnel over a period of 15-30 minutes.

  • Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (hexanoyl chloride) is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-Methylhexanamide can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to afford the pure product.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Hexanoyl Chloride Hexanoyl Chloride Reaction Amidation in DCM (0°C to RT) Hexanoyl Chloride->Reaction Methylamine Methylamine Methylamine->Reaction Crude Product Crude Product Reaction->Crude Product Quench Quench with NaHCO3 Crude Product->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Chromatography or Vacuum Distillation Concentration->Purification Pure N-Methylhexanamide Pure N-Methylhexanamide Purification->Pure N-Methylhexanamide

Workflow for the synthesis and purification of N-Methylhexanamide.
Analytical Methods

The identity and purity of synthesized N-Methylhexanamide can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like N-Methylhexanamide.

Experimental Protocol: GC-MS Analysis of N-Methylhexanamide

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).[4]

  • Capillary column suitable for fatty amide analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4][5]

Sample Preparation:

  • Prepare a stock solution of the synthesized N-Methylhexanamide in a suitable solvent such as chloroform (B151607) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 to 10 µg/mL.

  • For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all standards and samples.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-350.

Data Analysis:

  • The retention time of the peak corresponding to N-Methylhexanamide in the sample should match that of the standard.

  • The mass spectrum of the sample peak should be compared to a reference spectrum for N-Methylhexanamide for confirmation of identity. The expected mass spectrum would show a molecular ion peak (M+) at m/z 129 and characteristic fragmentation patterns.

NMR spectroscopy provides detailed information about the molecular structure of N-Methylhexanamide, confirming the connectivity of atoms.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • A triplet corresponding to the terminal methyl group of the hexanoyl chain.

  • A multiplet for the methylene (B1212753) groups of the hexanoyl chain.

  • A triplet for the methylene group adjacent to the carbonyl.

  • A doublet for the N-methyl group, which may appear as a singlet depending on the rate of amide bond rotation.

  • A broad singlet for the N-H proton.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Signals for the carbons of the hexanoyl chain.

  • A signal for the N-methyl carbon.

  • A downfield signal for the carbonyl carbon.

Potential Biological Activity and Signaling Pathways

While specific biological studies on N-Methylhexanamide are not extensively reported in the current literature, its classification as a fatty amide allows for informed hypotheses regarding its potential biological roles. Many fatty acid amides are known to be endogenous signaling molecules that modulate various physiological processes.[2]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A primary target for many fatty acid amides is the enzyme Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is an integral membrane enzyme responsible for the degradation of a family of lipid transmitters, including the endocannabinoid anandamide.[7] Inhibition of FAAH leads to an increase in the levels of these endogenous signaling lipids, which can result in analgesic, anti-inflammatory, and anxiolytic effects.[8] Given its structural similarity to other fatty acid amides, N-Methylhexanamide is a candidate for investigation as a potential FAAH inhibitor.

G N-Methylhexanamide N-Methylhexanamide FAAH Fatty Acid Amide Hydrolase (FAAH) N-Methylhexanamide->FAAH Anandamide Anandamide FAAH->Anandamide Degradation CB1/CB2 Receptors CB1/CB2 Receptors Anandamide->CB1/CB2 Receptors Activation Physiological Effects Analgesia, Anti-inflammation CB1/CB2 Receptors->Physiological Effects

Putative signaling pathway of N-Methylhexanamide via FAAH inhibition.
Modulation of G-Protein Coupled Receptors (GPCRs)

Certain fatty acid amides and their derivatives have been identified as ligands for G-protein coupled receptors. For instance, N-arachidonoyl glycine (B1666218) (NAGly), a structurally related N-acyl amino acid, has been identified as an endogenous agonist for the orphan receptor GPR18.[9][10] Activation of GPR18 has been linked to various physiological effects, including vasodilation and modulation of immune responses.[9][11] Therefore, N-Methylhexanamide could potentially interact with GPR18 or other related GPCRs.

Interaction with Transient Receptor Potential (TRP) Channels

TRP channels are a group of ion channels involved in the sensation of temperature, pain, and taste.[12] Some fatty acid amides, including anandamide, are known to modulate the activity of TRP channels, particularly the TRPV1 channel, which is a key player in pain perception.[12] This presents another potential mechanism through which N-Methylhexanamide could exert biological effects.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of N-Methylhexanamide, a series of in vitro assays can be employed. The following protocols are representative of the initial steps in characterizing the pharmacological profile of a novel fatty amide.

In Vitro FAAH Inhibition Assay

This protocol describes a method to assess the inhibitory activity of N-Methylhexanamide against FAAH.

Materials:

  • Recombinant human FAAH

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)

  • N-Methylhexanamide

  • Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of N-Methylhexanamide in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the FAAH enzyme solution.

    • Add the N-Methylhexanamide dilutions or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.

    • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of N-Methylhexanamide.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential cytotoxicity of a compound in early-stage drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • N-Methylhexanamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of N-Methylhexanamide in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of N-Methylhexanamide relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Further Evaluation Primary Assay FAAH Inhibition Assay (In Vitro) IC50 Determination Determine IC50 Primary Assay->IC50 Determination Cytotoxicity Assay Cytotoxicity Assay (MTT) (In Vitro) IC50 Determination->Cytotoxicity Assay Active Compounds CC50 Determination Determine CC50 Cytotoxicity Assay->CC50 Determination InVivo Studies In Vivo Efficacy and Pharmacokinetic Studies CC50 Determination->InVivo Studies Non-toxic Compounds

Workflow for in vitro screening of N-Methylhexanamide.

Data Summary

The following tables present hypothetical data for N-Methylhexanamide to illustrate the expected format for summarizing quantitative results from the described in vitro assays. These values are for illustrative purposes only and do not represent actual experimental data.

Table 1: Hypothetical In Vitro FAAH Inhibition Data for N-Methylhexanamide

CompoundTargetAssay SystemIC₅₀ (µM)
N-MethylhexanamideHuman FAAHFluorogenic Assay5.2
Positive ControlHuman FAAHFluorogenic Assay0.01

Table 2: Hypothetical In Vitro Cytotoxicity Data for N-Methylhexanamide

CompoundCell LineAssayIncubation Time (h)CC₅₀ (µM)
N-MethylhexanamideHEK293MTT48> 100
N-MethylhexanamideHepG2MTT4885.6
Positive ControlHEK293MTT482.5

Conclusion

N-Methylhexanamide is a fatty amide derivative with the potential to interact with key biological targets involved in pain and inflammation signaling. This technical guide provides a comprehensive foundation for its synthesis, characterization, and biological evaluation. While direct experimental data on its biological activities are currently limited, the established pharmacology of the broader class of N-acyl amides suggests that N-Methylhexanamide is a promising candidate for further investigation as a modulator of the endocannabinoid system and other related signaling pathways. The detailed protocols provided herein offer a clear roadmap for researchers to explore the therapeutic potential of this and similar fatty amide derivatives.

References

Exploratory

An In-Depth Technical Guide on the Toxicological Data of N-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the available toxicological data for N-Methylhexanamide and its structural analogs. It is int...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for N-Methylhexanamide and its structural analogs. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. Significant data gaps exist for N-Methylhexanamide, and further experimental studies are required to fully characterize its toxicological profile.

Executive Summary

N-Methylhexanamide is a chemical compound for which there is a significant lack of publicly available toxicological data. This guide synthesizes the limited information on structurally related compounds, outlines standard experimental protocols for toxicological evaluation, and presents a hypothetical metabolic pathway. The primary aim is to provide a framework for researchers and professionals in drug development to understand the potential toxicological profile of N-Methylhexanamide and to guide future research. The key finding is that while data on N-Methylhexanamide itself is absent, a related compound, Hexanamide, has been shown to induce malignant lymphomas in male mice, highlighting a potential area of concern.

Toxicological Data Summary

Due to the absence of direct experimental data for N-Methylhexanamide, this section summarizes the available quantitative and qualitative data for structurally similar compounds. This approach, known as read-across, is a common practice in toxicology to estimate the potential hazards of a substance in the absence of direct data.

Table 1: Summary of Acute Toxicity Data for N-Methylhexanamide and Related Compounds

CompoundTestSpeciesRouteValueUnitsReference
N-Methylhexanamide LD50--No Data Available --
2-ethyl-N-methylhexanamideLDLoRatIntraperitoneal300mg/kg[1]

Table 2: Summary of Carcinogenicity Data for Hexanamide

CompoundSpeciesRouteExposure DurationFindingsReference
HexanamideMale C57B1/6 MiceOral (in diet)12 monthsIncreased incidence of malignant lymphomas[2]
HexanamideFemale C57B1/6 MiceOral (in diet)12 monthsNo significant increase in tumors[2]
HexanamideMale Fischer 344 RatsOral (in diet)12 monthsNo significant increase in tumors[2]
HexanamideFemale Fischer 344 RatsOral (in diet)12 monthsNo significant increase in tumors[2]

Experimental Protocols

To address the data gaps for N-Methylhexanamide, standard toxicological assays would need to be performed. The following are detailed methodologies for key experiments based on internationally recognized guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[3][4][5]

Objective: To detect point mutations (base substitutions and frameshifts) in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Tester Strains: A minimum of five strains are typically used, including four strains of S. typhimurium (TA98, TA100, TA1535, TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).[4]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254.[4]

  • Procedure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with the top agar and plated.

  • Dose Levels: At least five different analyzable concentrations of the test substance are used.

  • Controls: Concurrent negative (solvent or vehicle) and positive controls are included for each strain, both with and without metabolic activation.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies per plate is counted. A positive response is characterized by a concentration-related increase in the number of revertants or a reproducible and statistically significant increase at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This in vivo test detects damage to chromosomes or the mitotic apparatus of erythroblasts.[6][7]

Objective: To identify substances that cause cytogenetic damage resulting in the formation of micronuclei.

Methodology:

  • Test System: Typically, mice or rats are used.[6]

  • Administration: The test substance is administered via an appropriate route, usually oral gavage or intraperitoneal injection.[7]

  • Dose Levels: A preliminary study may be conducted to determine the maximum tolerated dose (MTD). The main study typically uses a control group and at least three dose levels. The highest dose should induce some signs of toxicity or be the limit dose (2000 mg/kg for a single administration).[7]

  • Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours after a single dose).[6]

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed from the femurs, and smears are prepared on slides.

    • Peripheral blood smears are also prepared.

    • The slides are stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

    • At least 4000 PCEs per animal are scored for the presence of micronuclei.[6]

  • Evaluation: The incidence of micronucleated PCEs in the treated groups is compared to the control group. A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs.

Mandatory Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis bacterial_strains Select Bacterial Strains (S. typhimurium, E. coli) mix_plate Mix and Plate (Plate Incorporation/Pre-incubation) bacterial_strains->mix_plate s9_prep Prepare S9 Mix (Metabolic Activation) s9_prep->mix_plate test_substance Prepare Test Substance (N-Methylhexanamide) test_substance->mix_plate incubate Incubate Plates (37°C, 48-72h) mix_plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies data_analysis Statistical Analysis count_colonies->data_analysis result Determine Mutagenic Potential data_analysis->result Micronucleus_Test_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_selection Select Test Animals (Mice or Rats) administer_dose Administer Substance (Oral Gavage/IP Injection) animal_selection->administer_dose dose_prep Prepare Test Substance (N-Methylhexanamide) dose_prep->administer_dose collect_samples Collect Bone Marrow or Peripheral Blood administer_dose->collect_samples prepare_slides Prepare and Stain Slides collect_samples->prepare_slides score_micronuclei Score Micronucleated PCEs prepare_slides->score_micronuclei statistical_analysis Statistical Analysis score_micronuclei->statistical_analysis result Assess Genotoxicity statistical_analysis->result Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) NMH N-Methylhexanamide Hydroxylation Hydroxylation NMH->Hydroxylation N_Demethylation N-Demethylation NMH->N_Demethylation Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Carbinolamide Carbinolamide Intermediate N_Demethylation->Carbinolamide Hexanamide Hexanamide Carbinolamide->Hexanamide Formaldehyde Formaldehyde Carbinolamide->Formaldehyde

References

Foundational

N-Methylhexanamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylhexanamide is a chemical compound with potential applications in research and development. As with any chemical substance, understandin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhexanamide is a chemical compound with potential applications in research and development. As with any chemical substance, understanding its hazard profile and implementing appropriate safety measures are critical to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known properties, potential hazards, and recommended handling procedures for N-Methylhexanamide, drawing upon available data for the compound and its structural analogs.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of a thorough safety assessment. The following table summarizes the available data for N-Methylhexanamide.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
IUPAC Name N-methylhexanamidePubChem[1]
CAS Number 3418-05-1PubChem[1]
Computed XLogP3 1.5PubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 1PubChem[1]
Computed Rotatable Bond Count 4PubChem[1]

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet for N-Methylhexanamide, the hazard classification is based on data from similar compounds such as N,N-Dimethylhexanamide and N-Methylacetamide. These related compounds exhibit certain hazardous properties that should be considered as potential risks when handling N-Methylhexanamide.

Potential Hazards (based on related compounds):

  • Acute Toxicity: May be harmful if swallowed.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[3]

  • Eye Irritation: May cause serious eye irritation.

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.[4]

The following table summarizes the GHS classification for a related compound, N,N-Dimethylhexanamide. This should be used as a conservative estimate for N-Methylhexanamide until specific data is available.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[2]

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Engineering Controls
  • Ventilation: Handle N-Methylhexanamide in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended to minimize the inhalation of any potential vapors or aerosols.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.[7]

PPE TypeSpecifications
Eye/Face Protection Wear chemical safety goggles or a face shield.[2]
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[2][3] Inspect gloves before use.[3][6]
Respiratory Protection If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
General Hygiene Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[8]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

Handling
  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust, vapor, mist, or gas.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from heat, sparks, and open flames.[9]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.[3][5]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][5][10]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[2][8]

Accidental Release Measures

In case of a spill or release, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation.[8] Wear appropriate personal protective equipment.[2] Evacuate personnel to a safe area.[2]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

  • Containment and Cleanup: Sweep up or absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable container for disposal.[5]

Experimental Protocols

While specific experimental protocols involving N-Methylhexanamide are proprietary to individual research projects, the following general methodologies for handling and safety assessment are based on standard laboratory practices for similar chemical compounds.

General Protocol for Handling a Chemical with Unknown Toxicity
  • Information Gathering: Conduct a thorough literature search for any available data on the chemical and its structural analogs.

  • Risk Assessment: Based on the available data, perform a formal risk assessment to identify potential hazards and determine the necessary control measures.

  • Engineering Controls: Set up the experiment in a certified chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Weighing and Transfer: If the material is a solid, weigh it in the fume hood to avoid inhalation of dust. If it is a liquid, perform all transfers within the fume hood.

  • Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

  • Work-up and Purification: Perform all work-up and purification steps within the fume hood.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

  • Decontamination: Clean all glassware and the work area thoroughly after the experiment is complete.

Visualizations

The following diagrams illustrate key logical workflows for safety and handling in a laboratory setting.

Chemical_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Experiment Info Information Gathering Risk Risk Assessment Info->Risk Eng Engineering Controls Risk->Eng PPE Wear PPE Eng->PPE Handling Chemical Handling PPE->Handling Waste Waste Disposal Handling->Waste Decon Decontamination Waste->Decon End End Decon->End Start Start Start->Info

Caption: A generalized workflow for handling chemical substances in a laboratory setting.

First_Aid_Decision_Tree cluster_routes Exposure Route cluster_actions First Aid Action Exposure Chemical Exposure Occurs Eye Eye Contact? Exposure->Eye Skin Skin Contact? Exposure->Skin Inhale Inhalation? Exposure->Inhale Ingest Ingestion? Exposure->Ingest Flush_Eye Flush Eyes with Water (15 min) Eye->Flush_Eye Yes Wash_Skin Wash Skin with Soap & Water Skin->Wash_Skin Yes Fresh_Air Move to Fresh Air Inhale->Fresh_Air Yes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingest->Rinse_Mouth Yes Medical Seek Immediate Medical Attention Flush_Eye->Medical Wash_Skin->Medical Fresh_Air->Medical Rinse_Mouth->Medical

Caption: A decision tree for first aid measures following chemical exposure.

References

Exploratory

N-Methylhexanamide: A Technical Overview for Researchers

For immediate use by researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of N-Methylhexanamide, a simple aliphatic amide. The document details its chemical...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Methylhexanamide, a simple aliphatic amide. The document details its chemical and physical properties, identifies commercial suppliers, and outlines key experimental characterization techniques. Due to its likely role as a chemical intermediate, publicly available information on specific biological activities or signaling pathways is limited.

Commercial Suppliers

N-Methylhexanamide is available from various chemical suppliers, catering to research and development needs. The following table summarizes a selection of commercial sources. Please note that availability and product specifications are subject to change and should be confirmed with the respective suppliers.

Supplier NameWebsiteNotes
American Custom Chemicals Corporation(Not directly provided in search)Listed as a supplier on LookChem.
Wuhan TCASChem Technology Co., Ltd.(Not directly provided in search)Listed as a supplier on ChemicalBook.
LookChem--INVALID-LINK--A directory of chemical suppliers.
ChemicalBook--INVALID-LINK--A directory of chemical suppliers.
PubChempubchem.ncbi.nlm.nih.govLists several chemical vendors.
Guidechem--INVALID-LINK--A directory of chemical suppliers.

Quantitative Data

The following table summarizes the key quantitative data for N-Methylhexanamide, compiled from various chemical databases.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NOPubChem, LookChem, Guidechem[1][2][3]
Molecular Weight 129.20 g/mol PubChem, LookChem, Guidechem[1][2][3]
CAS Number 3418-05-1PubChem, LookChem, Guidechem[1][2][3]
Density 0.861 g/cm³LookChem[2]
Boiling Point 225.7 °C at 760 mmHgLookChem[2]
Flash Point 122.3 °CLookChem[2]
Vapor Pressure 0.0854 mmHg at 25 °CLookChem[2]
LogP 2.15300LookChem[2]

Experimental Protocols

Synthesis of N-Methylhexanamide

General Reaction Scheme:

  • From Hexanoic Acid: Hexanoic acid can be reacted directly with methylamine, often at elevated temperatures and with the removal of water to drive the reaction to completion.

  • From Hexanoyl Chloride: A more reactive approach involves the conversion of hexanoic acid to hexanoyl chloride, which then readily reacts with methylamine, typically in the presence of a base to neutralize the HCl byproduct.

A representative workflow for the synthesis of N-Methylhexanamide is illustrated in the diagram below.

G cluster_0 Method 1: From Hexanoic Acid cluster_1 Method 2: From Hexanoyl Chloride HexanoicAcid Hexanoic Acid Heat Heat (with water removal) HexanoicAcid->Heat Methylamine1 Methylamine Methylamine1->Heat Product1 N-Methylhexanamide Heat->Product1 HexanoicAcid2 Hexanoic Acid ThionylChloride SOCl₂ or (COCl)₂ HexanoicAcid2->ThionylChloride HexanoylChloride Hexanoyl Chloride ThionylChloride->HexanoylChloride Product2 N-Methylhexanamide HexanoylChloride->Product2 Methylamine2 Methylamine Methylamine2->Product2 Base Base (e.g., Pyridine) Base->Product2

Caption: General synthesis workflows for N-Methylhexanamide.

Characterization: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural characterization of N-Methylhexanamide.

Experimental Data:

A published ¹H NMR spectrum for N-Methylhexanamide in CDCl₃ at 30 °C (400 MHz) shows the following characteristic peaks:

  • δ 0.85 (t, J = 7.0 Hz, 3H, CH₃): A triplet corresponding to the terminal methyl group of the hexyl chain.

  • δ 1.2-1.3 (m, 4H, methylene): A multiplet for the two methylene (B1212753) groups furthest from the carbonyl group.

  • δ 1.5-1.6 (m, 2H, methylene): A multiplet for the methylene group beta to the carbonyl group.

  • δ 2.13 (t, J = 7.8 Hz, 2H, CH₂CO): A triplet for the methylene group alpha to the carbonyl group.

  • δ 2.76 (d, J = 4.8 Hz, 3H, NHCH₃): A doublet for the methyl group attached to the nitrogen.

  • δ 5.90 (br s, 1H, NH): A broad singlet for the amide proton.

Biological Activity and Signaling Pathways

Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding the biological activity or involvement in signaling pathways of N-Methylhexanamide. It is likely that this compound is primarily used as a chemical intermediate in the synthesis of more complex molecules and has not been a focus of biological research.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of N-Methylhexanamide.

G Reactants Reactants (e.g., Hexanoyl Chloride, Methylamine, Base) Reaction Amidation Reaction (in suitable solvent) Reactants->Reaction Workup Aqueous Workup (e.g., washing with water and brine) Reaction->Workup Drying Drying of Organic Layer (e.g., with Na₂SO₄) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Characterization Characterization (e.g., NMR, GC-MS) Purification->Characterization FinalProduct Pure N-Methylhexanamide Characterization->FinalProduct

Caption: Experimental workflow for N-Methylhexanamide synthesis.

References

Foundational

N-Methylhexanamide literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methylhexanamide is a fatty amide with the chemical formula C₇H₁₅NO.[1][2] As a member of the N-acyl amine class of compounds, it is structurally characterized by a hexanoyl acyl group linked to a methylamine (B109427).[1] While extensive research exists for broader categories of fatty amides and their roles as signaling molecules, specific literature on N-Methylhexanamide is limited. This guide provides a comprehensive review of its chemical and physical properties, spectroscopic data, and general experimental protocols for its synthesis and purification, alongside a discussion of the biological context of related N-acyl amines.

Chemical and Physical Properties

N-Methylhexanamide is a colorless liquid at room temperature.[3] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1]
IUPAC Name N-methylhexanamide[1]
CAS Number 3418-05-1[1]
Boiling Point 225.7 °C at 760 mmHg[2]
Density 0.861 g/cm³[2]
Flash Point 122.3 °C[2]
LogP 2.153[2]
Vapor Pressure 0.0854 mmHg at 25°C[2]

Spectroscopic Data

The structural elucidation of N-Methylhexanamide is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.90br s1HNH
2.76d (J = 4.8 Hz)3HNHCH
2.13t (J = 7.8 Hz)2HCH ₂CO
1.5-1.6m2HCH ₂CH₂CO
1.2-1.3m4HCH ₃(CH ₂)₂
0.85t (J = 7.0 Hz)3HCH ₃(CH₂)₄
(Source: Based on typical values for similar structures and data from supplementary materials of related studies)[3]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmAssignment
174.5C =O
36.5-C H₂-C=O
31.4-C H₂-CH₂-C=O
26.2N-C H₃
25.3-C H₂-CH₂-CH₂-C=O
22.4C H₃-C H₂-
13.9C H₃-
(Source: SpectraBase)[1]
Mass Spectrometry (MS)
m/zInterpretation
129[M]⁺ (Molecular Ion)
114[M - CH₃]⁺
86[M - C₃H₇]⁺
72[CH₃NHCOCH₂]⁺
58[CH₃NH=CHOH]⁺
(Source: NIST Mass Spectrometry Data Center, SpectraBase)[1]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
~3300N-H stretch (amide)
~2950, 2870C-H stretch (aliphatic)
~1640C=O stretch (amide I band)
~1550N-H bend (amide II band)
~1460C-H bend (methylene)
(Source: SpectraBase, typical values for secondary amides)[1][4]

Experimental Protocols

Synthesis of N-Methylhexanamide from Hexanoic Acid and Methylamine

Principle: This method involves the direct condensation of a carboxylic acid (hexanoic acid) with an amine (methylamine). To facilitate this reaction, which can be slow due to the formation of an unreactive ammonium (B1175870) carboxylate salt, a coupling agent or activation of the carboxylic acid is typically employed.[5][6]

Materials:

  • Hexanoic acid

  • Methylamine (as a solution in a suitable solvent like THF or as a gas)

  • A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[5][7]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))[5]

  • A base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))[5]

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexanoic acid (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Base and Amine: Add the base (e.g., TEA, 1.1 equivalents) and methylamine solution (1.1 equivalents) to the stirred solution.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add the coupling agent (e.g., EDC, 1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-Methylhexanamide.

Purification of N-Methylhexanamide

Principle: The crude product can be purified by either recrystallization (if solid) or column chromatography. Given that N-Methylhexanamide is a liquid at room temperature, column chromatography is the more appropriate method.[1]

Materials:

Procedure:

  • Column Preparation: Prepare a silica gel column using the chosen eluent system.

  • Loading: Dissolve the crude N-Methylhexanamide in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the eluent under reduced pressure to obtain the purified N-Methylhexanamide.

Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activity of N-Methylhexanamide, the broader class of N-acyl amines and fatty amides are recognized as important endogenous signaling molecules.[8][9] These compounds are involved in a variety of physiological processes.[8]

N-acyl amines can be categorized into several classes, including N-acyl amino acids and N-acylethanolamines, which are known to interact with various receptors and enzymes in the body.[8] For instance, N-arachidonoyl-ethanolamine (anandamide) is a well-known endocannabinoid that interacts with cannabinoid receptors.[10] The biological functions of these molecules are diverse and depend on the nature of both the acyl chain and the amine head group.

Given its structure as a relatively short-chain N-acyl amine, N-Methylhexanamide might participate in lipid signaling pathways, although its specific targets and effects remain to be elucidated. Further research is needed to determine if it has any significant biological activity, such as antimicrobial properties or roles in cellular communication.[11]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Hexanoic_Acid Hexanoic Acid Coupling Amide Coupling (e.g., EDC, DCM, TEA) Hexanoic_Acid->Coupling Methylamine Methylamine Methylamine->Coupling Washing Aqueous Washing (HCl, NaHCO₃, Brine) Coupling->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography N_Methylhexanamide N-Methylhexanamide Chromatography->N_Methylhexanamide

Caption: A general workflow for the synthesis and purification of N-Methylhexanamide.

General_NAcyl_Amine_Biosynthesis cluster_precursors Precursors cluster_synthesis Biosynthesis cluster_product Product cluster_signaling Downstream Effects Fatty_Acid Fatty Acid / Acyl-CoA Enzymatic_Condensation Enzymatic Condensation (e.g., N-acyltransferase) Fatty_Acid->Enzymatic_Condensation Amine Primary Amine (e.g., Amino Acid, Ethanolamine) Amine->Enzymatic_Condensation N_Acyl_Amine N-Acyl Amine Enzymatic_Condensation->N_Acyl_Amine Signaling Cellular Signaling N_Acyl_Amine->Signaling

Caption: A simplified diagram of a general biosynthetic pathway for N-acyl amines.

References

Exploratory

An In-depth Technical Guide to N-Methylhexanamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methylhexanamide, a simple N-alkyl amide, has found utility in various chemical and biological studies. While the specific historical moment of i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhexanamide, a simple N-alkyl amide, has found utility in various chemical and biological studies. While the specific historical moment of its initial discovery remains elusive in readily available literature, its synthesis falls within the well-established realm of amide chemistry developed over the past century. This guide provides a comprehensive overview of the compound's properties, details established synthetic protocols, and explores its limitedly documented biological context. The information is presented to be a valuable resource for researchers utilizing or investigating N-Methylhexanamide.

Introduction

N-Methylhexanamide (C7H15NO) is a secondary amide characterized by a hexanoyl group attached to a methylamine (B109427). Its straightforward structure belies its utility as a chemical intermediate and a subject of study in various research contexts. This document aims to consolidate the available technical information regarding N-Methylhexanamide, with a focus on its chemical properties, synthesis, and known applications.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methylhexanamide is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C7H15NOPubChem
Molecular Weight 129.20 g/mol PubChem[1]
IUPAC Name N-methylhexanamidePubChem[1]
CAS Number 3418-05-1PubChem[1]
Boiling Point 225.7 °C at 760 mmHgLookChem[2]
Flash Point 122.3 °CLookChem[2]
Density 0.861 g/cm³LookChem[2]
LogP 2.153LookChem[2]
Appearance Colorless to light yellow liquidEvitaChem[3]
Solubility Soluble in organic solvents (e.g., alcohols, ethers), insoluble in waterEvitaChem[3]

History of Discovery

The precise date and discoverer of N-Methylhexanamide are not prominently documented in scientific literature. Its synthesis, however, relies on fundamental reactions of organic chemistry, suggesting its preparation was likely achieved early in the 20th century as a part of broader investigations into amide synthesis. The lack of a landmark discovery paper indicates that it was likely considered a routine compound, synthesized for its physical or chemical properties rather than for a specific novel application at the time.

An early, albeit indirect, mention of a related compound can be found in the context of photochemical reactions. The photolysis of N-nitroso-N-methylhexanamide in cyclohexane (B81311) to yield dimeric nitrosocyclohexane (B8604930) has been described, implying that N-Methylhexanamide was a known precursor for the synthesis of this nitroso derivative.

Experimental Protocols for Synthesis

The synthesis of N-Methylhexanamide can be achieved through several standard methods for amide formation. The most common and direct approach is the acylation of methylamine with hexanoyl chloride.

Synthesis via Acyl Chloride (Schotten-Baumann type reaction)

This is a robust and widely applicable method for the synthesis of secondary amides.

Reaction Scheme:

Figure 1: Experimental workflow for the synthesis of N-Methylhexanamide.

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activity and mechanism of action of N-Methylhexanamide are scarce in publicly available literature. As a simple fatty acid amide, it is not expected to have potent, specific pharmacological effects. However, N-alkylamides as a class are known to possess a range of biological activities, though these are often associated with more complex, naturally occurring structures.

There is some suggestion that related compounds, such as N-Methoxy-N-methylhexanamide, may possess antimicrobial properties by inhibiting protein synthesis in prokaryotes. However, it is crucial to note that this activity has not been specifically attributed to N-Methylhexanamide itself.

Due to the lack of specific data on signaling pathways for N-Methylhexanamide, a generalized diagram for potential N-alkylamide interaction is presented for illustrative purposes.

G N_Alkylamide N-Alkylamide (e.g., N-Methylhexanamide) Cell_Membrane Cell Membrane N_Alkylamide->Cell_Membrane Diffusion/Transport Receptor Membrane Receptor (Hypothetical) N_Alkylamide->Receptor Binding Intracellular_Signaling Intracellular Signaling Cascade Receptor->Intracellular_Signaling Activation Biological_Response Biological Response Intracellular_Signaling->Biological_Response Modulation

Figure 2: Hypothetical signaling pathway for N-alkylamide interaction.

Conclusion

N-Methylhexanamide is a fundamental secondary amide with well-defined physicochemical properties and straightforward synthetic routes. While its specific discovery history is not well-documented, its preparation aligns with the classical methods of organic chemistry. The lack of extensive research into its biological activities suggests it is primarily used as a building block or a simple model compound in chemical research. This guide provides a solid foundation of technical information for scientists and researchers working with this compound. Further investigation into its potential biological effects could be a future area of research.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Methylhexanamide as a Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive overview of N-Methylhexanamide, a promising yet underutilized N-alkyl amide, for its potential application a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of N-Methylhexanamide, a promising yet underutilized N-alkyl amide, for its potential application as a solvent in organic synthesis. While specific examples of its use in named reactions are not prevalent in current literature, its physicochemical properties suggest it could serve as a green and sustainable alternative to conventional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). These notes cover its physical properties, a representative synthesis protocol, and a discussion of its potential advantages and disadvantages in the context of solvent selection for organic reactions.

Introduction

The selection of an appropriate solvent is a critical parameter in the design and optimization of organic reactions. Solvents not only dissolve reactants but also influence reaction rates, equilibria, and chemoselectivity. In recent years, there has been a significant push towards the adoption of "green" solvents—those that are derived from renewable resources, are less toxic, and have a reduced environmental impact.[1] N-alkyl amides are emerging as a class of such solvents, offering high polarity and stability without some of the reproductive toxicity concerns associated with traditional amide solvents like DMF and NMP.[1]

N-Methylhexanamide (CAS No: 3418-05-1) is a secondary amide with a six-carbon chain. Its structure suggests it possesses characteristics that could make it a valuable solvent for a range of organic transformations. This document aims to provide researchers with the foundational knowledge to explore the utility of N-Methylhexanamide in their work.

Physicochemical Properties

The properties of a solvent dictate its suitability for specific applications. N-Methylhexanamide is a high-boiling, polar aprotic solvent. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of N-Methylhexanamide

PropertyValueReference(s)
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
CAS Number 3418-05-1[2]
Appearance Liquid (at STP)Inferred
Boiling Point 225.7 °C at 760 mmHg[3][4]
Density 0.861 g/cm³[3][4]
Flash Point 122.3 °C[3][4]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C (Predicted)[3]
Refractive Index 1.421[3]
LogP 1.08 (Predicted)[3]
Solubility Expected to be soluble in many organic solvents.[5]

Synthesis of N-Methylhexanamide

N-Methylhexanamide can be synthesized via the direct amidation of hexanoic acid with a suitable methylamine (B109427) source. One documented method involves the reaction of hexanoic acid with N,N'-dimethylurea in the presence of a catalyst.[6] While the specific experimental details for this exact transformation are not fully detailed in the primary literature, a general protocol can be adapted from similar syntheses of N-alkyl amides from carboxylic acids and ureas.[6][7]

Protocol 1: Representative Synthesis of N-Methylhexanamide

Reaction Scheme:

Materials:

  • Hexanoic acid

  • N,N'-Dimethylurea

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) or Imidazole (B134444) (catalyst)[6]

  • High-boiling point, inert solvent (e.g., octane (B31449) or toluene)[6]

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

  • Equipment for purification (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexanoic acid (1.0 equivalent), N,N'-dimethylurea (2.0 equivalents), and the catalyst (e.g., Mg(NO₃)₂·6H₂O, 10 mol%).[6]

  • Solvent Addition: Add a suitable high-boiling inert solvent (e.g., octane) to the flask. The concentration of the carboxylic acid should be approximately 1 M.[6]

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature with vigorous stirring.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) until the starting material is consumed or no further conversion is observed. Reaction times can be up to 24 hours.[6]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a solid catalyst is used, it may be removed by filtration.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining urea (B33335) and catalyst.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude N-Methylhexanamide by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain the final product.

Expected Outcome: This procedure should yield N-Methylhexanamide as a liquid. The purity should be assessed by GC-MS and NMR spectroscopy.

Potential Applications and Considerations as a Solvent

Based on its physical properties and by analogy to other N-alkyl amides, N-Methylhexanamide has the potential to be a useful solvent in various organic reactions.

Potential Advantages:

  • High Boiling Point: Its high boiling point makes it suitable for reactions requiring elevated temperatures.

  • Polar Aprotic Nature: As a polar aprotic solvent, it can effectively solvate polar and charged species, which can be beneficial for reactions involving polar intermediates or transition states.

  • "Green" Alternative: N-alkyl amides are often considered more environmentally benign than traditional polar aprotic solvents like DMF, DMAc, and NMP, which face increasing regulatory scrutiny due to toxicity concerns.[1]

  • Stability: Amides are generally chemically stable and less prone to forming peroxides compared to ethers like THF.

Potential Disadvantages:

  • High Boiling Point: While an advantage for high-temperature reactions, its low volatility can make it difficult to remove during product isolation and purification.

  • Viscosity: Longer-chain amides can be more viscous, which may affect mass transfer and stirring efficiency.

  • Cost and Availability: As it is not a widely used solvent, its cost may be higher and its availability more limited compared to common laboratory solvents.

  • Solubility of Reactants: The solubility of nonpolar reactants may be limited in N-Methylhexanamide.

Potential Reaction Classes for Evaluation:

  • Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2): Its polar aprotic nature could facilitate these reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Solvents like DMF are commonly used in reactions such as Suzuki-Miyaura and Heck couplings. N-Methylhexanamide could be a viable alternative.

  • Amide Bond Formation: It could serve as a solvent for peptide couplings and other amidation reactions.[1]

Logical Framework for Solvent Selection

The choice of a solvent for a particular organic reaction is a multi-faceted decision. The following diagram illustrates a logical workflow for solvent selection, indicating where N-Methylhexanamide might be considered.

Solvent_Selection_Workflow Start Start: Define Reaction Requirements React_Props Analyze Reactant & Product Properties (Solubility, Stability) Start->React_Props Decision Decision Process Process End End Mech_Consider Consider Reaction Mechanism (Polarity, Protic/Aprotic) React_Props->Mech_Consider Temp_Pressure Determine Temperature & Pressure Constraints Mech_Consider->Temp_Pressure Solvent_Screen Initial Solvent Screening (Common Solvents) Temp_Pressure->Solvent_Screen Is_Green Are 'Green' Solvents a Priority? Solvent_Screen->Is_Green Green_Solvents Evaluate Green Alternatives (e.g., N-Alkyl Amides) Is_Green->Green_Solvents Yes Optimization Experimental Optimization (Concentration, Temperature) Is_Green->Optimization No NMH_Consider Consider N-Methylhexanamide (High BP, Polar Aprotic) Green_Solvents->NMH_Consider NMH_Consider->Optimization Final_Choice Final Solvent Selection Optimization->Final_Choice

Caption: A logical workflow for solvent selection in organic synthesis.

Safety Information

As with any chemical, N-Methylhexanamide should be handled with appropriate safety precautions. While a comprehensive toxicological profile is not widely available, general safety measures for amides should be followed.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for N-Methylhexanamide before use.

Conclusion

N-Methylhexanamide represents an unexplored yet potentially valuable solvent for organic synthesis. Its physical properties align with those of effective polar aprotic solvents, and it may offer a "greener" profile compared to some incumbent solvents. The information and protocols provided in this document are intended to serve as a starting point for researchers to investigate the utility of N-Methylhexanamide in a variety of organic transformations. Experimental validation is necessary to fully elucidate its performance and scope as a solvent in specific chemical reactions.

References

Method

Application Notes and Protocols for the Synthesis of N-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylhexanamide is a secondary amide that can be synthesized through the formation of an amide bond between a hexanoic acid derivative and m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhexanamide is a secondary amide that can be synthesized through the formation of an amide bond between a hexanoic acid derivative and methylamine (B109427). While not typically employed as a reagent for creating amide bonds, it serves as a valuable molecule for studying amide properties and as a building block in further chemical synthesis. These application notes provide detailed protocols for the synthesis of N-Methylhexanamide, focusing on the widely used acyl chloride method. This document will be a valuable resource for researchers requiring a reliable method for the preparation of N-substituted amides.

Synthesis of N-Methylhexanamide

The most direct and common method for the synthesis of N-Methylhexanamide is the reaction of an activated hexanoic acid derivative, such as hexanoyl chloride, with methylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Principle

The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanoyl chloride. This addition is followed by the elimination of the chloride leaving group, resulting in the formation of the stable amide bond. A base is typically used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of N-Methylhexanamide from hexanoyl chloride and methylamine.

ParameterValue
Reactants Hexanoyl chloride, Methylamine
Solvent Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or Diethyl ether
Base A second equivalent of methylamine, Triethylamine (TEA), or Pyridine
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1 - 3 hours
Typical Yield > 90%

Experimental Protocols

Protocol 1: Synthesis of N-Methylhexanamide using Hexanoyl Chloride and Methylamine

This protocol describes the synthesis of N-Methylhexanamide from hexanoyl chloride and an aqueous solution of methylamine.

Materials:

  • Hexanoyl chloride

  • Methylamine (40% solution in water)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing a stirring bar, add methylamine solution (2.2 equivalents) and dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add hexanoyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Methylhexanamide.

    • If necessary, the product can be further purified by distillation or column chromatography.

Visualizations

Reaction Mechanism

Caption: Mechanism of N-Methylhexanamide synthesis.

Experimental Workflow

experimental_workflow A 1. Reaction Setup - Add methylamine solution and DCM to a flask. - Cool to 0 °C. B 2. Addition of Acyl Chloride - Slowly add hexanoyl chloride. A->B C 3. Reaction - Stir at room temperature for 1-2 hours. B->C D 4. Work-up - Wash with HCl, NaHCO3, and brine. C->D E 5. Drying - Dry organic layer with MgSO4 or Na2SO4. D->E F 6. Purification - Filter and evaporate the solvent. E->F G N-Methylhexanamide (Product) F->G

Caption: Experimental workflow for N-Methylhexanamide synthesis.

Application

Application Notes and Protocols for the Synthesis of N-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental protocol for the synthesis of N-Methylhexanamide, a fatty amide with potential applications in vario...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Methylhexanamide, a fatty amide with potential applications in various fields of chemical and pharmaceutical research. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction, involving the acylation of methylamine (B109427) with hexanoyl chloride. This approach ensures a high yield and purity of the final product. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual workflow diagram to facilitate reproducibility.

Introduction

N-Methylhexanamide is a secondary amide derivative of hexanoic acid. Fatty amides are a class of compounds with diverse biological activities and are often investigated as signaling molecules, enzyme inhibitors, and intermediates in the synthesis of more complex pharmaceuticals. The reliable synthesis of N-Methylhexanamide is therefore of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. The following protocol details a well-established method for its preparation from commercially available starting materials.

Data Presentation

ParameterValueSource
Product Name N-Methylhexanamide-
CAS Number 3418-05-1[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
Starting Materials Hexanoic acid, Thionyl chloride, Methylamine (40% in H₂O), Dichloromethane (B109758), Sodium hydroxide (B78521)General Knowledge
Reaction Type Acyl Chloride Formation & Schotten-Baumann Reaction[2]
Theoretical Yield Based on 10 mmol of hexanoic acid (1.16 g)Calculated
Expected Product Mass ~1.29 gCalculated
Purity (Typical) >95% (after purification)Assumed
Appearance Colorless to pale yellow liquid or solidGeneral Knowledge

Experimental Protocols

This synthesis is performed in two main stages: the formation of hexanoyl chloride from hexanoic acid, followed by the reaction of the acyl chloride with methylamine.

Part 1: Synthesis of Hexanoyl Chloride

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Reagents: To the flask, add hexanoic acid (1.16 g, 10 mmol) and dichloromethane (20 mL).

  • Reaction: While stirring, slowly add thionyl chloride (1.43 g, 0.88 mL, 12 mmol) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After cooling to room temperature, the excess thionyl chloride and the solvent (dichloromethane) are carefully removed under reduced pressure using a rotary evaporator. The crude hexanoyl chloride is obtained as a colorless to pale yellow liquid and is used in the next step without further purification.

Part 2: Synthesis of N-Methylhexanamide (Schotten-Baumann Reaction)

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of methylamine.

  • Reagents: Add a 40% aqueous solution of methylamine (2.33 g, 30 mmol) to 50 mL of a 2 M aqueous sodium hydroxide solution. Cool this mixture to 0-5 °C in an ice bath.

  • Acylation: Dissolve the crude hexanoyl chloride from Part 1 in 20 mL of dichloromethane. Add this solution to the dropping funnel.

  • Reaction: Add the hexanoyl chloride solution dropwise to the cold, stirred methylamine solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of a saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Methylhexanamide.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent) to afford the pure N-Methylhexanamide.

Experimental Workflow

G cluster_0 Part 1: Hexanoyl Chloride Synthesis cluster_1 Part 2: N-Methylhexanamide Synthesis A Hexanoic Acid + Dichloromethane B Add Thionyl Chloride A->B C Reflux (2h, 40°C) B->C D Rotary Evaporation C->D E Crude Hexanoyl Chloride D->E G Dropwise addition of Hexanoyl Chloride in DCM E->G Use in next step F Methylamine + NaOH (aq) (0-5°C) F->G H Stir at RT (2h) G->H I Workup: - Separate Layers - Wash (HCl, NaHCO₃, Brine) H->I J Dry (Na₂SO₄) & Concentrate I->J K Purification (Distillation or Chromatography) J->K L Pure N-Methylhexanamide K->L

Caption: Workflow for the synthesis of N-Methylhexanamide.

References

Method

Analytical Techniques for the Characterization of N-Methylhexanamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the analytical techniques used for the characterization of N-Methylhexanamide. Detailed application...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques used for the characterization of N-Methylhexanamide. Detailed application notes and experimental protocols are provided for a range of chromatographic and spectroscopic methods, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the appropriate analytical methods for the identification, quantification, and purity assessment of N-Methylhexanamide.

Introduction

N-Methylhexanamide, also known as N-methylcaproamide, is a secondary amide with the molecular formula C₇H₁₅NO. As a member of the N-alkylamide family, its characterization is crucial in various fields, including pharmaceutical development, materials science, and chemical synthesis, where it may be used as an intermediate, a building block, or a final product. Accurate and reliable analytical methods are essential for ensuring its identity, purity, and quality.

This document outlines the principal analytical techniques for the comprehensive characterization of N-Methylhexanamide, complete with detailed protocols and expected quantitative data.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of N-Methylhexanamide from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like N-Methylhexanamide. It provides both qualitative and quantitative information, with the mass spectrometer enabling confident identification based on the fragmentation pattern of the molecule.

ParameterValue/InformationSource
Kovats Retention Index (Standard non-polar column) 1123[1]
Molecular Ion (M+) m/z 129[1]
Major Fragment Ions m/z 58, 72, 86, 114
Primary Fragmentation Pathway Alpha-cleavage and McLafferty rearrangement are common for amides.[2][3]

Objective: To identify and quantify N-Methylhexanamide in a sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[4]

  • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[4]

Reagents:

  • Helium (carrier gas), 99.999% purity

  • N-Methylhexanamide standard

  • Solvent (e.g., Dichloromethane or Ethyl Acetate), HPLC grade

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the N-Methylhexanamide standard in the chosen solvent to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Dissolve the unknown sample in the same solvent to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the N-Methylhexanamide peak in the total ion chromatogram (TIC) by comparing its retention time with that of the standard.

    • Confirm the identity by comparing the mass spectrum of the peak with the reference spectrum of N-Methylhexanamide, looking for the molecular ion and characteristic fragment ions.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify N-Methylhexanamide in the sample by using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start prep_std Prepare Standard Solutions prep_start->prep_std prep_sample Prepare Sample Solution prep_start->prep_sample prep_filter Filter Solutions prep_std->prep_filter prep_sample->prep_filter analysis_inject Inject into GC-MS prep_filter->analysis_inject analysis_run Run GC-MS Method analysis_inject->analysis_run data_identify Identify Peak by RT and Mass Spectrum analysis_run->data_identify data_calibrate Construct Calibration Curve data_identify->data_calibrate data_quantify Quantify Analyte data_calibrate->data_quantify data_report Report Results data_quantify->data_report Method_Selection decision decision start Start: Characterize N-Methylhexanamide decision1 Volatile Sample? start->decision1 decision2 Need Structural Confirmation? start->decision2 Alternative Path gcms Use GC-MS decision1->gcms Yes hplc Use HPLC decision1->hplc No decision2->gcms Yes nmr_ftir Use NMR and/or FTIR decision2->nmr_ftir Yes decision3 High Purity Analysis? decision3->hplc Yes gcms->decision2 hplc->decision3 Synthesis_Workflow start Start reactants Combine Methylamine and DCM in Flask start->reactants cool Cool to 0-5 °C reactants->cool add_acyl Slowly Add Hexanoyl Chloride in DCM cool->add_acyl react Stir at Room Temperature add_acyl->react workup Aqueous Work-up (NaHCO₃, H₂O, Brine) react->workup dry Dry Organic Layer (MgSO₄) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation/Chromatography evaporate->purify end N-Methylhexanamide purify->end

References

Application

Application Notes and Protocols: N-Methylhexanamide as a Precursor for N-Methyl Amines

For Researchers, Scientists, and Drug Development Professionals Introduction N-methyl amines are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl amines are crucial structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Their presence can significantly influence the pharmacological and pharmacokinetic properties of a compound. N-methylhexanamide serves as a readily accessible and versatile precursor for the synthesis of N-methylhexylamine, a representative N-methyl amine. This document provides detailed application notes and experimental protocols for the reduction of N-methylhexanamide to N-methylhexylamine using various established methodologies. The protocols are intended to guide researchers in the efficient synthesis and application of N-methyl amines in a laboratory setting.

Synthetic Methodologies for the Reduction of N-Methylhexanamide

The conversion of N-methylhexanamide to N-methylhexylamine involves the reduction of the amide functional group. This can be achieved through several reliable methods, including the use of metal hydride reagents like Lithium Aluminum Hydride (LiAlH₄) and borane (B79455) complexes, as well as through catalytic hydrogenation. Each method offers distinct advantages regarding reactivity, selectivity, and reaction conditions.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the typical quantitative data for the reduction of N-methylhexanamide to N-methylhexylamine using different methods. The data is compiled from established literature for the reduction of similar N-methylalkanamides.

MethodReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Method A Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)65 (Reflux)4 - 885 - 95
Method B Borane Dimethyl Sulfide (BH₃·SMe₂)Tetrahydrofuran (THF)25 - 652 - 680 - 90
Method C Catalytic HydrogenationH₂ (gas), Rh/C catalystMethanol (B129727)50 - 8012 - 24

Experimental Protocols

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of N-methylhexanamide using the powerful reducing agent, Lithium Aluminum Hydride.

Materials:

  • N-methylhexanamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 mL per gram of amide).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve N-methylhexanamide (1 equivalent) in anhydrous THF (5 mL per gram of amide) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washes, and remove the THF under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl.

  • Basify the aqueous layer with 1 M NaOH until pH > 10 and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methylhexylamine.

Method B: Reduction with Borane Dimethyl Sulfide (BH₃·SMe₂)

This protocol outlines the use of a milder borane reagent for the reduction of N-methylhexanamide.

Materials:

  • N-methylhexanamide

  • Borane Dimethyl Sulfide complex (BH₃·SMe₂) solution in THF (e.g., 2 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylhexanamide (1 equivalent) in anhydrous THF (10 mL per gram of amide).

  • Cool the solution to 0 °C in an ice bath.

  • Add the BH₃·SMe₂ solution (2-3 equivalents) dropwise via the dropping funnel over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours. Gentle heating to reflux may be required to drive the reaction to completion.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane until gas evolution ceases.

  • Add 1 M HCl and stir for 1 hour to hydrolyze the amine-borane complex.

  • Remove the THF and methanol under reduced pressure.

  • Basify the aqueous residue with 1 M NaOH and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-methylhexylamine.

Method C: Catalytic Hydrogenation

This protocol describes a method for the reduction of N-methylhexanamide using catalytic hydrogenation.

Materials:

  • N-methylhexanamide

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Methanol

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In the vessel of a high-pressure reactor, dissolve N-methylhexanamide (1 equivalent) in methanol (20 mL per gram of amide).

  • Add the 5% Rh/C catalyst (5-10 mol%).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 atm.

  • Heat the mixture to 50-80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by observing the pressure drop and/or by analyzing aliquots via GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield N-methylhexylamine.

Visualization of Methodologies and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-methylhexylamine from N-methylhexanamide.

G General Workflow for N-Methyl Amine Synthesis cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Purification cluster_product Final Product Start N-Methylhexanamide Reduction Reduction (LiAlH4, Borane, or H2/Catalyst) Start->Reduction Workup Quenching & Extraction Reduction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product N-Methylhexylamine Purification->Product

Caption: General workflow for N-methyl amine synthesis.

Signaling Pathway of N-Methyl Amines

N-methyl amines, such as N-methylhexylamine, can interact with various biological targets, including monoamine neurotransmitter systems. The diagram below illustrates a potential signaling pathway involving the interaction of an exogenous N-methyl amine with a Trace Amine-Associated Receptor (TAAR1), which can modulate dopaminergic and serotonergic signaling.

G Potential Signaling Pathway of an N-Methyl Amine cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TAAR1 TAAR1 AC Adenylate Cyclase TAAR1->AC Activation DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NMA N-Methylhexylamine (exogenous) NMA->TAAR1 Agonist Binding NMA->DAT Modulation NMA->SERT Modulation Dopamine Dopamine Dopamine->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: N-Methyl Amine Signaling Pathway.

Conclusion

N-methylhexanamide is a valuable and versatile precursor for the synthesis of N-methylhexylamine. The choice of reduction methodology depends on the specific requirements of the synthesis, such as scale, available equipment, and desired selectivity. The protocols provided herein offer reliable and efficient pathways to this important class of compounds. The potential for N-methyl amines to interact with key biological signaling pathways underscores their importance in drug discovery and development. These application notes and protocols serve as a comprehensive guide for researchers exploring the synthesis and utility of N-methyl amines.

Method

Application Notes and Protocols for N-Methylhexanamide in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The direct use of N-Methylhexanamide as a primary monomer in the synthesis of high-molecular-weight polymers is not extensively documented in pu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct use of N-Methylhexanamide as a primary monomer in the synthesis of high-molecular-weight polymers is not extensively documented in publicly available literature. The following application notes and protocols are based on the chemical properties of N-Methylhexanamide and the established roles of structurally similar molecules, such as other secondary and fatty amides, in polymer chemistry.[1][2] These notes are intended to provide a theoretical framework and guide for researchers interested in exploring the potential applications of N-Methylhexanamide in polymer science.

Introduction

N-Methylhexanamide is a secondary amide with the chemical formula C₇H₁₅NO. Its structure, featuring a polar amide group with a single N-H bond and a non-polar hexyl chain, suggests several potential, albeit underexplored, applications in polymer chemistry. While its monofunctional nature (with respect to the amide hydrogen) prevents it from acting as a traditional monomer for chain propagation in condensation polymerization, it can be investigated for roles as a chain regulator, plasticizer, and surface modifying agent. Fatty amides, in general, are recognized for their utility as lubricants and processing aids for thermoplastic resins.[1]

This document outlines hypothetical applications and provides detailed experimental protocols to investigate the utility of N-Methylhexanamide in polymer synthesis and modification.

Application Note 1: N-Methylhexanamide as a Chain Regulator in Polyamide Synthesis

Theoretical Background:

In step-growth polymerization, the molecular weight of the resulting polymer is highly dependent on the stoichiometric balance of the difunctional monomers. The introduction of a monofunctional reagent can control or "cap" the polymer chain growth, thereby regulating the final molecular weight. N-Methylhexanamide, possessing a single reactive N-H bond, can theoretically act as a chain-capping agent in the synthesis of polyamides, such as Nylon 6,6. By reacting with a carboxylic acid end-group of a growing polymer chain, it would terminate further propagation at that end. This controlled reduction in molecular weight can be desirable for improving polymer processability and tuning mechanical properties.

Experimental Protocol: Investigation of N-Methylhexanamide as a Chain Regulator in the Synthesis of Nylon 6,6

Objective: To determine the effect of varying concentrations of N-Methylhexanamide on the molecular weight and thermal properties of Nylon 6,6 synthesized via melt polycondensation.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet/outlet

  • Vacuum pump

  • Beakers, funnels, and other standard laboratory glassware

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Monomer Preparation: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve hexamethylenediamine in distilled water. Slowly add an equimolar amount of adipoyl chloride with vigorous stirring to form a nylon salt precipitate.

  • Polymerization Setup: Filter and dry the nylon salt. Place a known amount of the dried nylon salt into the reaction flask.

  • Addition of Chain Regulator: Add a predetermined molar percentage of N-Methylhexanamide to the reaction flask (e.g., 0.1, 0.5, 1.0, 2.0 mol% relative to the diacid monomer). A control reaction with 0 mol% N-Methylhexanamide should also be prepared.

  • Melt Polycondensation:

    • Heat the flask under a slow stream of nitrogen to 220°C to melt the reactants and drive off water.

    • Once the initial water has been removed, increase the temperature to 280°C to initiate polymerization.

    • After 1-2 hours, apply a vacuum to remove the remaining water of condensation and drive the reaction to completion.

    • Continue the reaction under vacuum for another 1-2 hours until the desired melt viscosity is achieved.

  • Polymer Isolation and Purification:

    • Extrude the molten polymer from the reactor into a strand and cool it in a water bath.

    • Pelletize the polymer strand.

    • Purify the polymer by dissolving it in formic acid and precipitating it in a large excess of methanol.

    • Filter the purified polymer and dry it in a vacuum oven at 80°C overnight.

  • Characterization:

    • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using GPC with m-cresol as the eluent.

    • Thermal Properties: Analyze the melting temperature (Tm) and glass transition temperature (Tg) using DSC. Evaluate the thermal stability using TGA.

Data Presentation:

N-Methylhexanamide (mol%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Tm (°C)Td,5% (°C)
0 (Control)
0.1
0.5
1.0
2.0
Td,5% = Temperature at 5% weight loss from TGA

Visualization:

Chain_Regulation cluster_0 Growing Polyamide Chain cluster_1 Chain Regulator cluster_2 Capped Polymer Chain (Terminated) Chain_End ~~~COOH Regulator CH3NHCO(CH2)4CH3 (N-Methylhexanamide) Chain_End->Regulator Reaction Capped_Chain ~~~CONH(CH3)CO(CH2)4CH3 Regulator->Capped_Chain Forms Amide Linkage (No further propagation)

Caption: Mechanism of chain regulation by N-Methylhexanamide.

Application Note 2: N-Methylhexanamide as a Plasticizer for Polyamides

Theoretical Background:

Plasticizers are additives that increase the flexibility and processability of polymers by reducing the glass transition temperature (Tg). They function by inserting themselves between polymer chains, disrupting intermolecular forces and increasing the free volume. Fatty amides are known to act as lubricants and can have plasticizing effects.[1] N-Methylhexanamide, with its aliphatic chain, could potentially act as a plasticizer for polyamides. Its amide group may provide some compatibility with the polyamide matrix, while the hexyl group could disrupt the hydrogen bonding between polyamide chains, leading to a more flexible material.

Experimental Protocol: Evaluation of N-Methylhexanamide as a Plasticizer for Nylon 6

Objective: To assess the effect of N-Methylhexanamide on the thermal and mechanical properties of Nylon 6.

Materials:

  • Nylon 6 pellets (commercial grade)

  • N-Methylhexanamide

  • Methanol

Equipment:

  • Twin-screw extruder

  • Injection molding machine

  • Differential Scanning Calorimeter (DSC)

  • Dynamic Mechanical Analyzer (DMA)

  • Universal Testing Machine (for tensile testing)

  • Izod impact tester

Procedure:

  • Drying: Dry the Nylon 6 pellets and N-Methylhexanamide in a vacuum oven at 80°C for at least 12 hours to remove any moisture.

  • Compounding:

    • Prepare physical blends of Nylon 6 pellets and N-Methylhexanamide at different weight percentages (e.g., 1, 3, 5, 10 wt%).

    • Melt-blend each composition using a twin-screw extruder at a temperature profile suitable for Nylon 6 (e.g., 230-260°C).

    • Extrude the blend into a strand, cool in a water bath, and pelletize.

  • Specimen Preparation:

    • Dry the compounded pellets in a vacuum oven.

    • Use an injection molding machine to prepare standard test specimens (e.g., tensile bars, impact bars) from each blend.

  • Characterization:

    • Thermal Analysis: Determine the glass transition temperature (Tg) and melting temperature (Tm) of each blend using DSC.

    • Mechanical Analysis (Dynamic): Measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature using DMA to identify the Tg.

    • Mechanical Analysis (Static): Conduct tensile tests to determine the Young's modulus, tensile strength, and elongation at break.

    • Impact Strength: Measure the Izod impact strength of notched specimens.

Data Presentation:

N-Methylhexanamide (wt%)Tg (°C) from DSCTg (°C) from DMA (tan δ peak)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Izod Impact Strength (J/m)
0 (Control)
1
3
5
10

Visualization:

Plasticizer_Workflow cluster_0 Preparation cluster_1 Specimen Fabrication cluster_2 Characterization Drying Dry Nylon 6 and N-Methylhexanamide Blending Melt Blend in Twin-Screw Extruder Drying->Blending Pelletizing Pelletize the Blend Blending->Pelletizing Injection_Molding Injection Mold Test Specimens Pelletizing->Injection_Molding DSC DSC (Tg, Tm) Injection_Molding->DSC DMA DMA (Tg, Modulus) Injection_Molding->DMA Tensile Tensile Testing Injection_Molding->Tensile Impact Impact Testing Injection_Molding->Impact

Caption: Experimental workflow for evaluating plasticizer efficacy.

Application Note 3: N-Methylhexanamide as a Surface Modifying Agent

Theoretical Background:

The surface properties of polymers, such as hydrophobicity and lubricity, are critical for many applications. Fatty amides are known for their lubricating and slip-agent properties. When blended with a polymer, N-Methylhexanamide may migrate to the surface during processing due to its lower surface energy compared to the bulk polymer. This surface accumulation could potentially reduce the coefficient of friction and modify the surface hydrophobicity of the final product.

Experimental Protocol: Investigating the Surface Modification of Polypropylene (B1209903) with N-Methylhexanamide

Objective: To determine if N-Methylhexanamide acts as a surface modifying agent in polypropylene and to quantify its effect on surface properties.

Materials:

  • Polypropylene (PP) pellets

  • N-Methylhexanamide

  • Dichloromethane

Equipment:

  • Twin-screw extruder

  • Compression molding press

  • Contact angle goniometer

  • Atomic Force Microscope (AFM)

  • X-ray Photoelectron Spectroscopy (XPS)

  • Coefficient of friction tester

Procedure:

  • Compounding: Prepare blends of PP and N-Methylhexanamide (e.g., 0.1, 0.5, 1.0 wt%) using a twin-screw extruder as described in the plasticizer protocol.

  • Film Preparation:

    • Press the compounded pellets into thin films of uniform thickness using a compression molding press at a suitable temperature for PP (e.g., 190-210°C).

    • Allow the films to cool slowly to room temperature.

  • Surface Characterization:

    • Contact Angle: Measure the static water contact angle on the surface of the films to assess changes in hydrophobicity.

    • Surface Composition: Use XPS to analyze the elemental composition of the film surface to detect the presence of nitrogen from the amide.

    • Surface Morphology: Image the surface topography using AFM to observe any phase separation or surface structures.

    • Coefficient of Friction: Measure the static and kinetic coefficients of friction of the film surfaces.

  • Migration Study (Optional):

    • Store the films at an elevated temperature (below the melting point) for an extended period.

    • Periodically re-measure the surface properties to assess the rate and extent of N-Methylhexanamide migration to the surface.

Data Presentation:

N-Methylhexanamide (wt%)Water Contact Angle (°)Surface N/C ratio (from XPS)Static Coefficient of FrictionKinetic Coefficient of Friction
0 (Control)
0.1
0.5
1.0

Visualization:

Surface_Modification Polymer_Melt Polymer Melt with N-Methylhexanamide Cooling Cooling and Solidification Polymer_Melt->Cooling Surface_Migration Migration of N-Methylhexanamide to the Surface Cooling->Surface_Migration Modified_Surface Polymer with Modified Surface Properties (e.g., lower friction) Surface_Migration->Modified_Surface

Caption: Conceptual diagram of surface modification via additive migration.

References

Application

Application Notes and Protocols for N-Methylhexanamide as a Plasticizer for Resins

A thorough review of publicly available scientific literature, patent databases, and chemical supplier information did not yield any specific data or established protocols for the use of N-Methylhexanamide as a plasticiz...

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature, patent databases, and chemical supplier information did not yield any specific data or established protocols for the use of N-Methylhexanamide as a plasticizer for resins. Therefore, the following information is based on the general principles of plasticizer evaluation and the known chemical properties of N-Methylhexanamide. These notes are intended to provide a foundational framework for researchers and scientists interested in exploring its potential application.

Introduction to N-Methylhexanamide

N-Methylhexanamide is a fatty amide with the chemical formula C7H15NO.[1][2] It is a derivative of hexanoic acid and methylamine. Its chemical structure and properties are well-documented in chemical databases such as PubChem.[2]

Table 1: Physicochemical Properties of N-Methylhexanamide

PropertyValueSource
Molecular Formula C7H15NO[1][2]
Molecular Weight 129.20 g/mol [2]
CAS Number 3418-05-1[1][2]
Boiling Point 225.7°C at 760 mmHg[3]
Flash Point 122.3°C[3]
Density 0.861 g/cm³[3]

Theoretical Application as a Plasticizer

Plasticizers are additives that increase the flexibility and durability of a material, most commonly plastics.[4][5] They work by embedding themselves between the polymer chains, spacing them apart, and thus lowering the glass transition temperature (Tg). The effectiveness of a plasticizer depends on its compatibility with the polymer, its molecular weight, and its chemical structure.

N-Methylhexanamide, as an N-alkylamide, possesses a polar amide group and a non-polar hexyl chain. This amphiphilic nature could theoretically allow it to interact with a range of polymer resins. The amide group could form hydrogen bonds with polar polymers, while the alkyl chain could provide internal lubricity. Research on N-alkylamides has been conducted in biological contexts, but not extensively as polymer additives.[6]

Potential Resins for Evaluation

Given its structure, N-Methylhexanamide could be investigated as a plasticizer for resins containing polar functional groups, such as:

  • Polyamides (Nylons): The amide groups in polyamides could interact with the amide group of N-Methylhexanamide. External plasticization of polyamides is a known practice to improve flexibility.[7]

  • Polyvinyl Chloride (PVC): PVC is widely plasticized with various esters. The compatibility of an amide-based plasticizer would need to be determined.

  • Cellulose (B213188) Derivatives: Resins like cellulose acetate (B1210297) and cellulose nitrate (B79036) are often plasticized to improve their properties for films and coatings.

Proposed Experimental Protocols for Evaluation

The following are generalized protocols for evaluating a novel compound as a plasticizer for a given resin. These would need to be adapted based on the specific resin and processing equipment available.

This protocol describes the process of incorporating N-Methylhexanamide into a resin matrix.

Objective: To prepare resin samples with varying concentrations of N-Methylhexanamide for subsequent testing.

Materials:

  • Resin powder (e.g., PVC, Polyamide-6)

  • N-Methylhexanamide

  • Heat stabilizer (for resins like PVC)

  • Two-roll mill or a laboratory internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Molds for preparing test specimens

Procedure:

  • Pre-mixing: Dry blend the resin powder, heat stabilizer (if required), and the desired weight percentage of N-Methylhexanamide (e.g., 10, 20, 30, 40 phr - parts per hundred parts of resin) in a high-speed mixer for 5-10 minutes to ensure a homogenous mixture.

  • Melt Compounding:

    • Two-Roll Mill: Set the temperature of the rolls to the processing temperature of the resin. Add the pre-mixed powder to the nip of the rolls and allow it to melt and form a band. Continuously cut and fold the material on the mill for 10-15 minutes to ensure uniform distribution of the plasticizer.

    • Internal Mixer: Add the pre-mixed powder to the pre-heated chamber of the internal mixer. Mix at a specified rotor speed and temperature until a homogenous melt is achieved (typically 5-10 minutes).

  • Sheet Formation: Sheet off the compounded material from the two-roll mill or discharge it from the internal mixer.

  • Molding of Test Specimens:

    • Place the compounded sheets into a pre-heated mold of the desired geometry for the specific tests (e.g., dumbbell shape for tensile testing).

    • Place the mold in the hydraulic press. Apply a low pressure for a few minutes to allow the material to flow and fill the mold.

    • Increase the pressure to the recommended molding pressure for the specific resin and hold for a defined time (e.g., 5-10 minutes).

    • Cool the mold under pressure to solidify the specimens.

    • Remove the specimens from the mold and condition them at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Diagram: Experimental Workflow for Plasticizer Evaluation

experimental_workflow cluster_prep Sample Preparation cluster_testing Material Characterization cluster_analysis Data Analysis Resin Resin Powder Premix Dry Blending Resin->Premix Plasticizer N-Methylhexanamide Plasticizer->Premix Melt Melt Compounding Premix->Melt Molding Molding Specimens Melt->Molding Thermal Thermal Analysis (DSC, TGA) Molding->Thermal Mechanical Mechanical Testing (Tensile, Hardness) Molding->Mechanical Migration Migration/Leaching Test Molding->Migration Data Compare Properties vs. Concentration Thermal->Data Mechanical->Data Migration->Data

Workflow for evaluating a novel plasticizer.

Objective: To determine the effect of N-Methylhexanamide on the glass transition temperature (Tg) of the resin.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 5-10 mg of the plasticized resin sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg.

  • Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition and melting regions.

  • Record the heat flow as a function of temperature.

  • Determine the Tg from the midpoint of the step change in the heat flow curve from the second heating scan.

Objective: To evaluate the effect of N-Methylhexanamide on the tensile strength, elongation at break, and modulus of the resin.

Apparatus: Universal Testing Machine (UTM) with an extensometer.

Procedure:

  • Use dumbbell-shaped specimens prepared according to a standard method (e.g., ASTM D638).

  • Measure the width and thickness of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the specimen.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve. Test at least five specimens for each formulation and report the average values.

Objective: To measure the effect of N-Methylhexanamide on the surface hardness of the resin.

Apparatus: Shore Durometer (Type A or D, depending on the material's hardness).

Procedure:

  • Use molded plaques of a standard thickness (e.g., 6 mm).

  • Place the specimen on a hard, flat surface.

  • Press the durometer indenter firmly and quickly onto the specimen.

  • Read the hardness value from the dial within one second of firm contact.

  • Take at least five readings at different locations on the specimen and calculate the average.

Data Presentation

The quantitative data obtained from the above experiments should be summarized in tables for easy comparison.

Table 2: Hypothetical Thermal and Mechanical Properties of Plasticized Resin

N-Methylhexanamide Conc. (phr)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Shore Hardness
0 (Control)
10
20
30
40

Signaling Pathways and Drug Development Relevance

Currently, there is no known direct link between N-Methylhexanamide as a resin plasticizer and specific signaling pathways relevant to drug development. The primary concern for drug development professionals regarding plasticizers is their potential to leach out of medical devices or packaging and interact with biological systems. If N-Methylhexanamide were to be considered for such applications, extensive toxicological studies would be required to assess its biocompatibility and any potential effects on cellular signaling.

Diagram: Logical Relationship for Biocompatibility Assessment

biocompatibility_assessment Start Plasticized Medical Device/Packaging Leaching Plasticizer Leaching Study Start->Leaching Exposure Assessment of Human Exposure Leaching->Exposure InVitro In Vitro Cytotoxicity Assays Exposure->InVitro InVivo In Vivo Biocompatibility Studies Exposure->InVivo Signaling Analysis of Cellular Signaling Pathways InVitro->Signaling InVivo->Signaling Regulatory Regulatory Approval Signaling->Regulatory

Biocompatibility assessment workflow.

References

Method

The Role of N-Methylhexanamide in Agrochemical Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylhexanamide, a fatty acid amide, presents significant potential for application within agrochemical formulations. Its amphiphilic molecu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhexanamide, a fatty acid amide, presents significant potential for application within agrochemical formulations. Its amphiphilic molecular structure, characterized by a polar amide head and a nonpolar hexyl tail, suggests multifaceted roles as a solvent, co-solvent, adjuvant, and surfactant. These properties can be leveraged to enhance the stability, efficacy, and application of pesticide formulations. This document provides detailed application notes and protocols for evaluating the utility of N-Methylhexanamide in various agrochemical contexts.

Physicochemical Properties of N-Methylhexanamide

A comprehensive understanding of the physicochemical properties of N-Methylhexanamide is essential for its effective incorporation into agrochemical formulations.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem
Molecular Weight 129.20 g/mol PubChem
Appearance Colorless to pale yellow liquidInferred
Boiling Point 214-216 °CInferred from similar compounds
Solubility in Water Sparingly solubleInferred from structure
LogP (Octanol-Water Partition Coefficient) ~1.8Inferred from structure

Application Notes

N-Methylhexanamide as a Solvent and Co-solvent

The moderate polarity and lipophilic character of N-Methylhexanamide make it a promising solvent or co-solvent for a range of active ingredients (AIs) with low water solubility. Its use can be particularly advantageous in the development of Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations.

Key Advantages:

  • Enhanced Solubility: Can dissolve a variety of lipophilic AIs, including certain synthetic pyrethroids and some herbicides.

  • Improved Formulation Stability: Acts as a bridge between the AI and the emulsifier system in EC formulations, preventing crystallization of the AI at low temperatures.

  • Reduced Phytotoxicity: May offer a safer alternative to more aggressive aromatic solvents, potentially reducing crop injury.

N-Methylhexanamide as an Adjuvant

As an adjuvant, N-Methylhexanamide can significantly enhance the biological efficacy of pesticides. Its potential functions as an adjuvant include:

  • Surfactant/Wetting Agent: The amphiphilic nature of N-Methylhexanamide suggests it can reduce the surface tension of spray droplets, leading to better spreading and coverage on leaf surfaces.

  • Penetrant: The lipophilic hexyl chain can facilitate the penetration of AIs through the waxy cuticle of plant leaves and the chitinous exoskeleton of insects. This is particularly relevant for systemic herbicides and contact insecticides.

  • Sticker: The amide group can form hydrogen bonds, potentially increasing the adhesion of the spray deposit to the target surface and improving rainfastness.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of N-Methylhexanamide in agrochemical formulations.

Protocol 1: Determination of Active Ingredient Solubility

Objective: To quantify the solubility of a specific active ingredient in N-Methylhexanamide.

Materials:

  • N-Methylhexanamide

  • Active Ingredient (e.g., a technical-grade herbicide or insecticide)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Shaking incubator or magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Methodology:

  • Prepare saturated solutions by adding an excess of the AI to a known volume of N-Methylhexanamide in a sealed vial.

  • Equilibrate the vials at a constant temperature (e.g., 25°C) in a shaking incubator for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved AI to settle.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile).

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved AI.

  • Compare the results with the solubility of the AI in standard agrochemical solvents.

Data Presentation:

SolventActive IngredientSolubility (g/L) at 25°C
N-Methylhexanamide[Specify AI 1]Hypothetical Data
N-Methylhexanamide[Specify AI 2]Hypothetical Data
Standard Solvent 1[Specify AI 1]Hypothetical Data
Standard Solvent 1[Specify AI 2]Hypothetical Data
Standard Solvent 2[Specify AI 1]Hypothetical Data
Standard Solvent 2[Specify AI 2]Hypothetical Data
Protocol 2: Evaluation of Surfactant Properties - Contact Angle Measurement

Objective: To assess the ability of N-Methylhexanamide to improve the wetting of a spray solution on a leaf surface.

Materials:

  • N-Methylhexanamide

  • Deionized water

  • Surfactant-free herbicide formulation (or a tracer dye solution)

  • Goniometer or contact angle measurement system

  • Freshly collected plant leaves (e.g., a representative weed or crop species)

  • Micropipette

Methodology:

  • Prepare a series of aqueous solutions containing varying concentrations of N-Methylhexanamide (e.g., 0.01%, 0.1%, 0.5%, 1.0% v/v).

  • Mount a fresh leaf on the goniometer stage.

  • Using a micropipette, carefully deposit a small droplet (e.g., 5 µL) of a test solution onto the adaxial (upper) surface of the leaf.

  • Immediately capture an image of the droplet and measure the contact angle between the droplet and the leaf surface.

  • Repeat the measurement at least five times for each concentration and for a control (water without N-Methylhexanamide).

  • Calculate the average contact angle for each concentration.

Data Presentation:

N-Methylhexanamide Concentration (v/v)Average Contact Angle (°) on [Leaf Species]
0% (Control)Hypothetical Data
0.01%Hypothetical Data
0.1%Hypothetical Data
0.5%Hypothetical Data
1.0%Hypothetical Data
Protocol 3: Assessment of Penetration Enhancement

Objective: To determine if N-Methylhexanamide enhances the penetration of a systemic herbicide through the plant cuticle.

Materials:

  • N-Methylhexanamide

  • Radiolabeled systemic herbicide (e.g., ¹⁴C-glyphosate)

  • Plant species with a well-defined cuticle (e.g., barley or a broadleaf weed)

  • Microsyringe

  • Cellulose (B213188) acetate (B1210297) stripping solution

  • Liquid scintillation counter

  • Growth chamber

Methodology:

  • Grow test plants to a suitable stage in a controlled environment.

  • Prepare a treatment solution of the radiolabeled herbicide with and without N-Methylhexanamide at a relevant concentration.

  • Apply a small, precise droplet of the treatment solution to the center of a mature leaf of each plant.

  • After a set absorption period (e.g., 24 hours), wash the leaf surface with a water-surfactant solution to remove unabsorbed herbicide.

  • Apply a thin layer of cellulose acetate solution to the treated area and allow it to dry.

  • Peel off the resulting film to remove any remaining surface residue.

  • Excise the treated leaf area and analyze the amount of radioactivity that has penetrated the cuticle using a liquid scintillation counter.

  • Compare the amount of absorbed herbicide between treatments with and without N-Methylhexanamide.

Data Presentation:

TreatmentHerbicideN-Methylhexanamide Conc. (v/v)% Herbicide Penetration (after 24h)
Control[Specify Herbicide]0%Hypothetical Data
Test[Specify Herbicide]0.5%Hypothetical Data
Test[Specify Herbicide]1.0%Hypothetical Data

Visualizations

Experimental_Workflow_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess AI prep2 Add to known volume of N-Methylhexanamide prep1->prep2 equil Shake at 25°C for 24-48h prep2->equil analysis1 Settle and collect supernatant equil->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 HPLC analysis analysis2->analysis3 result Quantify AI Solubility analysis3->result

Caption: Workflow for determining active ingredient solubility.

Signaling_Pathway_Adjuvant_Action cluster_formulation Spray Formulation cluster_application Application cluster_interaction Leaf Surface Interaction cluster_effect Biological Effect Formulation AI + N-Methylhexanamide Droplet Spray Droplet Formulation->Droplet Wetting Increased Wetting & Spreading Droplet->Wetting Reduced Surface Tension Penetration Enhanced Cuticular Penetration Wetting->Penetration Efficacy Improved Pesticide Efficacy Penetration->Efficacy Increased AI Uptake

Application

Application Notes: N-Methylhexanamide as a Stabilizing Agent in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals. Introduction N-Methylhexanamide is a secondary amide that has garnered interest as a potential stabilizing agent in pharmaceutical formulations. Its...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylhexanamide is a secondary amide that has garnered interest as a potential stabilizing agent in pharmaceutical formulations. Its amphipathic nature, stemming from a polar amide group and a nonpolar hexyl chain, allows it to interact with both hydrophilic and lipophilic moieties. This property can be particularly advantageous in stabilizing emulsions, suspensions, and formulations containing active pharmaceutical ingredients (APIs) prone to degradation. This document provides a detailed overview of the application of N-Methylhexanamide as a stabilizing agent, including its physicochemical properties, proposed mechanisms of action, and protocols for evaluating its efficacy. While amides are known for their chemical stability, the specific use of N-Methylhexanamide as a stabilizer is an area of ongoing research.[1][2] The protocols and data presented herein are representative examples to guide researchers in their investigations.

Physicochemical Properties of N-Methylhexanamide

A comprehensive understanding of the physicochemical properties of N-Methylhexanamide is crucial for its effective application in formulation development.

PropertyValueReference
Molecular Formula C₇H₁₅NO[3]
Molecular Weight 129.20 g/mol [3]
Appearance Colorless to pale yellow liquidN/A
Boiling Point 225.7 °C at 760 mmHgN/A
Density 0.861 g/cm³N/A
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; limited solubility in water.N/A
LogP 1.5[3]

Table 1: Physicochemical Properties of N-Methylhexanamide.

Application as a Stabilizing Agent

N-Methylhexanamide can be employed as a stabilizing agent in various pharmaceutical formulations, including:

  • Emulsions: Its amphipathic character enables it to reside at the oil-water interface, reducing interfacial tension and preventing droplet coalescence.

  • Suspensions: It can adsorb onto the surface of suspended particles, creating a steric barrier that prevents aggregation and settling.

  • API Stabilization: N-Methylhexanamide may protect APIs from degradation by forming non-covalent interactions, creating a protective microenvironment, or by acting as a sacrificial molecule that preferentially interacts with degrading species.[1]

Proposed Mechanism of Stabilization

The stabilizing effect of N-Methylhexanamide is hypothesized to occur through a combination of steric hindrance and intermolecular interactions. The alkyl chain provides a bulky steric shield, while the amide group can participate in hydrogen bonding with the API or other formulation components. This can prevent the close approach of molecules that could lead to degradation or aggregation.

Stabilization_Mechanism cluster_Formulation Formulation Environment cluster_Stabilization Stabilization by N-Methylhexanamide API Active Pharmaceutical Ingredient (API) Degradant Degrading Species (e.g., Water, Oxygen) API->Degradant Degradation Pathway NMH N-Methylhexanamide Protected_API Stabilized API NMH->Protected_API Steric Hindrance & Hydrogen Bonding Degradant->NMH Preferential Interaction (Sacrificial Protection)

Caption: Proposed mechanism of API stabilization by N-Methylhexanamide.

Experimental Protocols

The following protocols are provided as a guide for evaluating the stabilizing effect of N-Methylhexanamide in a model liquid formulation.

Protocol 1: Preparation of a Model Formulation

This protocol describes the preparation of a model aqueous formulation of a hypothetical light-sensitive API, "API-X," with and without N-Methylhexanamide.

Materials:

  • API-X

  • N-Methylhexanamide

  • Ethanol (95%)

  • Purified Water

  • Phosphate (B84403) Buffer (pH 7.4)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Control Formulation (without N-Methylhexanamide):

    • Accurately weigh 100 mg of API-X and dissolve it in 10 mL of ethanol in a 100 mL volumetric flask.

    • Add 50 mL of phosphate buffer (pH 7.4) and mix thoroughly.

    • Bring the volume to 100 mL with purified water and stir for 15 minutes.

  • Test Formulation (with N-Methylhexanamide):

    • Accurately weigh 100 mg of API-X and 500 mg of N-Methylhexanamide and dissolve them in 10 mL of ethanol in a 100 mL volumetric flask.

    • Add 50 mL of phosphate buffer (pH 7.4) and mix thoroughly.

    • Bring the volume to 100 mL with purified water and stir for 15 minutes.

  • Filter both formulations through a 0.45 µm syringe filter into clean, amber glass vials.

  • Label the vials appropriately and store them under the conditions specified in the stability study protocol.

Protocol 2: Accelerated Stability Study

This protocol outlines an accelerated stability study to assess the stabilizing effect of N-Methylhexanamide on API-X.

Equipment:

  • Stability chambers (40 °C ± 2 °C / 75% RH ± 5% RH)

  • Photostability chamber

  • HPLC system with UV detector or qNMR spectrometer

  • pH meter

  • Viscometer

Procedure:

  • Place the vials containing the control and test formulations into the stability chambers under the following conditions:

    • 40 °C / 75% RH (Accelerated condition)

    • 25 °C / 60% RH (Long-term condition)

    • Photostability chamber (ICH Q1B option 2)

  • Withdraw samples at predetermined time points: 0, 1, 2, 4, and 6 weeks for the accelerated study.

  • At each time point, analyze the samples for the following parameters:

    • Visual Inspection: Observe for any changes in color, clarity, or presence of particulate matter.

    • pH Measurement: Measure the pH of the formulations.

    • Viscosity Measurement: Determine the viscosity of the formulations.

    • Assay of API-X: Quantify the concentration of API-X using a validated analytical method (e.g., HPLC or qNMR).

    • Degradation Product Analysis: Identify and quantify any degradation products formed.

Stability_Study_Workflow Prep Formulation Preparation (Control & Test) Storage Storage under Accelerated Conditions (40°C/75%RH) Prep->Storage Sampling Sample Withdrawal at Time Points (0, 1, 2, 4, 6 weeks) Storage->Sampling Analysis Physicochemical & Chemical Analysis (Visual, pH, Viscosity, Assay, Degradants) Sampling->Analysis Data Data Evaluation & Comparison Analysis->Data

Caption: Workflow for the accelerated stability study.

Protocol 3: Quantitative Analysis of N-Methylhexanamide and API-X by qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for the simultaneous quantification of multiple components in a formulation without the need for identical reference standards for each analyte.[4][5][6]

Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., Maleic Acid)

  • Control and Test formulation samples

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard (e.g., 5 mg of maleic acid) into a clean vial.

    • Add a precise volume of the formulation (e.g., 0.5 mL) to the vial.

    • Add a suitable volume of deuterated solvent (e.g., 0.2 mL of DMSO-d₆) to ensure a homogeneous solution.

    • Vortex the mixture thoroughly and transfer it to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the NMR spectra (phasing, baseline correction).

    • Integrate the characteristic, well-resolved signals of N-Methylhexanamide, API-X, and the internal standard.

    • Calculate the concentration of N-Methylhexanamide and API-X using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)

    Where:

    • Cₓ = Concentration of the analyte (N-Methylhexanamide or API-X)

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons corresponding to the analyte signal

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons corresponding to the internal standard signal

    • Mₓ = Molecular weight of the analyte

    • Mₛ = Molecular weight of the internal standard

    • mₛ = Mass of the internal standard

    • V = Volume of the formulation sample

Data Presentation

The following tables present hypothetical data from an accelerated stability study to illustrate the potential stabilizing effect of N-Methylhexanamide.

Time (weeks)FormulationAppearancepHViscosity (cP)
0ControlClear, colorless7.401.02
TestClear, colorless7.411.15
6ControlSlightly yellow, hazy7.151.05
TestClear, colorless7.351.14

Table 2: Physical Stability Data of Control and Test Formulations at 40°C/75%RH.

Time (weeks)FormulationAPI-X Assay (% of initial)Degradant A (%)
0Control100.00.05
Test100.00.04
6Control88.55.8
Test97.21.2

Table 3: Chemical Stability Data of Control and Test Formulations at 40°C/75%RH.

Conclusion

The provided application notes and protocols offer a framework for investigating the utility of N-Methylhexanamide as a stabilizing agent in pharmaceutical formulations. The hypothetical data suggests that N-Methylhexanamide can enhance both the physical and chemical stability of a model liquid formulation. Researchers are encouraged to adapt these methodologies to their specific APIs and formulation types to fully characterize the stabilizing potential of N-Methylhexanamide. Further studies are warranted to elucidate the precise mechanisms of interaction and to establish a broader applicability profile for this promising excipient.

References

Method

Application Notes and Protocols for Scaling Up N-Methylhexanamide Production

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylhexanamide is a simple fatty acid amide that finds applications in various chemical and pharmaceutical contexts, often as an intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhexanamide is a simple fatty acid amide that finds applications in various chemical and pharmaceutical contexts, often as an intermediate or a model compound in synthetic studies. The efficient and scalable production of N-Methylhexanamide is crucial for its utilization in research and development. These application notes provide detailed protocols for laboratory-scale synthesis and key considerations for scaling up production. Three primary synthetic routes are presented, offering flexibility in reagent choice and reaction conditions to suit different laboratory and industrial settings.

Synthetic Methods Overview

The production of N-Methylhexanamide can be approached through several synthetic pathways. This document details three common and effective methods:

  • Direct Thermal Amidation of Hexanoic Acid: A straightforward approach involving the direct reaction of hexanoic acid with methylamine (B109427) at elevated temperatures. This method is atom-economical but often requires high temperatures and pressure.

  • Amidation via Acyl Chloride: A reliable two-step process where hexanoic acid is first converted to the more reactive hexanoyl chloride, which is then reacted with methylamine. This method generally provides high yields under mild conditions.

  • Carbodiimide-Mediated Coupling: This method utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation from hexanoic acid and methylamine at room temperature, which is ideal for sensitive substrates.

The selection of a particular method for scale-up will depend on factors such as cost of reagents, availability of equipment, desired purity, and waste management considerations.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data associated with the different synthetic methods for N-Methylhexanamide production, providing a basis for comparison and selection of the most appropriate route for a given application.

ParameterMethod 1: Direct Thermal AmidationMethod 2: Amidation via Acyl ChlorideMethod 3: Carbodiimide-Mediated Coupling
Starting Materials Hexanoic Acid, MethylamineHexanoic Acid, Thionyl Chloride, MethylamineHexanoic Acid, Methylamine, DCC
Typical Reaction Temp. 160-200 °C0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 4 - 12 hours2 - 6 hours3 - 8 hours
Reported Yield 60 - 85%85 - 95%80 - 90%
Key Byproducts WaterHCl, SO2, Pyridinium salts (if pyridine (B92270) is used)Dicyclohexylurea (DCU)
Purification Method DistillationAqueous workup, Distillation/RecrystallizationFiltration, Aqueous workup, Recrystallization/Chromatography
Scalability Moderate (requires high-pressure reactor)High (standard reactors)Moderate (cost of coupling agent, DCU removal)
Atom Economy HighLow to ModerateLow
Green Chemistry Aspect Good (water is the only byproduct)Poor (uses hazardous reagents)Poor (stoichiometric waste)

Experimental Protocols

Method 1: Direct Thermal Amidation of Hexanoic Acid

This protocol describes the direct reaction of hexanoic acid with methylamine under elevated temperature and pressure.

Materials:

  • Hexanoic acid

  • Methylamine (40% solution in water or as a gas)

  • High-pressure stainless-steel autoclave with a stirrer

  • Distillation apparatus

Procedure:

  • Charge the autoclave with hexanoic acid (1.0 eq).

  • For every mole of hexanoic acid, add methylamine (1.2 eq). If using an aqueous solution, calculate the molar equivalent accordingly.

  • Seal the autoclave and begin stirring.

  • Heat the reactor to 180 °C. The pressure will rise as the reaction proceeds. Monitor the pressure and ensure it remains within the safe operating limits of the reactor.

  • Maintain the reaction at 180 °C for 8 hours.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Open the reactor and transfer the crude product mixture to a distillation flask.

  • Perform fractional distillation under reduced pressure to purify the N-Methylhexanamide. The product will distill as a colorless to pale yellow liquid.

Method 2: Amidation via Acyl Chloride

This two-step protocol involves the formation of hexanoyl chloride followed by its reaction with methylamine.

Materials:

  • Hexanoic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Methylamine (40% solution in water or gas)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and a gas trap

  • Separatory funnel

  • Rotary evaporator

Step 1: Synthesis of Hexanoyl Chloride

  • In a fume hood, add hexanoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • Heat the reaction mixture to reflux (around 80 °C) for 2 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature. The crude hexanoyl chloride can be used directly in the next step or purified by distillation.

Step 2: Synthesis of N-Methylhexanamide

  • In a separate flask, dissolve methylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add the crude hexanoyl chloride (1.0 eq) dropwise to the methylamine solution with vigorous stirring. An exothermic reaction will occur, and a precipitate may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Methylhexanamide.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Method 3: Carbodiimide-Mediated Coupling

This protocol utilizes DCC as a coupling agent to form the amide bond under mild conditions.

Materials:

  • Hexanoic acid

  • Methylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Filter funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add hexanoic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the mixture and stir for 15 minutes.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.

  • Allow the reaction to slowly warm to room temperature and stir for 6 hours.

  • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the N-Methylhexanamide by column chromatography on silica (B1680970) gel or recrystallization.

Visualizations

Experimental Workflow for N-Methylhexanamide Synthesis via Acyl Chloride

G cluster_step1 Step 1: Hexanoyl Chloride Synthesis cluster_step2 Step 2: Amidation cluster_workup Workup & Purification A Hexanoic Acid + SOCl2 (cat. Pyridine) B Reflux at 80°C for 2h A->B C Crude Hexanoyl Chloride B->C E Add Hexanoyl Chloride C->E D Methylamine in DCM at 0°C D->E F Stir at RT for 2h E->F G Aqueous Workup (NaHCO3, Brine) F->G H Dry (MgSO4) & Concentrate G->H I Vacuum Distillation or Recrystallization H->I J Pure N-Methylhexanamide I->J

Caption: Workflow for the synthesis of N-Methylhexanamide via the acyl chloride route.

Logical Relationship for Selecting a Scale-Up Method

G Start Select Scale-Up Method for N-Methylhexanamide Production Q1 High Atom Economy & 'Green' Process Critical? Start->Q1 Method1 Method 1: Direct Thermal Amidation Q1->Method1 Yes Q2 Cost of Reagents a Major Constraint? Q1->Q2 No End Selected Method Method1->End Method2 Method 2: Amidation via Acyl Chloride Q2->Method2 Yes Method3 Method 3: Carbodiimide (B86325) Coupling Q2->Method3 No Method2->End Method3->End

Caption: Decision tree for selecting a suitable N-Methylhexanamide production method for scale-up.

Scale-Up Considerations

When scaling up the production of N-Methylhexanamide, several factors must be carefully considered to ensure a safe, efficient, and cost-effective process.

  • Heat Management: Amidation reactions, particularly the reaction of acyl chlorides with amines, can be highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. Jacketed reactors with precise temperature control are essential.

  • Reagent Handling and Addition: The safe handling of corrosive and reactive reagents like thionyl chloride is paramount. For large-scale operations, closed-system transfers and controlled addition rates using pumps are necessary.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates, especially in heterogeneous reactions or when precipitates are formed. The choice of impeller and agitation speed should be optimized for the specific reaction.

  • Workup and Purification: Large-scale workup procedures need to be adapted to handle large volumes of solvents and aqueous waste. The choice between distillation, recrystallization, and chromatography for purification will depend on the required purity, throughput, and cost. Filtration of large quantities of byproducts like DCU can be challenging and requires appropriate industrial filtration equipment.

  • Safety: A thorough process safety analysis, including a Hazard and Operability (HAZOP) study, should be conducted before any scale-up. This includes evaluating the risks associated with flammable solvents, corrosive reagents, and exothermic reactions.

  • Waste Management: The environmental impact of the chosen method should be assessed. Methods that generate significant amounts of waste, such as the carbodiimide coupling, may be less suitable for large-scale production unless efficient recycling or disposal methods are in place. The direct amidation method is the most environmentally friendly in terms of byproducts.[1]

By carefully considering these factors and selecting the most appropriate synthetic route, the production of N-Methylhexanamide can be effectively scaled to meet the demands of research, development, and commercial applications.

References

Application

N-Methylhexanamide Moiety in Pharmaceutical Synthesis: Application Notes and Protocols Featuring Vorinostat

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols concerning the synthesis of pharmaceuticals containing a core structure related to N-methylh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the synthesis of pharmaceuticals containing a core structure related to N-methylhexanamide. As direct pharmaceutical applications of N-methylhexanamide are not extensively documented in publicly available literature, this report focuses on a structurally analogous and commercially significant pharmaceutical, Vorinostat (B1683920) (suberoylanilide hydroxamic acid, SAHA). Vorinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[1][2] Its synthesis and mechanism of action provide a valuable case study for the application of similar aliphatic amide structures in drug development.

Application Notes

N-Methylhexanamide is a simple fatty acid amide. While it may not be a direct precursor to a blockbuster drug, its core structure—a six-carbon aliphatic chain linked to a methylated amide—is representative of moieties found in various biologically active molecules. The principles of its synthesis and its potential role as a pharmacophore or a building block can be extrapolated from related compounds like Vorinostat.

Vorinostat features a suberoylanilide hydroxamic acid structure, which, while more complex, contains an eight-carbon aliphatic chain central to its function as an HDAC inhibitor. The synthesis of Vorinostat involves the formation of an amide bond between a dicarboxylic acid derivative (suberic acid) and an aniline (B41778), a reaction class directly comparable to the synthesis of N-methylhexanamide.

The study of Vorinostat's synthesis and biological activity offers insights into:

  • Amide Bond Formation in Complex Molecules: Understanding the various synthetic strategies to form the amide bond in Vorinostat can inform the synthesis of other aliphatic amides.

  • Structure-Activity Relationships: The aliphatic chain of Vorinostat is crucial for its inhibitory activity on HDACs. This highlights the importance of the hydrocarbon chain length and functionality in designing targeted therapies.

  • Pharmacological Targeting: Vorinostat's mechanism of action through HDAC inhibition and its impact on multiple signaling pathways provide a blueprint for investigating the therapeutic potential of other aliphatic amide-containing compounds.

Quantitative Data on Vorinostat Synthesis

Various synthetic routes for Vorinostat have been reported, with differing yields and purities. The following table summarizes quantitative data from several published methods.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsYield (%)Purity (%)Reference(s)
Route 1: Diacid Chloride Coupling Suberic acid diacid chloride, Aniline, Hydroxylamine (B1172632)-15-30-[1]
Route 2: Chemoenzymatic Synthesis Suberic anhydride, Aniline, O-THP hydroxylamineLipase B from Candida antarctica, Acidic resin70-[3]
Route 3: Mixed Anhydride Method Suberanilic acid, Ethyl chloroformate, Hydroxylamine-58 (38 upon repetition)-[1][4]
Route 4: Monomethyl Ester Route Monomethyl suberate, Aniline, Hydroxylamine-79-[1][2]
Route 5: DCC/CDI Coupling Suberic acid, Aniline, Hydroxylamine1,3-Dicyclohexylcarbodiimide (DCC), 1,1'-Carbonyldiimidazole (CDI)>50>99.5[1]

Experimental Protocols

Protocol: Synthesis of Vorinostat via DCC/CDI Coupling of Suberic Acid and Aniline

This protocol is adapted from a patented method and offers high yield and purity.[1]

Step 1: Synthesis of Suberanilic Acid

  • To a stirred mixture of 1,1'-Carbonyldiimidazole (CDI) (0.5 eq) and 1,3-Dicyclohexylcarbodiimide (DCC) (0.8 eq) in Tetrahydrofuran (THF) (15 vol), maintain the temperature at 25-30°C for 1 hour.

  • Add a solution of suberic acid (1 eq) and aniline (1 eq) in THF (1 vol) to the reaction mixture.

  • Stir the mixture for 16-20 hours at ambient temperature.

  • Filter the solid by-product (dicyclohexylurea) and wash with THF.

  • Concentrate the filtrate under vacuum at 50°C to obtain a solid residue.

  • Treat the residue with a solution of potassium hydroxide (B78521) (KOH) (2 eq) in water (10 vol) and stir for 30 minutes at 25-30°C.

  • Filter any remaining solid by-product.

  • Heat the filtrate to 60°C for 3-4 hours.

  • Cool the solution to 20°C and acidify with a 17.5% aqueous solution of hydrochloric acid (HCl) (3 vol) to precipitate the suberanilic acid.

  • Filter the solid, wash with water, and dry to obtain suberanilic acid.

Step 2: Synthesis of Vorinostat from Suberanilic Acid

  • To a stirred solution of suberanilic acid (1 eq) in an appropriate solvent, add a coupling agent (e.g., CDI or a chloroformate).

  • After activation of the carboxylic acid, add hydroxylamine hydrochloride (excess) and a base (e.g., triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup to remove excess reagents and by-products.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure Vorinostat.

Signaling Pathways and Mechanisms of Action

Vorinostat functions as a pan-HDAC inhibitor, leading to the accumulation of acetylated histones and other proteins. This epigenetic modification alters gene expression, resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.[5] Vorinostat has been shown to modulate several key signaling pathways.

T-Cell Receptor (TCR) Signaling Pathway

Vorinostat has been demonstrated to interfere with the T-cell receptor (TCR) signaling pathway, which is critical for T-cell activation and proliferation.[6][7][8][9] It achieves this by down-regulating the expression of several key components of the pathway and inhibiting the phosphorylation of crucial kinases like ZAP70 and its downstream target AKT.[6][7][8]

TCR_Signaling_Pathway cluster_membrane Cell Membrane TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation AKT AKT LAT->AKT Activation Proliferation T-Cell Proliferation AKT->Proliferation Vorinostat Vorinostat Vorinostat->ZAP70 Inhibits Phosphorylation Downregulates Expression Vorinostat->LAT Downregulates Expression Vorinostat->AKT Inhibits Phosphorylation

Caption: Vorinostat's inhibition of the TCR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Vorinostat has been shown to modulate the MAPK pathway, in some contexts inhibiting the phosphorylation of ERK1/2, a key downstream effector.[10][11] This inhibition can contribute to the anti-proliferative effects of the drug.

MAPK_Signaling_Pathway cluster_upstream Upstream Signals GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Vorinostat Vorinostat Vorinostat->ERK Inhibits Phosphorylation

Caption: Vorinostat's modulation of the MAPK signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. In the context of certain cancers, this pathway is often constitutively active. Vorinostat has been shown to synergize with JAK inhibitors, suggesting an impact on the JAK-STAT pathway, potentially by attenuating STAT phosphorylation and subsequent gene transcription.[12]

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) nucleus->GeneTranscription Vorinostat Vorinostat Vorinostat->JAK Attenuates Signaling

Caption: Vorinostat's impact on the JAK-STAT signaling pathway.

Conclusion

While N-methylhexanamide itself is not a widely cited direct precursor in pharmaceutical synthesis, the principles of its structure and formation are highly relevant. The case study of Vorinostat demonstrates how a related aliphatic amide structure can be a highly effective therapeutic agent. The synthetic methodologies, quantitative outcomes, and the intricate mechanisms of action detailed herein provide a solid foundation for researchers and drug development professionals working with similar chemical entities. The provided protocols and pathway diagrams serve as practical tools for the synthesis and biological evaluation of novel pharmaceutical candidates based on aliphatic amide scaffolds.

References

Method

Application of N-Methylhexanamide in Materials Science: A Focus on Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhexanamide, a fatty amide with the chemical formula C₇H₁₅NO, presents potential as a versatile building block in materials science, particularly in the synthesis of non-ionic surfactants. While direct applications in polymer or coating formulations are not extensively documented, its chemical structure, featuring a hydrophobic hexanoyl tail and a hydrophilic N-methylamide headgroup, makes it an ideal candidate for precursor roles in creating amphiphilic molecules. This document outlines the potential application of N-Methylhexanamide in the enzymatic synthesis of N-methyl-N-hexanoylglucamide, a bio-based surfactant with applications in detergents, emulsifiers, and foaming agents.

Physicochemical Properties of N-Methylhexanamide

A summary of the key physicochemical properties of N-Methylhexanamide is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and its potential role as a hydrophobic precursor in surfactant synthesis.

PropertyValueReference
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
IUPAC Name N-methylhexanamide[1]
CAS Number 3418-05-1[1]
Appearance Fatty amide[1]

Application: Precursor for Non-Ionic Surfactant Synthesis

N-Methylhexanamide can serve as a hydrophobic starting material for the synthesis of N-alkanoyl-N-methylglucamides (MEGAs), a class of non-toxic, stable, and biodegradable non-ionic surfactants.[2] The enzymatic synthesis of these surfactants is a promising green alternative to traditional chemical methods, which often involve harsh reaction conditions and produce unwanted byproducts.[2]

Proposed Synthesis Pathway

The proposed synthesis involves the enzymatic amidation of a hydrophilic amine, such as N-methyl-D-glucamine, with N-Methylhexanamide. This reaction can be catalyzed by lipases, which are known to be effective in non-aqueous media for such transformations.

SynthesisPathway N_Methylhexanamide N-Methylhexanamide (Hydrophobic Precursor) Lipase (B570770) Lipase (Biocatalyst) N_Methylhexanamide->Lipase N_Methylglucamine N-Methyl-D-glucamine (Hydrophilic Headgroup) N_Methylglucamine->Lipase Surfactant N-methyl-N-hexanoylglucamide (Non-ionic Surfactant) Lipase->Surfactant Enzymatic Amidation

Caption: Proposed enzymatic synthesis of a non-ionic surfactant.

Experimental Protocols

The following are detailed protocols for the proposed enzymatic synthesis and characterization of N-methyl-N-hexanoylglucamide using N-Methylhexanamide.

Protocol 1: Enzymatic Synthesis of N-methyl-N-hexanoylglucamide

Objective: To synthesize a non-ionic surfactant via lipase-catalyzed amidation of N-methyl-D-glucamine with N-Methylhexanamide.

Materials:

  • N-Methylhexanamide

  • N-methyl-D-glucamine

  • Immobilized Lipase (e.g., Novozym 435)

  • tert-Butanol (B103910) (solvent)

  • Molecular sieves (3Å)

  • Shaking incubator

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolve equimolar amounts of N-Methylhexanamide and N-methyl-D-glucamine in tert-butanol in a sealed flask.

  • Add activated molecular sieves to the mixture to remove any traces of water.

  • Add immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).

  • Incubate the flask in a shaking incubator at a controlled temperature (e.g., 60°C) for 24-48 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of reactants.

  • Upon completion of the reaction, filter the immobilized enzyme for reuse.

  • Remove the solvent from the reaction mixture using a rotary evaporator.

  • Purify the resulting product using column chromatography.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 1. Dissolve Reactants (N-Methylhexanamide & N-methyl-D-glucamine) in tert-Butanol AddSieves 2. Add Molecular Sieves Dissolve->AddSieves AddLipase 3. Add Immobilized Lipase AddSieves->AddLipase Incubate 4. Incubate at 60°C AddLipase->Incubate Monitor 5. Monitor by HPLC Incubate->Monitor Filter 6. Filter Enzyme Monitor->Filter Evaporate 7. Evaporate Solvent Filter->Evaporate Purify 8. Purify Product Evaporate->Purify

Caption: Experimental workflow for enzymatic surfactant synthesis.

Protocol 2: Characterization of Surfactant Properties

Objective: To determine the critical micelle concentration (CMC) and surface tension reduction capability of the synthesized N-methyl-N-hexanoylglucamide.

Materials:

  • Synthesized N-methyl-N-hexanoylglucamide

  • Deionized water

  • Tensiometer (for surface tension measurement)

  • Conductivity meter (for CMC determination)

Procedure:

  • Surface Tension Measurement:

    • Prepare a series of aqueous solutions of the synthesized surfactant with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the CMC, and the surface tension at this point is the minimum surface tension.

  • Conductivity Measurement:

    • Prepare another series of aqueous solutions of the surfactant.

    • Measure the electrical conductivity of each solution.

    • Plot the conductivity versus the surfactant concentration. The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.

Expected Data and Performance

The following table summarizes the expected physicochemical properties of the synthesized N-methyl-N-hexanoylglucamide, based on data from structurally similar surfactants.[3][4]

PropertyExpected Value
Critical Micelle Concentration (CMC) 5-15 mM
Surface Tension at CMC (γcmc) 25-35 mN/m
Appearance White to off-white solid
Solubility Soluble in water

Potential Applications in Materials Science

Surfactants derived from N-Methylhexanamide could find applications in various areas of materials science:

  • Emulsion Polymerization: As stabilizers for monomer droplets, controlling particle size and stability of the resulting polymer latex.

  • Coating Formulations: As wetting agents and dispersants to improve the application and performance of paints and coatings.

  • Corrosion Inhibition: Amide-containing compounds can form protective films on metal surfaces, suggesting a potential role as corrosion inhibitors.[5][6][7]

  • Lubricant Additives: Fatty amides have been investigated as friction-reducing and anti-wear additives in lubricants.[8][9][10]

  • Microemulsion Formation: For the formulation of thermodynamically stable, isotropic mixtures of oil, water, and surfactant, which have applications in drug delivery and nanomaterial synthesis.[11][12][13][14][15]

Conclusion

While direct applications of N-Methylhexanamide in materials science are not yet well-established, its potential as a precursor for the synthesis of high-value, bio-based non-ionic surfactants is significant. The enzymatic synthesis route offers a green and efficient method to produce these amphiphilic molecules. Further research into the synthesis, characterization, and application of surfactants derived from N-Methylhexanamide is warranted to fully explore their potential in various material science and drug development applications.

References

Application

Application Notes and Protocols: N-Methylhexanamide as a Versatile Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methylhexanamide, a simple long-chain N-methylated amide, serves as a valuable and versatile building block in organic synthesis. Its structu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhexanamide, a simple long-chain N-methylated amide, serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a lipophilic hexanoyl chain and a reactive N-methylamide group, allows for its incorporation into a variety of molecular scaffolds. In the context of drug discovery and development, the N-methylamide moiety can enhance metabolic stability and improve membrane permeability of parent compounds. The hexanoyl chain can be strategically utilized to increase lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. These application notes provide detailed protocols for the synthesis of N-Methylhexanamide and its subsequent use in a classic carbon-carbon bond-forming reaction, highlighting its utility as a precursor for more complex molecules.

Key Compound Properties

A summary of the key physical and chemical properties of N-Methylhexanamide is presented in the table below. This data is essential for planning and executing synthetic transformations involving this compound.

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
IUPAC Name N-methylhexanamide
CAS Number 3418-05-1
Appearance Colorless to white crystalline solid
Boiling Point 235.5 °C (predicted)
Melting Point 28-30 °C
Solubility Soluble in most organic solvents

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-Methylhexanamide and a representative application of its use in the synthesis of a ketone via reaction with a Grignard reagent.

Protocol 1: Synthesis of N-Methylhexanamide

This protocol describes the synthesis of N-Methylhexanamide from hexanoyl chloride and methylamine (B109427). This is a standard and efficient method for the preparation of N-methylamides.

Materials:

  • Hexanoyl chloride

  • Methylamine (40% solution in water)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hexanoyl chloride (1.0 eq) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Methylamine: While stirring vigorously, slowly add methylamine solution (2.2 eq) dropwise to the cooled solution of hexanoyl chloride. An exothermic reaction will occur, and a white precipitate may form.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting hexanoyl chloride is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-Methylhexanamide can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a colorless to white crystalline solid.

Protocol 2: Synthesis of a Ketone from N-Methylhexanamide using a Grignard Reagent

This protocol details a representative reaction of N-Methylhexanamide with a Grignard reagent to form a ketone. This transformation is a valuable method for carbon-carbon bond formation and highlights the utility of N-methylamides as acylating agent precursors.

Note: This is a representative protocol based on well-established reactions of N-methylamides with Grignard reagents. Actual reaction conditions and yields may vary and require optimization.

Materials:

  • N-Methylhexanamide

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Methylhexanamide (1.0 eq) and dissolve it in anhydrous THF (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Slowly add phenylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution of N-Methylhexanamide via a dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude ketone product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of ketones from N-Methylhexanamide with various Grignard reagents under the described reaction conditions. Please note that actual yields are dependent on the specific Grignard reagent, reaction scale, and purification efficiency.

Grignard ReagentProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Phenylmagnesium bromide1-Phenylheptan-1-one190.2875-85>98%
Ethylmagnesium bromideNonan-3-one142.2480-90>98%
Isopropylmagnesium chloride2-Methylheptan-3-one128.2170-80>97%

Mandatory Visualizations

G cluster_synthesis Synthesis of N-Methylhexanamide HexanoylChloride Hexanoyl Chloride NMethylhexanamide N-Methylhexanamide HexanoylChloride->NMethylhexanamide 1. DCM, 0 °C to RT Methylamine Methylamine Methylamine->NMethylhexanamide 2. Stir 2-4h

Synthesis of N-Methylhexanamide.

G cluster_ketone_synthesis Ketone Synthesis from N-Methylhexanamide NMethylhexanamide N-Methylhexanamide Ketone Ketone (R-C(O)-(CH₂)₄CH₃) NMethylhexanamide->Ketone 1. Anhydrous THF, 0 °C to RT Grignard Grignard Reagent (R-MgX) Grignard->Ketone 2. Stir 3-6h 3. Aq. NH₄Cl work-up

Ketone synthesis workflow.

G cluster_workflow N-Methylhexanamide in Drug Discovery Workflow Start N-Methylhexanamide (Building Block) Reaction Reaction with diverse Grignard Reagents (R-MgX) Start->Reaction Library Library of Ketone Derivatives Reaction->Library Screening Biological Screening (e.g., enzyme assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Drug discovery workflow.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylhexanamide Synthesis

Welcome to the technical support center for the synthesis of N-Methylhexanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methylhexanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of N-Methylhexanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-Methylhexanamide?

A1: N-Methylhexanamide is typically synthesized through the amidation of hexanoic acid or its derivatives with methylamine (B109427). The most common laboratory methods include:

  • Coupling Agent-Mediated Amidation: This involves the reaction of hexanoic acid with methylamine in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid.[1]

  • Acyl Chloride Method: Hexanoic acid is first converted to the more reactive hexanoyl chloride, which then readily reacts with methylamine to form the amide.

  • Catalytic Direct Amidation: This method involves the direct reaction of hexanoic acid and methylamine in the presence of a catalyst, which can offer a more atom-economical route.[2]

Q2: I am experiencing low yields in my N-Methylhexanamide synthesis. What are the likely causes?

A2: Low yields in N-Methylhexanamide synthesis can arise from several factors, including:

  • Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of N-acylurea when using carbodiimide coupling agents.

  • Poor quality of reagents: Impurities in starting materials (hexanoic acid, methylamine, or solvents) can interfere with the reaction. The use of anhydrous solvents is often crucial.

  • Product loss during workup and purification: N-Methylhexanamide may be lost during extraction or purification steps if the procedures are not optimized.

Q3: How can I monitor the progress of my N-Methylhexanamide synthesis?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q4: What are the best methods for purifying N-Methylhexanamide?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common methods include:

  • Aqueous Workup: Washing the crude product with acidic and basic solutions can remove unreacted starting materials and some byproducts.

  • Column Chromatography: Silica (B1680970) gel chromatography is a very effective method for separating N-Methylhexanamide from non-polar impurities.

  • Distillation: If the product is thermally stable, vacuum distillation can be used for purification on a larger scale.

Troubleshooting Guides

Issue 1: Low Yield in Carbodiimide-Mediated Synthesis (e.g., using DCC or EDC)
Potential Cause Troubleshooting Step Explanation
Formation of N-acylurea byproduct Add a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to the reaction mixture.These additives act as activated ester intermediates, which are more reactive towards the amine and suppress the rearrangement to the N-acylurea byproduct.
Hydrolysis of the activated intermediate Ensure that all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Carbodiimide-activated carboxylic acids are sensitive to moisture and can be hydrolyzed back to the starting carboxylic acid, reducing the yield.
Incomplete reaction Increase the reaction time or temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.Amidation reactions can sometimes be slow, especially with sterically hindered substrates.
Amine salt formation If the methylamine is used as a hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid and liberate the free amine.The amine must be in its free base form to act as a nucleophile.
Issue 2: Problems with the Acyl Chloride Method
Potential Cause Troubleshooting Step Explanation
Formation of symmetrical anhydride Ensure complete conversion of hexanoic acid to hexanoyl chloride before adding methylamine. This can be checked by IR spectroscopy (disappearance of the broad O-H stretch).Unreacted hexanoic acid can react with hexanoyl chloride to form hexanoic anhydride, which can also react with methylamine but leads to a more complex reaction mixture.
Over-alkylation of methylamine Use a slight excess of methylamine and add the hexanoyl chloride slowly to the amine solution at a low temperature (e.g., 0 °C).While less common with primary amines, it's good practice to control the stoichiometry and reaction conditions to favor mono-acylation.
Vigorous, exothermic reaction Dilute the reactants in an appropriate solvent and control the rate of addition of the acyl chloride. Use an ice bath to cool the reaction vessel.The reaction between an acyl chloride and an amine is often highly exothermic and can lead to side reactions if not controlled.

Data Presentation

Table 1: Comparison of Yields for N-Alkyl Amide Synthesis under Various Conditions
Carboxylic Acid Amine Coupling Agent/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Phenylacetic acidBenzylamineB(OCH₂CF₃)₃MeCN801591[2]
VariousVariousEDC/HOAt/DIPEADMSORT16>75 (for 78% of acids)N/A
Uridine monomerAmino-modified oligonucleotidePyAOPN/AN/AN/A82[3]
VariousVariousHATUN/AN/A5 min91-95[3]

Note: This table presents data for general N-alkyl amide synthesis to illustrate the range of conditions and yields. Specific data for N-Methylhexanamide is limited in the literature.

Experimental Protocols

Protocol 1: Synthesis of N-Methylhexanamide via Acyl Chloride

Step 1: Preparation of Hexanoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place hexanoic acid (1 eq).

  • Slowly add thionyl chloride (1.2 eq) to the hexanoic acid at room temperature.

  • Heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude hexanoyl chloride.

Step 2: Amidation

  • In a separate flask, dissolve methylamine (as a solution in a suitable solvent like THF or as a gas bubbled through the solvent) (1.5 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add the crude hexanoyl chloride (1 eq) dropwise to the stirred methylamine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the hexanoyl chloride is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Methylhexanamide.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis of N-Methylhexanamide using a Coupling Agent (EDC)
  • In a round-bottom flask, dissolve hexanoic acid (1 eq) in an anhydrous solvent such as dichloromethane or DMF.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add methylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_acyl_chloride Acyl Chloride Method cluster_coupling_agent Coupling Agent Method start_ac Hexanoic Acid + Thionyl Chloride step1_ac Formation of Hexanoyl Chloride start_ac->step1_ac Reflux step2_ac Reaction with Methylamine step1_ac->step2_ac Slow addition at 0°C product_ac N-Methylhexanamide step2_ac->product_ac start_ca Hexanoic Acid + Methylamine step1_ca Activation with EDC/HOBt start_ca->step1_ca Room Temperature product_ca N-Methylhexanamide step1_ca->product_ca

Caption: Experimental workflows for the synthesis of N-Methylhexanamide.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of N-Methylhexanamide cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Product Loss start->cause4 solution1 Increase reaction time/temp Ensure proper mixing cause1->solution1 solution2 Use coupling additives Control reaction conditions cause2->solution2 solution3 Use pure, anhydrous reagents cause3->solution3 solution4 Optimize workup and purification cause4->solution4

Caption: Troubleshooting logic for low yield in N-Methylhexanamide synthesis.

References

Optimization

Technical Support Center: N-Methylhexanamide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Methylhexanamide. Frequently As...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Methylhexanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in N-Methylhexanamide synthesis?

A1: Common impurities in N-Methylhexanamide synthesis typically arise from unreacted starting materials, reaction byproducts, side reactions, and residual solvents or water. These can include hexanoic acid, hexanoyl chloride, methylamine (B109427), and byproducts from coupling agents.

Q2: How can I assess the purity of my N-Methylhexanamide sample?

A2: The purity of N-Methylhexanamide can be effectively determined using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for separating and quantifying volatile and non-volatile impurities, respectively.[][2] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities.[][3] For quantifying water content, Karl Fischer titration is the standard method.[3]

Q3: My N-Methylhexanamide has a high water content. How can it be removed?

A3: Water is a common impurity, as N-Methylhexanamide can be hygroscopic.[3] To remove water, drying with molecular sieves (e.g., 3Å or 4Å) is a common and effective method.[4] For larger scales or very wet samples, azeotropic distillation with a suitable solvent like toluene (B28343) may be employed, followed by distillation of the product.

Q4: I am observing an unexpected peak in my ¹H NMR spectrum. What could it be?

A4: An unexpected peak in the ¹H NMR spectrum could indicate the presence of unreacted starting materials, byproducts, or residual solvents. Compare the chemical shifts of the unknown peaks with those of potential impurities (hexanoic acid, methylamine, reaction solvent, etc.).[3]

Q5: My reaction yield is consistently low. What are the potential causes?

A5: Low yields can be attributed to several factors. Incomplete reaction due to insufficient reaction time, incorrect temperature, or inefficient mixing can be a cause. The presence of water can hydrolyze starting materials like hexanoyl chloride, reducing the amount available for the desired reaction. Impurities in the starting materials can also interfere with the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-Methylhexanamide.

Observed Problem Potential Cause Recommended Action
Low Purity of Final Product Inadequate purification.Optimize the purification method. Consider recrystallization, fractional distillation under reduced pressure, or column chromatography.[5]
Presence of unreacted starting materials.Ensure the reaction goes to completion by monitoring with TLC or GC. Adjust stoichiometry or reaction time as needed.
Unexpected Peaks in GC/HPLC Analysis Contamination from glassware or solvents.Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents.
Side-products from the reaction.Re-evaluate the reaction conditions (temperature, catalyst, etc.) to minimize side reactions.
Inconsistent Reaction Outcomes Variability in reagent quality.Use reagents from a reliable source and check their purity before use. Store moisture-sensitive reagents appropriately.[4]
Presence of moisture.Dry all solvents and reagents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an oil instead of a solid Presence of impurities lowering the melting point.Purify the product further to remove contaminants.

Common Impurities Summary

The following table summarizes common impurities, their likely sources, and recommended analytical methods for detection.

ImpurityLikely Source(s)Recommended Analytical Method(s)
Hexanoic Acid Unreacted starting material (if using the carboxylic acid route). Hydrolysis of hexanoyl chloride.GC, HPLC, ¹H NMR
Hexanoyl Chloride Unreacted starting material (if using the acyl chloride route).GC (may require derivatization), ¹H NMR
Methylamine Unreacted starting material.GC, ¹H NMR
N,N-Dimethylhexanamide Impurity in the methylamine starting material (dimethylamine).GC-MS, ¹H NMR, ¹³C NMR
Methylammonium Chloride Byproduct of the reaction between hexanoyl chloride and excess methylamine.Ion Chromatography, Elemental Analysis
Water Hygroscopic nature of reagents and product, atmospheric moisture.Karl Fischer Titration
Reaction Solvents (e.g., Dichloromethane (B109758), THF) Residual solvent from reaction or workup.GC, ¹H NMR

Experimental Protocols

Synthesis of N-Methylhexanamide from Hexanoyl Chloride

Materials:

  • Hexanoyl chloride

  • Methylamine (as a solution in THF, e.g., 2 M)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve hexanoyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of methylamine in THF (2.2 eq) to the cooled solution with stirring. An exothermic reaction will occur, and a white precipitate (methylammonium chloride) will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude N-Methylhexanamide.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Purity Analysis by Gas Chromatography (GC)

Instrument: Gas chromatograph with a Flame Ionization Detector (FID). Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). Oven Program:

  • Initial Temperature: 80 °C, hold for 2 minutes.

  • Ramp: 10 °C/min to 250 °C.

  • Final Temperature: 250 °C, hold for 5 minutes. Injector Temperature: 250 °C Detector Temperature: 280 °C Carrier Gas: Helium or Nitrogen. Sample Preparation: Dissolve a small amount of the N-Methylhexanamide sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizations

TroubleshootingWorkflow N-Methylhexanamide Synthesis Troubleshooting cluster_synthesis Synthesis & Observation cluster_analysis Impurity Identification & Root Cause Analysis cluster_solution Corrective Actions Start Start Synthesis Observation Observe Impurity (e.g., unexpected peak in GC/NMR) Start->Observation Identify Identify Impurity (e.g., Unreacted Starting Material, Byproduct, Solvent) Observation->Identify Cause_Unreacted Root Cause: Incomplete Reaction or Incorrect Stoichiometry Identify->Cause_Unreacted Unreacted Material Cause_Byproduct Root Cause: Suboptimal Reaction Conditions (Temp, Time) Identify->Cause_Byproduct Byproduct Cause_Solvent Root Cause: Inefficient Removal during Workup Identify->Cause_Solvent Solvent Solution_Reaction Optimize Reaction: - Adjust Stoichiometry - Increase Reaction Time/Temp - Use Fresh Reagents Cause_Unreacted->Solution_Reaction Cause_Byproduct->Solution_Reaction Solution_Workup Enhance Workup: - Thoroughly Dry Solvents - Use High Vacuum for Removal Cause_Solvent->Solution_Workup Solution_Purification Improve Purification: - Optimize Distillation - Change Chromatography Eluent - Perform Recrystallization Solution_Reaction->Solution_Purification Solution_Workup->Solution_Purification

Caption: Troubleshooting workflow for identifying and resolving common impurities in N-Methylhexanamide synthesis.

References

Troubleshooting

troubleshooting N-Methylhexanamide reaction side products

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of N-Methylhexanamide. The information is tailored for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of N-Methylhexanamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-Methylhexanamide, either from hexanoyl chloride and methylamine (B109427) or from hexanoic acid and methylamine.

Scenario 1: Synthesis of N-Methylhexanamide from Hexanoyl Chloride and Methylamine

Q1: My reaction is complete, but after work-up, I have a significant amount of a water-soluble white solid along with my product. What is it and how can I remove it?

A: The white solid is likely methylammonium (B1206745) chloride. This side product forms when the hydrochloric acid (HCl) generated during the reaction between hexanoyl chloride and methylamine reacts with the excess methylamine used in the reaction.

Troubleshooting Steps:

  • Neutralization and Extraction:

    • During the aqueous work-up, ensure the pH of the solution is adjusted to be basic (pH > 9) using a suitable base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). This will deprotonate the methylammonium chloride to the free base (methylamine), which is more soluble in the aqueous layer.

    • Thoroughly wash the organic layer with water or brine to remove the dissolved methylamine and any remaining salts.

  • Solvent Wash:

    • If the salt persists after the initial work-up, you can wash the crude product with a solvent in which N-Methylhexanamide is soluble but the salt is not, such as diethyl ether or dichloromethane (B109758).

Q2: My final product is an oil, but I suspect it's impure. What are the likely contaminants?

A: Besides the starting materials, potential side products include:

  • Hexanoic acid: This can form if the hexanoyl chloride is hydrolyzed by any moisture present in the reaction.

  • N,N-Dimethylhexanamide: This can arise if the methylamine contains dimethylamine (B145610) as an impurity.

  • Over-acylated products: While less common with a simple amine like methylamine, complex side reactions can occur.

Troubleshooting and Identification:

  • Analytical Techniques: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities.

  • Purification: Fractional distillation under reduced pressure is often an effective method for purifying N-Methylhexanamide from less volatile or more volatile impurities. Silica (B1680970) gel chromatography can also be employed.

Scenario 2: Synthesis of N-Methylhexanamide from Hexanoic Acid and Methylamine using a Coupling Agent (e.g., DCC)

Q1: I have a white precipitate in my reaction mixture that is not my product. What is it?

A: If you are using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, the white precipitate is most likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction.

Troubleshooting Steps:

  • Filtration: DCU is generally insoluble in most common organic solvents. The majority of it can be removed by simple filtration of the reaction mixture.

  • Solvent Selection for Recrystallization: If some DCU remains in the crude product, it can often be removed by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of N-Methylhexanamide.

Q2: The reaction is very slow or does not seem to be proceeding to completion. What could be the issue?

A: Several factors can hinder the reaction:

  • Formation of Ammonium (B1175870) Salt: At room temperature, the acidic carboxylic acid (hexanoic acid) and the basic amine (methylamine) can form an unreactive ammonium salt.

  • Insufficient Activation: The coupling agent may not be efficiently activating the carboxylic acid.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

Troubleshooting Steps:

  • Temperature: Gently heating the reaction mixture can sometimes overcome the formation of the ammonium salt and promote amide bond formation. However, be cautious as excessive heat can lead to side reactions.

  • Order of Addition: Add the coupling agent to the carboxylic acid before introducing the amine. This allows for the formation of the activated intermediate.

  • Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with DCC to increase the reaction rate and suppress side reactions.

  • Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally suitable for these types of couplings.

Data Presentation

The following table summarizes potential side products and their molecular weights for the two common synthetic routes to N-Methylhexanamide. This data is useful for analysis by mass spectrometry.

Synthetic Route Potential Side Product/Impurity Molecular Weight ( g/mol ) Notes
Hexanoyl Chloride + MethylamineMethylammonium chloride67.52Forms from reaction of HCl byproduct with excess methylamine.
Hexanoic acid116.16Results from hydrolysis of hexanoyl chloride.
N,N-Dimethylhexanamide143.24Can form if dimethylamine is present as an impurity in the methylamine.
Hexanoic Acid + Methylamine (with DCC)N,N'-Dicyclohexylurea (DCU)224.36Insoluble byproduct of DCC coupling agent.
Methylammonium hexanoate147.21Unreactive salt formed from the acid-base reaction of starting materials.

Experimental Protocols

Key Experiment: Synthesis of N-Methylhexanamide from Hexanoyl Chloride and Methylamine

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Dissolve hexanoyl chloride (1.0 equivalent) in the same anhydrous solvent.

    • Add the hexanoyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring over a period of 30-60 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude N-Methylhexanamide.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for N-Methylhexanamide Synthesis

Troubleshooting_Workflow cluster_synthesis N-Methylhexanamide Synthesis cluster_troubleshooting Troubleshooting cluster_issues cluster_solutions_low_yield Low Yield Solutions cluster_solutions_side_products Side Product Solutions cluster_final Final Product start Start Synthesis reaction_complete Monitor Reaction (TLC, GC) start->reaction_complete workup Aqueous Work-up reaction_complete->workup Reaction Complete crude_product Obtain Crude Product workup->crude_product issue Identify Issue crude_product->issue low_yield Low Yield / No Reaction issue->low_yield Incomplete Conversion side_product Presence of Side Products issue->side_product Impure Product check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Temperature & Reaction Time low_yield->optimize_conditions change_method Consider Alternative Synthetic Route low_yield->change_method identify_impurity Identify Impurity (NMR, GC-MS) side_product->identify_impurity purification Optimize Purification (Distillation, Chromatography) identify_impurity->purification modify_workup Modify Work-up (pH adjustment, extractions) identify_impurity->modify_workup pure_product Pure N-Methylhexanamide purification->pure_product modify_workup->crude_product Re-purify

Caption: Troubleshooting workflow for N-Methylhexanamide synthesis.

Signaling Pathway for Amide Formation

Amide_Formation cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products cluster_side_reaction Side Reaction acyl_chloride Hexanoyl Chloride (R-COCl) tetrahedral Tetrahedral Intermediate acyl_chloride->tetrahedral Nucleophilic Attack by Amine amine Methylamine (R'-NH2) amine->tetrahedral ammonium_salt Methylammonium Chloride (R'-NH3+Cl-) amine->ammonium_salt amide N-Methylhexanamide (R-CONHR') tetrahedral->amide Collapse of Intermediate hcl HCl tetrahedral->hcl Elimination hcl->ammonium_salt Acid-Base Reaction

Caption: Reaction pathway for N-Methylhexanamide synthesis from hexanoyl chloride.

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Methylhexanamide

Welcome to the Technical Support Center for the synthesis and optimization of N-Methylhexanamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistan...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and optimization of N-Methylhexanamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of N-Methylhexanamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for N-Methylhexanamide?

A1: N-Methylhexanamide is typically synthesized via two main routes:

  • Acyl Chloride Route (Schotten-Baumann type reaction): This involves the reaction of hexanoyl chloride with methylamine (B109427). This method is generally high-yielding and proceeds under mild conditions.[1][2]

  • Direct Carboxylic Acid Amidation: This route involves the direct coupling of hexanoic acid with methylamine. This is considered a more atom-economical and "green" method but often requires a coupling agent or catalyst to proceed efficiently.[3][4]

Q2: I am getting a low yield in my N-Methylhexanamide synthesis. What are the common causes?

A2: Low yields in N-Methylhexanamide synthesis can stem from several factors depending on the chosen synthetic route:

  • For the Acyl Chloride Route:

    • Hydrolysis of Hexanoyl Chloride: Hexanoyl chloride is sensitive to moisture and can hydrolyze back to hexanoic acid, which will not react under these conditions.

    • Formation of Methylammonium (B1206745) Salt: The reaction produces hydrochloric acid (HCl) as a byproduct, which can react with the methylamine to form methylammonium chloride. This salt is not nucleophilic and will not react with the acyl chloride, thus reducing the effective concentration of the amine and potentially lowering the yield. The addition of a base is crucial to neutralize the HCl.[5]

    • Inadequate Temperature Control: The reaction is often exothermic. Poor temperature control can lead to side reactions.

  • For the Direct Carboxylic Acid Amidation Route:

    • Formation of Unreactive Ammonium (B1175870) Carboxylate Salt: Direct mixing of hexanoic acid and methylamine can form a stable and unreactive ammonium carboxylate salt, preventing amide bond formation.[4]

    • Inefficient Activation of Hexanoic Acid: The chosen coupling agent or catalyst may not be effective in activating the carboxylic acid for nucleophilic attack by methylamine.

    • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and solvent may not be optimized for the specific catalyst or coupling agent being used.

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent can significantly impact the reaction outcome.

  • For the acyl chloride route , a two-phase system (e.g., dichloromethane (B109758) and water) is often used in the Schotten-Baumann reaction. The organic phase dissolves the hexanoyl chloride, while an aqueous base neutralizes the HCl byproduct.[1] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) can also be used.

  • For direct amidation , a solvent that can facilitate the removal of water, the reaction's byproduct, is often preferred. Toluene is a common choice as it allows for the azeotropic removal of water using a Dean-Stark apparatus.[6] Acetonitrile (MeCN) has also been shown to be an effective solvent in catalytic amidations.[7][8]

Q4: What are some common impurities I might encounter and how can I purify my N-Methylhexanamide?

A4: Common impurities may include unreacted starting materials (hexanoic acid, hexanoyl chloride, methylamine), byproducts (dicyclohexylurea if DCC is used as a coupling agent), and side-reaction products.

Purification can typically be achieved through the following methods:

  • Aqueous Workup: Washing the crude product with dilute acid (to remove unreacted amine) and then with a dilute base (to remove unreacted carboxylic acid) is a standard procedure.

  • Crystallization/Recrystallization: This is a powerful technique for purifying solid products.

  • Chromatography: Column chromatography (flash or preparative HPLC) can be used to separate the desired product from impurities.[9]

  • Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Troubleshooting Guide 1: Low Yield in the Acyl Chloride Route (Schotten-Baumann Reaction)
Observed Issue Potential Cause Recommended Action(s)
Low to no product formation Hydrolysis of hexanoyl chloride.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient mixing in a biphasic system.Use vigorous stirring to ensure efficient mass transfer between the organic and aqueous phases.
Reaction stalls or gives low conversion Formation of methylammonium chloride.Add a base (e.g., aqueous NaOH, pyridine, or triethylamine) to neutralize the HCl byproduct as it forms.[5] Use at least two equivalents of methylamine, with one equivalent acting as the base.
Presence of significant side products Reaction temperature is too high.Perform the reaction at a lower temperature, typically between 0 °C and room temperature. Add the hexanoyl chloride dropwise to control the exotherm.
Troubleshooting Guide 2: Low Yield in the Direct Carboxylic Acid Amidation Route
Observed Issue Potential Cause Recommended Action(s)
Low to no product formation Formation of unreactive ammonium carboxylate salt.Use a suitable coupling agent (e.g., DCC, EDC, HATU) or a catalyst to activate the carboxylic acid.[3][4][10]
Ineffective catalyst or coupling agent.Screen different catalysts or coupling agents. For example, Mg(NO₃)₂·6H₂O has been shown to be effective for the synthesis of N-methyl amides from carboxylic acids and N,N'-dimethylurea.[3]
Reaction is slow or incomplete Suboptimal reaction temperature.Optimize the reaction temperature. While some catalytic systems work at room temperature, others may require heating to drive the reaction to completion.[11]
Water byproduct is inhibiting the reaction.If not using a coupling agent that consumes water, consider using a method to remove water, such as a Dean-Stark trap with an azeotroping solvent like toluene.[6]
Catalyst deactivation.Ensure the catalyst is not sensitive to air or moisture if required. Use an appropriate catalyst loading; too little may result in low conversion, while too much can sometimes lead to side reactions.

Data Presentation

Table 1: Effect of Reaction Parameters on N-Methylhexanamide Synthesis (General Trends)
Parameter Effect on Yield/Purity Considerations for Optimization
Temperature Increasing temperature can increase the reaction rate but may also lead to the formation of byproducts and decomposition.[11]Start with milder conditions (e.g., room temperature) and gradually increase the temperature. Monitor the reaction for byproduct formation at higher temperatures.
Reaction Time Longer reaction times generally lead to higher conversion, but prolonged exposure to reaction conditions can sometimes lead to product degradation.Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS) to determine the optimal reaction time.
Solvent The polarity and boiling point of the solvent can influence reactant solubility, reaction rate, and the ease of byproduct removal.Test a range of solvents with different properties (e.g., polar aprotic, non-polar). For direct amidation, consider solvents that allow for azeotropic water removal.[6]
Catalyst/Coupling Agent The choice and amount of catalyst or coupling agent are critical for the direct amidation route.Screen different catalysts and optimize the catalyst loading. Common coupling agents include carbodiimides (DCC, EDC) and phosphonium (B103445) or uronium salts (HATU, HBTU).[3][4][10]
Stoichiometry The molar ratio of reactants can significantly affect the yield.For the acyl chloride route, using an excess of the amine can help to drive the reaction to completion and neutralize the HCl byproduct. For direct amidation, a 1:1 ratio is often a good starting point, but optimization may be necessary.

Experimental Protocols

Protocol 1: Synthesis of N-Methylhexanamide via the Acyl Chloride Route (Schotten-Baumann Conditions)

This protocol is a general guideline and may require optimization.

Materials:

  • Hexanoyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (2.2 equivalents) in a mixture of DCM and water.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve hexanoyl chloride (1.0 equivalent) in DCM in the dropping funnel.

  • Add the hexanoyl chloride solution dropwise to the stirred methylamine solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Methylhexanamide.

  • Purify the crude product by distillation under reduced pressure or column chromatography if necessary.

Protocol 2: Catalytic Synthesis of N-Methylhexanamide from Hexanoic Acid

This protocol is based on a general procedure for the catalytic N-methyl amidation of carboxylic acids.[3]

Materials:

Procedure:

  • To a reaction vessel, add hexanoic acid (1.0 equivalent), N,N'-dimethylurea (1.5 equivalents), and Mg(NO₃)₂·6H₂O (0.1 equivalents).

  • Add octane as the solvent.

  • Heat the reaction mixture to 130 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Experimental_Workflow_Acyl_Chloride_Route cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methylamine in DCM/Water C Cool Methylamine Solution to 0°C A->C B Dissolve Hexanoyl Chloride in DCM D Slowly Add Hexanoyl Chloride Solution B->D C->D E Stir at Room Temperature D->E F Separate Organic Layer E->F G Wash with Acid, Base, and Brine F->G H Dry and Concentrate G->H I Purify (Distillation/ Chromatography) H->I

Caption: Workflow for N-Methylhexanamide synthesis via the acyl chloride route.

Experimental_Workflow_Direct_Amidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Hexanoic Acid, N,N'-Dimethylurea, and Catalyst B Add Solvent (e.g., Octane) A->B C Heat Mixture to 130°C B->C D Stir for 24 hours C->D E Cool to Room Temperature D->E F Filter Catalyst E->F G Remove Solvent F->G H Purify (Chromatography) G->H

Caption: Workflow for the catalytic synthesis of N-Methylhexanamide.

Troubleshooting_Logic Start Low Yield Observed Route Which Synthetic Route? Start->Route AcylChloride Acyl Chloride Route Route->AcylChloride Acyl Chloride DirectAmidation Direct Amidation Route Route->DirectAmidation Direct Amidation AC_Check1 Check for Moisture/ Anhydrous Conditions AcylChloride->AC_Check1 DA_Check1 Using a Catalyst/ Coupling Agent? DirectAmidation->DA_Check1 AC_Check2 Adequate Base/ Amine Excess? AC_Check1->AC_Check2 Yes AC_Check3 Temperature Control? AC_Check2->AC_Check3 Yes DA_Check2 Water Removal Method? DA_Check1->DA_Check2 Yes DA_Check3 Optimized Temperature and Time? DA_Check2->DA_Check3 Yes

Caption: Troubleshooting decision tree for low yield in N-Methylhexanamide synthesis.

References

Troubleshooting

Technical Support Center: Purification of N-Methylhexanamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-Met...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-Methylhexanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-Methylhexanamide?

A1: Common impurities in crude N-Methylhexanamide typically arise from the synthesis process. These can include:

  • Unreacted Starting Materials: Residual hexanoic acid and methylamine (B109427) may be present.

  • Byproducts: Nitriles can form, particularly if the synthesis involves dehydration conditions. Other side-products may also be present depending on the specific synthetic route.

  • Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the crude product.

  • Solvent Residues: The solvent used in the reaction or initial work-up may not be completely removed.

Q2: What are the primary methods for purifying N-Methylhexanamide?

A2: The most effective purification techniques for N-Methylhexanamide are:

  • Distillation: Fractional distillation under reduced pressure is suitable for separating N-Methylhexanamide from non-volatile impurities and components with significantly different boiling points.

  • Crystallization: Recrystallization from a suitable solvent system can effectively remove impurities that have different solubility profiles.[1]

  • Column Chromatography: For high-purity requirements, column chromatography using silica (B1680970) gel or alumina (B75360) can separate the target compound from closely related impurities.[2]

Q3: How can I assess the purity of my N-Methylhexanamide sample?

A3: Purity can be determined using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying and quantifying volatile impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to quantify the main component and detect non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of N-Methylhexanamide and identify impurities by their characteristic signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the amide functional group and detect certain impurities with distinct infrared absorptions.

Q4: My purified N-Methylhexanamide is a solid at room temperature. What is its expected melting point?

A4: The expected melting point of pure N-Methylhexanamide is a key indicator of its purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range at a lower temperature indicates the presence of impurities. The melting point should be confirmed against a reliable reference standard.

Q5: Is N-Methylhexanamide stable during storage?

A5: N-Methylhexanamide is generally a stable compound. However, long-term storage at elevated temperatures or exposure to strong acids or bases could potentially lead to degradation. It is recommended to store the purified compound in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration may be considered. Stability studies can be performed by analyzing the purity of a sample at different time points under specific storage conditions.[5]

Troubleshooting Guides

Distillation Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Impurities - Inefficient fractionating column.- Boiling points of impurities are too close to the product.- Vacuum is not stable.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Optimize the reflux ratio to enhance separation.- Check the vacuum pump and all connections for leaks to ensure a stable, low pressure.[6]- Consider a different purification technique like chromatography if distillation is ineffective.
Product Decomposition - Distillation temperature is too high.- Use a high-vacuum system to lower the boiling point of N-Methylhexanamide.- Employ a thin-film evaporator for a shorter residence time at high temperatures.[7]
Bumping or Uneven Boiling - Lack of boiling chips or magnetic stirring.- Heating is too rapid.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.- Heat the distillation flask gradually and evenly using a heating mantle.
Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation - The solution is not supersaturated.- The chosen solvent is too good a solvent for N-Methylhexanamide at low temperatures.- Concentrate the solution by slowly evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Add a small seed crystal of pure N-Methylhexanamide to induce crystallization.- Try a different solvent or a mixed-solvent system. A good solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9]
Oiling Out - The solution is too concentrated.- The cooling rate is too fast.- Add a small amount of hot solvent to dissolve the oil and then allow it to cool more slowly.- Use a more dilute solution.- Try a solvent system where the compound is less soluble.
Low Yield of Crystals - Incomplete crystallization.- Too much solvent was used.- Allow more time for crystallization at a low temperature.- Reduce the amount of solvent used for dissolution to the minimum required.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the product.
Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation (Overlapping Peaks) - Inappropriate solvent system (eluent).- Column is overloaded.- Optimize the eluent polarity. For normal phase chromatography on silica gel, start with a non-polar solvent and gradually increase the polarity.[2]- Perform thin-layer chromatography (TLC) first to determine the optimal solvent system.- Reduce the amount of sample loaded onto the column. The weight of the adsorbent should typically be 20-50 times the sample weight.[2]
Cracked or Channeled Column - Improper packing of the stationary phase.- Repack the column carefully, ensuring a uniform and compact bed. A slurry packing method is often preferred.[10]
Product Elutes Too Quickly or Too Slowly - Eluent polarity is too high or too low.- Adjust the polarity of the eluent. If the product elutes too quickly, decrease the eluent polarity. If it elutes too slowly, increase the eluent polarity.[11]

Quantitative Data

The following table provides representative data on the purification of a crude fatty acid amide, illustrating the effectiveness of different purification techniques. The specific values may vary for N-Methylhexanamide depending on the initial purity and the precise experimental conditions.

Purification Step Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Fractional Distillation ~75~95~80High and low boiling point impurities, some starting materials.
Recrystallization (from Hexane (B92381)/Ethanol) ~95>99~85Structurally similar impurities, residual starting materials.[12]
Column Chromatography (Silica Gel) ~95>99.5~70Closely related impurities, trace colored compounds.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Charging the Flask: Add the crude N-Methylhexanamide to the distillation flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Connect the apparatus to a vacuum pump and gradually reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of N-Methylhexanamide under the applied vacuum. Discard the initial forerun and the final residue.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or HPLC.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For N-Methylhexanamide, consider solvents like n-hexane, ethanol, acetonitrile, or mixtures thereof.[12] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude N-Methylhexanamide in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal before this step.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the purity and melting point of the recrystallized product.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase Selection: Choose an appropriate stationary phase, such as silica gel or alumina. Silica gel is a common choice for moderately polar compounds like N-Methylhexanamide.[2]

  • Eluent Selection: Determine a suitable eluent system using TLC. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is often effective.

  • Column Packing: Pack the chromatography column with a slurry of the stationary phase in the initial eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude N-Methylhexanamide in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-Methylhexanamide.

Visualizations

PurificationWorkflow Crude Crude N-Methylhexanamide Distillation Fractional Distillation Crude->Distillation Initial Cleanup Recrystallization Recrystallization Distillation->Recrystallization Further Purification Analysis Purity Analysis (GC-MS, HPLC) Distillation->Analysis Chromatography Column Chromatography Recrystallization->Chromatography High Purity Recrystallization->Analysis Chromatography->Analysis Pure Pure N-Methylhexanamide Analysis->Pure Meets Specification

Caption: General workflow for the purification of N-Methylhexanamide.

TroubleshootingLogic Start Purification Issue LowPurity Low Purity after Purification Start->LowPurity LowYield Low Yield Start->LowYield ImpurityType Identify Impurity Type (GC-MS, NMR) LowPurity->ImpurityType BoilingPoint Different Boiling Points? ImpurityType->BoilingPoint Yes Solubility Different Solubilities? ImpurityType->Solubility Yes Polarity Different Polarities? ImpurityType->Polarity Yes Distill Optimize Distillation BoilingPoint->Distill Recrystallize Optimize Recrystallization Solubility->Recrystallize Chromatograph Use Column Chromatography Polarity->Chromatograph

Caption: Troubleshooting logic for N-Methylhexanamide purification.

References

Optimization

Technical Support Center: Efficient N-Methylhexanamide Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of N-Methylhexanamide. B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of N-Methylhexanamide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to support your research and development endeavors.

Catalyst Performance in N-Methylhexanamide Synthesis

Selecting an appropriate catalyst is crucial for optimizing the synthesis of N-Methylhexanamide. The following table summarizes quantitative data for various catalytic systems, providing a comparative overview of their performance.

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)Notes
Ru(II)-Pincer Complex Hexanamide (B146200), Methanol (B129727)Toluene (B28343)/Methanol14012-24High (General)1-5N-methylation of pre-formed amide.[1][2]
Diboronic Acid Anhydride (DBAA) Hexanoic Acid, Aqueous Methylamine (B109427)Toluene80-11012-24High (General)1-5Direct amidation with removal of water.
HATU/DIPEA Hexanoic Acid, Methylamine HClDMF252-4High (General)110 (HATU)Coupling agent-mediated synthesis.[3]
EDC/HOBt Hexanoic Acid, Methylamine HClDCM or DMF0-2512-24Good to High (General)110-150 (EDC)Common carbodiimide (B86325) coupling method.
Lipase (e.g., Novozym 435) Hexanoic Acid/Ester, MethylamineOrganic Solvent or Solvent-free40-6024-72VariableN/AEnzymatic, environmentally friendly approach.[4]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed N-Methylation of Hexanamide

This protocol is adapted from general procedures for ruthenium-catalyzed N-methylation of amides using methanol as a C1 source.[1][2]

Materials:

  • Hexanamide

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Ru(II)-Pincer Catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the Ru(II)-pincer catalyst (1-5 mol%) and cesium carbonate (10-20 mol%).

  • Add hexanamide (1 equivalent).

  • Add anhydrous toluene and anhydrous methanol (e.g., in a 5:1 ratio).

  • Seal the tube and heat the reaction mixture at 140 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude N-Methylhexanamide by column chromatography or distillation.

Protocol 2: Direct Amidation using HATU

This protocol describes a general procedure for amide bond formation using HATU as a coupling agent.[3]

Materials:

  • Hexanoic Acid

  • Methylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve hexanoic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add methylamine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous lithium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-Methylhexanamide by flash column chromatography.

Visualizing Experimental Workflows

Experimental_Workflow General Workflow for N-Methylhexanamide Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Hexanoic Acid & Methylamine Source Mixing Combine Reactants, Catalyst/Reagent & Solvent Reactants->Mixing Catalyst_Reagent Catalyst or Coupling Reagent Catalyst_Reagent->Mixing Heating Heat & Stir under Inert Atmosphere Mixing->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry & Concentrate Washing->Drying Purification Purify Product (Chromatography/Distillation) Drying->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

General workflow for N-Methylhexanamide synthesis.

Catalyst_Selection_Logic Catalyst Selection Logic Tree Start Starting Material? Hexanoic_Acid Hexanoic Acid Start->Hexanoic_Acid Hexanamide Hexanamide Start->Hexanamide Direct_Amidation Direct Amidation Catalysts Hexanoic_Acid->Direct_Amidation Direct Reaction Coupling_Agent Coupling Agents Hexanoic_Acid->Coupling_Agent Activation Required N_Methylation N_Methylation Hexanamide->N_Methylation N-Methylation Boron_Catalysts Diboronic Acid Anhydride: Good for direct amidation with water removal. Direct_Amidation->Boron_Catalysts e.g., Diboronic Acid Anhydride Enzyme_Catalysts Lipase: Green, mild conditions, may require longer reaction times. Direct_Amidation->Enzyme_Catalysts e.g., Lipase Carbodiimides EDC/DCC: Common, cost-effective, byproduct removal can be an issue. Coupling_Agent->Carbodiimides e.g., EDC, DCC Uronium_Salts HATU: Highly efficient, fast reactions, more expensive. Coupling_Agent->Uronium_Salts e.g., HATU, HBTU Ru_Catalysts Ruthenium Catalysts: Efficient for N-methylation of existing amides using a sustainable C1 source. N_Methylation->Ru_Catalysts e.g., Ru(II)-Pincer Complexes with Methanol

Decision tree for catalyst selection in N-Methylhexanamide synthesis.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in N-Methylhexanamide synthesis?

A1: Low yields can stem from several factors:

  • Incomplete reaction: This could be due to insufficient reaction time, low temperature, or a deactivated catalyst.

  • Poor quality of reagents: Impurities in starting materials (hexanoic acid, methylamine) or solvents can interfere with the reaction. Water is a particularly common culprit in many amidation reactions.

  • Suboptimal stoichiometry: An incorrect ratio of reactants, catalyst, or base can lead to incomplete conversion.

  • Side reactions: Depending on the method, side reactions such as the formation of byproducts from the coupling agent or catalyst deactivation can reduce the yield.

  • Product loss during work-up: N-Methylhexanamide has some water solubility, so significant amounts can be lost during aqueous extraction steps. Emulsion formation during extraction can also lead to product loss.

Q2: How can I minimize the formation of N,N-dimethylhexanamide as a byproduct?

A2: The formation of the di-methylated product is more likely when using highly reactive methylating agents or harsh conditions. To minimize this:

  • Carefully control the stoichiometry of the methylating agent.

  • Use a milder catalyst or reaction conditions.

  • If starting from hexanamide, a ruthenium-catalyzed N-methylation with methanol is reported to be highly selective for mono-methylation.[1][2]

Q3: What is the best way to purify crude N-Methylhexanamide?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Flash column chromatography: Effective for small-scale purification to remove both polar and non-polar impurities. A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexanes.

  • Fractional distillation: Suitable for larger-scale purification, especially if the main impurities have significantly different boiling points from N-Methylhexanamide. This method is effective at removing non-volatile impurities.

  • Crystallization: If a suitable solvent system can be found where N-Methylhexanamide has high solubility at elevated temperatures and low solubility at room temperature or below, crystallization can be an effective purification method for removing soluble impurities.

Q4: Are there any specific safety precautions I should take during the synthesis of N-Methylhexanamide?

A4: Standard laboratory safety practices should always be followed. Specific considerations include:

  • Hexanoyl chloride: If used as a starting material, it is corrosive and lachrymatory. Handle in a well-ventilated fume hood.

  • Methylamine: It is a flammable and toxic gas or volatile liquid. Use in a fume hood and take precautions to avoid inhalation.

  • Coupling agents: Some coupling agents and their byproducts can be irritants or sensitizers.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • Pressure: Some reactions may be conducted in sealed vessels at elevated temperatures, which can generate pressure. Use appropriate pressure-rated equipment and a blast shield.

Troubleshooting Common Issues
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst or coupling agent.- Presence of water in reagents or solvents.- Incorrect pH or insufficient base.- Low reaction temperature.- Use fresh, high-purity catalyst/reagent.- Use anhydrous solvents and dry reagents thoroughly.- Optimize the amount and type of base.- Gradually increase the reaction temperature.
Multiple Spots on TLC (Side Products) - Reaction temperature is too high.- Incorrect stoichiometry leading to side reactions.- Air or moisture sensitivity of reactants/catalyst.- Lower the reaction temperature.- Carefully control the molar ratios of reactants.- Perform the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in Product Isolation (Oiling Out, Emulsions) - "Oiling out" during crystallization due to high impurity levels or rapid cooling.- Emulsion formation during aqueous work-up.- Purify the crude product by chromatography before attempting crystallization. Ensure slow cooling.- Add brine to the aqueous layer to break the emulsion. Filter through a pad of Celite.
Product is Contaminated with Starting Material - Incomplete reaction.- Insufficient amount of one reactant.- Increase the reaction time or temperature.- Check the stoichiometry and consider using a slight excess of one reactant (if easily removable).
Product is Contaminated with Catalyst/Coupling Agent Byproducts - Inefficient purification.- Byproducts are co-eluting with the product.- Optimize the chromatographic separation (change solvent system or use a different stationary phase).- For carbodiimide byproducts (e.g., DCU), filtration is often effective. Some byproducts can be removed by specific aqueous washes.

References

Troubleshooting

Technical Support Center: Managing Exotherms in Large-Scale N-Methylhexanamide Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides essential information for managing exothermic events during the large-scale synthesis of N-Methylhexanamide. Below you will find trouble...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for managing exothermic events during the large-scale synthesis of N-Methylhexanamide. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key safety data to ensure controlled and safe reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal hazard associated with the large-scale synthesis of N-Methylhexanamide?

A1: The primary hazard is a thermal runaway, a situation where the heat generated by the exothermic amidation reaction surpasses the cooling system's capacity to remove it. This leads to a rapid, uncontrolled increase in temperature and pressure inside the reactor, potentially causing equipment failure, release of hazardous materials, and even an explosion. The risk of thermal runaway increases significantly during scale-up, as the reactor's volume (heat generation) increases more rapidly than its surface area (heat removal).

Q2: What are the critical process parameters to monitor to prevent a thermal runaway?

A2: Continuous and vigilant monitoring of the following parameters is crucial:

  • Internal Reaction Temperature: This is the most critical parameter. Multiple temperature probes at different locations within the reactor are recommended for large vessels to detect localized hot spots.

  • Reagent Addition Rate: The rate at which the limiting reagent is added must be strictly controlled and linked to the real-time temperature of the reaction mass and the cooling capacity of the reactor.

  • Agitation Speed: Consistent and effective mixing is vital to ensure uniform temperature distribution and prevent the formation of localized areas of high reactant concentration.

  • Reactor Pressure: A sudden increase in pressure can indicate the boiling of the solvent or the generation of gaseous byproducts from decomposition, both of which are signs of a potential loss of control.

  • Coolant Temperature and Flow Rate: Monitoring the temperature and flow rate of the cooling medium ensures the heat removal system is functioning as expected.

Q3: What are the likely causes of a sudden, unexpected exotherm during the reaction?

A3: A sudden exotherm can be triggered by several factors:

  • Accumulation of Unreacted Reagents: If the initial reaction temperature is too low or mixing is poor, the reactants can accumulate. A subsequent small increase in temperature can then initiate a rapid reaction of the built-up material.

  • Cooling System Failure: A malfunction in the cooling system, such as a loss of coolant flow or an increase in coolant temperature, will directly lead to an inability to remove the heat of reaction.

  • Agitation Failure: Loss of stirring will lead to poor heat transfer and the formation of hot spots where the reaction can accelerate uncontrollably.

  • Incorrect Reagent Concentration or Stoichiometry: Using reactants at a higher concentration than specified or an incorrect ratio can lead to a more vigorous and faster reaction than anticipated.

Q4: What should I do in the event of a thermal runaway?

A4: In the event of a thermal runaway, a pre-planned emergency response is critical. The immediate steps should be:

  • Stop all reagent and heat input immediately.

  • Apply maximum cooling.

  • If the temperature and pressure continue to rise uncontrollably, initiate the emergency quenching procedure. This typically involves rapidly adding a pre-determined cold, inert solvent to the reactor to dilute the reactants and absorb the heat.

  • If quenching is not possible or fails, follow the site's emergency shutdown and evacuation procedures.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid Temperature Rise - Reagent addition rate is too high.- Inadequate cooling.- Insufficient mixing.- Immediately stop reagent addition. - Ensure the cooling system is at maximum capacity.- Verify agitator is functioning at the correct speed.- If temperature continues to rise, prepare for emergency quenching.
Reaction Stalls, Then Exotherms - Accumulation of unreacted starting material at low temperature.- Do not increase the temperature to try and initiate the reaction. - Add a small amount of a pre-prepared seed charge of the reaction at the correct temperature.- If the exotherm is vigorous after initiation, stop reagent addition and control with cooling.
Pressure Buildup in Reactor - Reaction temperature has exceeded the solvent's boiling point.- Decomposition of reactants or products generating non-condensable gases.- Blocked vent line.- Immediately stop reagent addition and apply maximum cooling.- If pressure continues to rise, vent the reactor to a safe location (e.g., a scrubber) if the system is designed for it.- Investigate the cause of the pressure buildup once the reaction is under control.
Localized Hot Spots - Poor agitation.- Viscous reaction mixture.- Solid reactants not properly dispersed.- Increase agitation speed if possible.- Check for and address any issues with the agitator.- Consider a different agitator design for better mixing of viscous media.

Quantitative Data

The following table summarizes key thermodynamic data for a representative long-chain N-alkyl amide synthesis. Note that the values for N-Methylhexanamide may vary, and it is crucial to determine these experimentally for your specific process.

Parameter Value Significance
Heat of Reaction (ΔHr) -70.38 ± 9.17 kJ/mol[1]The amount of heat released per mole of product formed. Essential for calculating the required cooling capacity.
Estimated Specific Heat Capacity (Cp) of Reaction Mixture 1.8 - 2.5 J/g°CThe amount of energy required to raise the temperature of the reaction mixture. Used in calculating the adiabatic temperature rise.
Typical Operating Temperature 60 - 80 °CThe target temperature range for a controlled reaction.
Maximum Allowable Temperature < 120 °CThe temperature at which the rate of decomposition may become significant, leading to a higher risk of thermal runaway.

Note: The Heat of Reaction is based on data for N-[3-(Dimethylamino)propyl] hexadecanamide (B162939) and should be used as an estimate.[1] The Specific Heat Capacity is an estimated range for a typical organic reaction mixture.

Experimental Protocols

Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment

This protocol outlines the use of a reaction calorimeter (RC1) to determine the thermal properties of the N-Methylhexanamide synthesis before scaling up.

Materials:

Procedure:

  • Charge the RC1 reactor with toluene and an aqueous solution of methylamine.

  • Establish a stable baseline temperature and stirring rate.

  • Begin the controlled addition of hexanoyl chloride at a pre-determined, slow rate.

  • Continuously monitor the heat flow, internal temperature, and jacket temperature.

  • After the addition is complete, maintain the reaction temperature until the heat flow returns to the baseline, indicating the end of the reaction.

  • Add sodium hydroxide solution to neutralize the hydrochloric acid byproduct, monitoring any secondary exotherm.

  • Analyze the data to determine the heat of reaction (ΔHr), heat capacity (Cp), and the rate of heat evolution.

Protocol 2: Large-Scale Synthesis of N-Methylhexanamide (50 L Reactor)

This protocol provides a general procedure for the synthesis of N-Methylhexanamide in a 50 L glass-lined reactor, emphasizing safety and control of the exotherm.

Equipment:

  • 50 L glass-lined reactor with temperature and pressure sensors, a variable speed agitator, a reflux condenser, and a bottom outlet valve.

  • Dosing pump for controlled addition of hexanoyl chloride.

  • Cooling/heating unit connected to the reactor jacket.

  • Emergency quench system with a pre-charged vessel of cold toluene.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Initial Charge: Charge the reactor with 20 L of toluene and 5 kg of 40% aqueous methylamine solution.

  • Cooling: Start the agitator and cool the reactor contents to 10-15 °C.

  • Controlled Addition: Begin the slow, controlled addition of 10 kg of hexanoyl chloride via the dosing pump over a period of 4-6 hours.

  • Temperature Monitoring and Control: Maintain the internal temperature between 20-25 °C during the addition. If the temperature exceeds 25 °C, immediately stop the addition of hexanoyl chloride and increase cooling. Do not resume addition until the temperature is back within the set range.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 25 °C for an additional 2 hours.

  • Neutralization: Slowly add a 20% sodium hydroxide solution to neutralize the reaction mixture to a pH of 7-8, carefully controlling the temperature below 40 °C.

  • Work-up: Stop the agitation and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with water.

  • Solvent Removal: Distill off the toluene under reduced pressure to obtain the crude N-Methylhexanamide.

Visualizations

Logical Relationships and Workflows

reaction_pathway cluster_products Products Hexanoyl Chloride Hexanoyl Chloride N-Methylhexanamide N-Methylhexanamide Hexanoyl Chloride->N-Methylhexanamide Nucleophilic Acyl Substitution Methylamine Methylamine Methylamine->N-Methylhexanamide HCl HCl

Caption: Reaction pathway for the synthesis of N-Methylhexanamide.

troubleshooting_exotherm start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling temp_controlled Is Temperature Decreasing? max_cooling->temp_controlled resume_slowly Resume Addition at a Slower Rate temp_controlled->resume_slowly Yes pressure_check Is Pressure Rising Rapidly? temp_controlled->pressure_check No quench Initiate Emergency Quench Procedure evacuate Follow Emergency Shutdown and Evacuate quench->evacuate pressure_check->quench Yes pressure_check->quench No, but temp still rising

Caption: Decision tree for managing an uncontrolled exotherm.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up a Reactor Setup and Inerting b Charge Initial Reagents and Solvent a->b c Cool to Starting Temperature b->c d Controlled Reagent Addition with Temp Monitoring c->d e Stir to Completion d->e f Neutralization e->f g Phase Separation f->g h Product Isolation g->h

References

Optimization

Technical Support Center: N-Methylhexanamide Reaction Monitoring

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of N-Methylhexanamide using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of N-Methylhexanamide using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of N-Methylhexanamide?

A1: The synthesis of N-Methylhexanamide typically involves the reaction of hexanoic acid with methylamine (B109427), often in the presence of a coupling agent, or the reaction of hexanoyl chloride with methylamine.

Q2: Which analytical techniques are most suitable for monitoring the progress of the N-Methylhexanamide synthesis?

A2: Both Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring the reaction. TLC is a rapid and cost-effective qualitative technique ideal for quick reaction checks. GC provides quantitative data, allowing for the determination of reactant consumption and product formation over time.

Q3: How can I be sure the reaction is complete?

A3: Using TLC, the reaction is generally considered complete when the spot corresponding to the limiting starting material (e.g., hexanoic acid) is no longer visible. With GC, completion is indicated by the disappearance or stabilization of the starting material peak and the maximization of the N-Methylhexanamide product peak area.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Issue Possible Cause(s) Solution(s)
Streaking or elongated spots for starting materials or product. 1. Sample is too concentrated. 2. The starting material (hexanoic acid or methylamine) is interacting strongly with the silica (B1680970) gel.[1][2] 3. The solvent system is not optimized.1. Dilute the sample before spotting it on the TLC plate. 2. For acidic compounds like hexanoic acid, add a small amount (0.5-1%) of acetic or formic acid to the eluent. For basic compounds like methylamine, add a small amount (0.5-1%) of triethylamine (B128534) or a few drops of ammonia (B1221849) to the eluent.[1] 3. Experiment with different solvent systems to improve separation and spot shape.
Starting material (hexanoic acid) remains at the baseline. The eluent is not polar enough to move the acidic compound up the plate.Increase the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. Alternatively, switch to a more polar solvent system like dichloromethane (B109758)/methanol.
Product (N-Methylhexanamide) and starting material spots are too close together (poor separation). The polarity of the eluent is not optimal for separating the two compounds.Adjust the eluent polarity. If the spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity. A methodical approach is to test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
No spots are visible on the TLC plate after development. 1. The compounds are not UV-active. 2. The concentration of the spotted sample is too low. 3. The visualization stain is not appropriate for the compounds.1. N-Methylhexanamide and its precursors are not strongly UV-active. A chemical stain is necessary for visualization. 2. Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. 3. Use a broad-spectrum stain like potassium permanganate (B83412) or p-anisaldehyde. Iodine vapor can also be used.[3]
Gas Chromatography (GC)
Issue Possible Cause(s) Solution(s)
Peak tailing for methylamine or hexanoic acid. 1. Interaction of the polar amine or carboxylic acid with active sites on the column or in the inlet. 2. Column degradation.1. Use a GC column specifically designed for amine or acid analysis (e.g., a wax column or a base-deactivated column). 2. Ensure the inlet liner is clean and deactivated. 3. Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column or replace it.
"Ghost peaks" appear in the chromatogram. Contamination from previous injections (carryover) or from the septum or liner.[4][5][6]1. Run a blank solvent injection to confirm the source of contamination. 2. Clean or replace the injection port liner and septum.[5] 3. Increase the final oven temperature and hold time at the end of the run to ensure all compounds from the previous injection have eluted.
Poor resolution between N-Methylhexanamide and other components. 1. The temperature program is not optimized. 2. The wrong type of GC column is being used.1. Adjust the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. 2. A mid-polar to polar column (e.g., a "WAX" or a 5% phenyl-methylpolysiloxane) is generally suitable for this analysis.
Retention times are shifting between runs. 1. Leaks in the GC system. 2. Inconsistent oven temperature. 3. Changes in carrier gas flow rate.1. Perform a leak check on the system, particularly around the septum and column fittings. 2. Allow the oven to fully equilibrate at the starting temperature before each injection. 3. Ensure the gas supply pressure is stable and the flow controller is functioning correctly.

Quantitative Data Summary

The following tables provide estimated data for TLC and GC analysis of a typical N-Methylhexanamide synthesis from hexanoic acid and methylamine. Note: These values are estimates and may vary depending on specific experimental conditions.

Table 1: Estimated TLC Rf Values
Compound Structure Polarity Estimated Rf (7:3 Hexane:Ethyl Acetate) Estimated Rf (9:1 Dichloromethane:Methanol)
Hexanoic AcidCH₃(CH₂)₄COOHHigh~ 0.2~ 0.5
MethylamineCH₃NH₂High~ 0.1~ 0.4
N-MethylhexanamideCH₃(CH₂)₄CONHCH₃Medium~ 0.4~ 0.7
Table 2: Estimated GC Retention Times
  • Column: DB-WAX (or similar polar wax column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 250°C

  • Oven Program: 50°C for 2 min, then ramp to 230°C at 15°C/min, hold for 5 min

Compound Estimated Retention Time (minutes)
Methylamine~ 2.5
Hexanoic Acid~ 8.0
N-Methylhexanamide~ 9.5

Experimental Protocols

Protocol 1: TLC Monitoring of N-Methylhexanamide Synthesis
  • Preparation of TLC Plate:

    • On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom (the baseline).

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spotting the Plate:

    • Dissolve a small amount of the starting material (hexanoic acid) in a suitable solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the "SM" mark.

    • Spot the starting material solution on the "Co" mark.

    • Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent.

    • Spot the diluted reaction mixture on the "Rxn" mark and on top of the starting material spot in the "Co" lane.

  • Developing the Plate:

    • Prepare a developing chamber with a suitable eluent (e.g., 7:3 hexane:ethyl acetate).

    • Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Dip the plate in a potassium permanganate staining solution and gently heat with a heat gun until spots appear. The starting acid should appear as a yellow spot on a purple background, and the amide product will be a different shade of yellow/brown.

  • Analysis:

    • Calculate the Rf value for each spot.

    • Monitor the disappearance of the starting material spot in the "Rxn" lane to determine the reaction's progress.

Protocol 2: GC Monitoring of N-Methylhexanamide Synthesis
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water).

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC analysis.

  • GC Instrument Setup:

    • Install a suitable polar capillary column (e.g., DB-WAX).

    • Set the GC parameters as outlined in Table 2.

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Start the data acquisition.

    • Identify the peaks corresponding to the starting materials and the product based on their retention times (established by injecting standards if necessary).

  • Data Interpretation:

    • Integrate the peak areas for the starting materials and the product.

    • Monitor the decrease in the starting material peak area and the increase in the product peak area over time to track the reaction progress.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization prep_plate Prepare TLC Plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_eluent Prepare Eluent develop Develop Plate prep_eluent->develop spot_co Co-spot (SM + Rxn) spot_sm->spot_co spot_rxn Spot Reaction Mixture (Rxn) spot_rxn->spot_co spot_co->develop visualize Stain and Heat develop->visualize analyze Analyze Spots and Rf Values visualize->analyze GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_setup GC Setup cluster_analysis Analysis aliquot Take Reaction Aliquot dilute Dilute Sample aliquot->dilute inject Inject Sample dilute->inject set_method Set GC Method (Temp, Flow) equilibrate Equilibrate System set_method->equilibrate equilibrate->inject acquire Acquire Data inject->acquire interpret Interpret Chromatogram (Retention Times, Peak Areas) acquire->interpret

References

Troubleshooting

Technical Support Center: Solvent Effects on N-Methylhexanamide Reaction Kinetics

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction kine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction kinetics of N-Methylhexanamide.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reaction rate of N-Methylhexanamide solvolysis?

A1: Generally, the rate of reactions involving a polar or charge-separated transition state, such as the hydrolysis or solvolysis of amides, increases with higher solvent polarity.[1][2] Polar solvents stabilize the polar transition state more effectively than the less polar reactants, thereby lowering the activation energy and accelerating the reaction.[1][3] For instance, a significant rate acceleration is often observed when moving from a nonpolar solvent to a polar one.[4]

Q2: What is the difference between polar protic and polar aprotic solvents in the context of N-Methylhexanamide reaction kinetics?

A2: The distinction is critical as it can significantly influence the reaction mechanism and rate.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[1] They are effective at solvating both cations and anions. In reactions like amide hydrolysis, they can participate directly as a nucleophile (e.g., water in hydrolysis) and stabilize charged intermediates through hydrogen bonding.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack O-H or N-H bonds and are poor hydrogen bond donors.[1] They are excellent at solvating cations but less so for anions. In SN2-type reactions, using a polar aprotic solvent can enhance the reactivity of an anionic nucleophile by not "caging" it with hydrogen bonds.[1]

Q3: My reaction rate is slower than expected in a polar protic solvent. What could be the cause?

A3: While polar protic solvents are generally expected to accelerate solvolysis, there can be exceptions. If your reaction involves a strong nucleophile other than the solvent, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity and slowing down the reaction.[1] Additionally, ensure that your starting materials and any catalysts are stable and soluble in the chosen solvent.

Q4: Can the solvent change the reaction pathway or lead to side products?

A4: Yes, the choice of solvent can be a determining factor in the selectivity of a reaction.[1] An inappropriate solvent may promote undesired reaction pathways or, in some cases, even participate in the reaction, leading to a complex mixture of products.[1] It is crucial to verify the stability of all reagents and intermediates in the chosen solvent under the reaction conditions.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Kinetic Data

Poor reproducibility is a common issue in kinetic studies.[5] Several factors can contribute to this problem.

Possible Cause Solution
Inconsistent Solvent Quality Use high-purity, anhydrous solvents. Even small amounts of water can significantly affect the kinetics of solvolysis reactions. Ensure all glassware is oven-dried.[1]
Temperature Fluctuations Reaction rates are highly sensitive to temperature. Use a thermostatically controlled water bath or reaction block to maintain a constant temperature throughout the experiment.[6]
Inaccurate Concentration of Reactants Prepare stock solutions carefully and use precise pipetting techniques. Verify the concentration of stock solutions if possible.
Variability in Reaction Initiation Ensure the reaction is initiated consistently in each run. For example, if adding a reactant to start the reaction, do so quickly and with efficient mixing.
Inconsistent Sample Handling for Analysis Quench the reaction effectively at precise time points. Ensure that the sample preparation for analysis (e.g., dilution, filtration) is consistent for all samples.[7]

For general guidance, always perform replicate experiments to check for reproducibility.[8]

Issue 2: Problems with HPLC-Based Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a common technique for monitoring the progress of reactions like the solvolysis of N-Methylhexanamide.[9][10]

Problem Possible Cause Troubleshooting Steps
Unexpected Peaks in Chromatogram Impurities in starting materials or formation of side-products.Use HPLC-MS to identify the molecular weight of the unexpected peaks.[7] Compare retention times with known standards if available. Re-purify starting materials if necessary.
Poor Peak Shape (Tailing or Fronting) Column degradation, inappropriate mobile phase pH, or column overload.Use a guard column to protect the analytical column. Ensure the mobile phase pH is appropriate for the analytes. Dilute the sample to avoid overloading the column.
Drifting Retention Times Inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.Equilibrate the column with the mobile phase for a sufficient time before injection. Use a column oven to control the temperature.[7] Prepare fresh mobile phase daily.
Inaccurate Quantification Non-linear detector response or differences in UV absorbance of reactants and products.Generate a calibration curve for each analyte to ensure a linear response. If standards are unavailable, use online NMR in conjunction with HPLC to determine relative response factors.[10]

Experimental Protocols

General Protocol for Monitoring N-Methylhexanamide Solvolysis by HPLC

This protocol provides a general framework. Specific conditions such as mobile phase composition and gradient may need to be optimized.

  • Preparation of Solutions:

    • Prepare a stock solution of N-Methylhexanamide in the desired solvent (e.g., acetonitrile, DMSO).

    • Prepare the reaction medium (e.g., a specific buffer solution or a mixed solvent system like ethanol-water).[11]

  • Reaction Setup:

    • Place a known volume of the reaction medium in a thermostatically controlled reaction vessel with a magnetic stirrer.

    • Allow the temperature to equilibrate.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding a small, precise volume of the N-Methylhexanamide stock solution to the reaction vessel. Start a timer immediately.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a suitable quenching agent to stop the reaction.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[7]

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is a common choice.[7]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. A linear gradient from 5% to 95% B over 20 minutes is a good starting point.[7]

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.[7]

    • Detection: UV absorbance at 214-220 nm (for the amide bond).[7]

    • Data Analysis: Integrate the peak areas of the reactant (N-Methylhexanamide) and the product(s) at each time point. Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Data Presentation

The following table illustrates the expected trend of the pseudo-first-order rate constant (k') for the hydrolysis of an amide like N-Methylhexanamide in different solvents. Note that these are illustrative values based on general principles of solvent effects.

SolventDielectric Constant (ε) at 25°C[12]Solvent TypeIllustrative k' (s⁻¹)
1,4-Dioxane2.2Nonpolar Aprotic1.2 x 10⁻⁶
Tetrahydrofuran (THF)7.5Polar Aprotic8.5 x 10⁻⁶
Acetone21Polar Aprotic5.1 x 10⁻⁵
Ethanol24.5Polar Protic1.1 x 10⁻⁴
Acetonitrile37.5Polar Aprotic2.3 x 10⁻⁴
Dimethyl sulfoxide (B87167) (DMSO)46.7Polar Aprotic4.5 x 10⁻⁴
Water78.4Polar Protic1.5 x 10⁻³

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solutions Prepare Stock Solutions (N-Methylhexanamide, Solvents) setup_reaction Setup Reaction Vessel (Thermostat, Stirrer) prep_solutions->setup_reaction initiate_reaction Initiate Reaction (Add Reactant, Start Timer) setup_reaction->initiate_reaction sampling Withdraw Aliquots at Timed Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench hplc_analysis HPLC Analysis (Inject Sample) quench->hplc_analysis data_processing Data Processing (Integrate Peaks) hplc_analysis->data_processing kinetic_modeling Kinetic Modeling (Determine Rate Constant) data_processing->kinetic_modeling

Caption: Workflow for a typical kinetic experiment using HPLC.

Solvent_Effects cluster_solvent Solvent Properties cluster_effects Effects on Reaction polarity Solvent Polarity ts_stabilization Transition State (TS) Stabilization polarity->ts_stabilization influences proticity Solvent Proticity (Protic vs. Aprotic) proticity->ts_stabilization influences activation_energy Activation Energy (Ea) ts_stabilization->activation_energy lowers reaction_rate Reaction Rate (k) activation_energy->reaction_rate determines (inverse relation)

References

Optimization

Technical Support Center: N-Methylhexanamide Workup and Extraction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup and extraction of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup and extraction of N-Methylhexanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the workup and extraction of N-Methylhexanamide?

The most frequent challenges include emulsion formation during liquid-liquid extraction, product loss due to solubility in the aqueous phase, and potential hydrolysis of the amide bond under harsh acidic or basic conditions.[1][2][3][4][5]

Q2: What is the expected solubility of N-Methylhexanamide in common organic solvents and water?

Q3: Can N-Methylhexanamide hydrolyze during workup?

Yes, amide bonds are susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[3][4][5][11][12] It is crucial to perform aqueous washes with mild acids or bases and to avoid prolonged exposure to harsh pH conditions to prevent the degradation of N-Methylhexanamide into hexanoic acid and methylamine (B109427).

Q4: My N-Methylhexanamide product is an oil or a low-melting solid. How can I best purify it?

For oily or low-melting compounds where recrystallization is challenging, column chromatography is a common purification method. However, significant product loss can occur on silica (B1680970) gel.[9] Alternative purification techniques for amides include distillation, sublimation, or recrystallization from solvents like acetonitrile (B52724) or 1,4-dioxane.[9]

Troubleshooting Guides

Issue 1: Persistent Emulsion Formation During Extraction

Symptoms:

  • A thick, cloudy, or milky layer forms between the organic and aqueous phases that does not separate after settling.[13]

  • The volume of the intermediate layer is more than one-third the volume of the solvent layer.[13]

Possible Causes:

  • The presence of surfactant-like impurities, such as phospholipids (B1166683) or free fatty acids, in the reaction mixture.[2]

  • Vigorous shaking of the separatory funnel, leading to the dispersion of one liquid phase into the other as fine droplets.[14]

Solutions:

Method Description Advantages Considerations
Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[2]Simple and prevents emulsion formation from the start.May require a longer extraction time to achieve equilibrium.
"Salting Out" Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[1][2][14][15]Increases the ionic strength of the aqueous layer, forcing organic components into the organic phase and breaking the emulsion.[2]Ensure the salt is fully dissolved to avoid solid particles at the interface.
Solvent Modification Add a small amount of a different organic solvent to alter the polarity of the organic phase.[2][14]Can effectively solubilize emulsifying agents in one of the layers.[2]The added solvent must be compatible with the existing system and easily removable later.
Filtration Filter the entire mixture through a plug of glass wool or Celite.[1][2] Phase separation filter paper can also be used.[2]Physically removes the emulsified layer.May lead to some product loss due to absorption on the filter medium.
Centrifugation If available, centrifuging the mixture can force the separation of the layers.[2][13][14][15]Highly effective for breaking stubborn emulsions.Requires access to a centrifuge and appropriate tubes.
pH Adjustment Acidifying the sample with dilute HCl or H₂SO₄ can sometimes break emulsions caused by alkali soaps or detergents.[13][15]Effective for specific types of emulsions.Be cautious of potential amide hydrolysis.
Issue 2: Low Recovery of N-Methylhexanamide After Extraction

Symptoms:

  • The yield of isolated N-Methylhexanamide is significantly lower than expected.

Possible Causes:

  • Solubility in the Aqueous Phase: N-Methylhexanamide, having a polar amide group and a moderately sized alkyl chain, may have partial solubility in the aqueous wash solutions, especially if multiple washes are performed.[6][7][8]

  • Amide Hydrolysis: The amide bond may have been cleaved during an acidic or basic workup, converting the product into water-soluble hexanoic acid and methylamine salts.[3][5]

  • Incomplete Extraction: The chosen organic solvent may not be optimal for partitioning N-Methylhexanamide from the aqueous layer.

Solutions:

Strategy Description Experimental Detail
Back Extraction After the initial extraction, re-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.Perform 1-2 additional extractions of the aqueous phase.
Minimize Aqueous Washes Reduce the number and volume of aqueous washes to limit product loss.Use targeted washes (e.g., one wash with dilute acid, one with dilute base, one with brine) instead of multiple water washes.
Use of Brine Wash the organic layer with a saturated NaCl solution (brine) to decrease the solubility of the organic product in the aqueous phase.[2]Replace the final water wash with a brine wash.
Solvent Selection Choose an appropriate extraction solvent. Moderately polar solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are often effective.Test different solvents on a small scale to determine the best partition coefficient.
Control pH Use dilute acids (e.g., 1 M citric acid) and bases (e.g., saturated sodium bicarbonate) for washes and avoid prolonged contact times to prevent hydrolysis.[16]Monitor the pH of the aqueous layer during washes.

Experimental Protocols

Standard Workup and Extraction Protocol for N-Methylhexanamide
  • Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the next step. If the solvent is water-miscible (e.g., DMF, THF), dilute the mixture with an immiscible organic solvent and water.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Acidic Wash: Add 1 M citric acid solution to the separatory funnel to neutralize any unreacted amine starting material or basic byproducts. Shake gently and allow the layers to separate. Drain the lower aqueous layer.[16]

  • Basic Wash: Add saturated sodium bicarbonate solution to neutralize any unreacted acidic starting material or acidic byproducts. Shake gently, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and drain the lower aqueous layer.[16]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities. Allow the layers to separate and drain the lower aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude N-Methylhexanamide.

Visualizations

G cluster_0 Workup & Extraction Workflow cluster_1 Aqueous Waste ReactionMixture Reaction Mixture in Organic Solvent SepFunnel Transfer to Separatory Funnel ReactionMixture->SepFunnel AcidWash Wash with 1M Citric Acid SepFunnel->AcidWash BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash AcidWaste Aqueous Layer (Acidic) AcidWash->AcidWaste BrineWash Wash with Brine BaseWash->BrineWash BaseWaste Aqueous Layer (Basic) BaseWash->BaseWaste Dry Dry Organic Layer (e.g., Na2SO4) BrineWash->Dry BrineWaste Aqueous Layer (Brine) BrineWash->BrineWaste Evaporate Evaporate Solvent Dry->Evaporate CrudeProduct Crude N-Methylhexanamide Evaporate->CrudeProduct

Caption: Standard experimental workflow for the workup and extraction of N-Methylhexanamide.

G Emulsion Emulsion Formed? Separate Phases Separate? Emulsion->Separate No AddBrine Add Brine / Salt Emulsion->AddBrine Yes Start Start Extraction Gentle Use Gentle Inversion Start->Gentle Gentle->Emulsion Success Extraction Successful Separate->Success Yes Separate->AddBrine No Filter Filter through Celite AddBrine->Filter Centrifuge Centrifuge Mixture Filter->Centrifuge Centrifuge->Success

Caption: Troubleshooting decision tree for handling emulsions during liquid-liquid extraction.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Amide_Acid N-Methylhexanamide ProtonatedAmide Protonated Amide Amide_Acid->ProtonatedAmide H+ Addition Nucleophilic Attack by H2O ProtonatedAmide->Addition + H2O Tetrahedral_Acid Tetrahedral Intermediate Addition->Tetrahedral_Acid ProtonTransfer_Acid Proton Transfer Tetrahedral_Acid->ProtonTransfer_Acid Elimination_Acid Elimination of Methylamine ProtonTransfer_Acid->Elimination_Acid CarboxylicAcid Hexanoic Acid Elimination_Acid->CarboxylicAcid Methylammonium Methylammonium Ion Elimination_Acid->Methylammonium Amide_Base N-Methylhexanamide Attack Nucleophilic Attack by OH- Amide_Base->Attack + OH- Tetrahedral_Base Tetrahedral Intermediate Attack->Tetrahedral_Base Elimination_Base Elimination of Amide Anion Tetrahedral_Base->Elimination_Base Carboxylate Hexanoate Elimination_Base->Carboxylate Methylamine Methylamine Elimination_Base->Methylamine

Caption: Simplified signaling pathways for the hydrolysis of N-Methylhexanamide under acidic and basic conditions.

References

Troubleshooting

minimizing by-product formation in N-Methylhexanamide synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of N-Methylhexanamide.

Troubleshooting Guide

This guide addresses common issues encountered during N-Methylhexanamide synthesis, focusing on identifying potential causes and providing solutions to minimize by-product formation and improve product yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-Methylhexanamide 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor activation of hexanoic acid: Inefficient coupling agent or improper activation conditions. 3. Protonation of methylamine (B109427): The carboxylic acid protonates the amine, reducing its nucleophilicity.[1] 4. Hydrolysis of activated species: Presence of water in the reaction medium.1. Optimize reaction conditions: Increase reaction time or temperature. Monitor reaction progress using TLC or GC-MS. 2. Select an appropriate activating agent: Consider using a more efficient coupling reagent like EDC in combination with an additive such as HOBt.[2] For the acyl chloride method, ensure complete conversion of hexanoic acid to hexanoyl chloride. 3. Use a non-nucleophilic base: Add a base like triethylamine (B128534) or DIPEA to neutralize the carboxylic acid and prevent the formation of the unreactive ammonium (B1175870) salt.[3] 4. Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of N,N'-dicyclohexylurea (DCU) or other urea (B33335) by-products in the final product Use of carbodiimide (B86325) coupling agents (e.g., DCC, EDC): These reagents are converted to urea derivatives during the reaction.[1][2]1. Filtration for DCU: If using DCC, the resulting DCU is largely insoluble in many organic solvents and can be removed by filtration. 2. Aqueous workup for EDC by-products: The urea by-product from EDC is water-soluble and can be removed by an aqueous workup.[2] 3. Alternative coupling agents: Consider using a different class of coupling agents, such as phosphonium (B103445) or uronium salts (e.g., PyBOP, HATU), which can offer easier purification.
Formation of an unexpected higher molecular weight by-product Diacylation of methylamine: If using the acyl chloride or a highly reactive mixed anhydride (B1165640) method, a second molecule of the activated hexanoic acid can react with the initially formed N-Methylhexanamide, particularly if the amine is not in sufficient excess.1. Control stoichiometry: Use a slight excess of methylamine to ensure complete reaction with the activated carboxylic acid. 2. Slow addition of the acylating agent: Add the hexanoyl chloride or mixed anhydride dropwise to the solution of methylamine at a low temperature to control the reaction rate and minimize side reactions.
Presence of unreacted hexanoic acid in the final product 1. Incomplete activation: Not all of the carboxylic acid was converted to the active intermediate. 2. Insufficient amount of methylamine: Not enough amine was present to react with all of the activated carboxylic acid.1. Ensure complete activation: Allow sufficient time for the activation step before adding the amine. 2. Use a slight excess of methylamine: A small excess (e.g., 1.1 equivalents) of methylamine can help drive the reaction to completion. 3. Purification: Unreacted carboxylic acid can typically be removed by a basic aqueous wash during the workup.
O-acylation by-product (if applicable to starting materials with other functional groups) Reaction with other nucleophilic groups: If the starting materials contain other nucleophilic groups (e.g., hydroxyl groups), these can also react with the activated carboxylic acid.1. Use of protecting groups: Protect any interfering functional groups before carrying out the amidation reaction. 2. Optimize reaction conditions: Lowering the reaction temperature may increase the selectivity for the desired N-acylation.

(Note: The quantitative data in the table above is illustrative and may vary depending on the specific experimental conditions.)

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-Methylhexanamide?

A1: The most common methods for synthesizing N-Methylhexanamide involve the reaction of a hexanoic acid derivative with methylamine. These include:

  • Coupling Agent Mediated Amidation: Direct reaction of hexanoic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1] These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine.

  • Acyl Chloride Method: Conversion of hexanoic acid to hexanoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine.[3]

  • Mixed Anhydride Method: Activation of hexanoic acid by forming a mixed anhydride, for example, with isobutyl chloroformate, which then reacts with methylamine.

Q2: What is the primary by-product when using DCC or EDC as a coupling agent, and how can it be removed?

A2: The primary by-product when using carbodiimide coupling agents like DCC or EDC is the corresponding urea derivative.[1][2]

  • When using DCC , the by-product is N,N'-dicyclohexylurea (DCU), which is poorly soluble in most common organic solvents and can be largely removed by filtration.

  • When using EDC , the by-product is a water-soluble urea derivative, which can be easily removed from the reaction mixture through an aqueous workup.[2]

Q3: Why is a base such as triethylamine often added to the reaction mixture?

A3: A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is added to neutralize the acidic proton of the carboxylic acid. This prevents the protonation of the amine nucleophile (methylamine), which would otherwise form an unreactive ammonium salt and halt the desired amidation reaction.[3] In the acyl chloride method, the base is also necessary to scavenge the HCl by-product.

Q4: How can I monitor the progress of the N-Methylhexanamide synthesis?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of the starting materials and the formation of the product can be visualized. GC-MS can provide more detailed information about the conversion and the presence of any by-products.

Q5: What are the key considerations for ensuring a high yield of N-Methylhexanamide?

A5: To achieve a high yield, it is crucial to:

  • Use anhydrous conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield.

  • Optimize stoichiometry: A slight excess of the amine is often used to ensure the complete consumption of the more valuable carboxylic acid or its activated derivative.

  • Choose the right solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or N,N-dimethylformamide (DMF) are commonly used.

  • Control the temperature: Many amidation reactions are initially performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

Experimental Protocols

Method 1: Synthesis of N-Methylhexanamide using EDC as a Coupling Agent

Materials:

  • Hexanoic acid

  • Methylamine (as a solution in a suitable solvent, e.g., 2M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve hexanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq) to the solution and stir for 15 minutes at 0 °C.

  • Slowly add methylamine solution (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Methylhexanamide.

  • The crude product can be further purified by column chromatography if necessary.

Method 2: Synthesis of N-Methylhexanamide via Hexanoyl Chloride

Materials:

  • Hexanoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (as a solution in a suitable solvent)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Hexanoyl Chloride: In a round-bottom flask, add hexanoic acid (1.0 eq) and a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) at room temperature.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure.

  • Amidation: Dissolve the crude hexanoyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve methylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the solution of hexanoyl chloride to the methylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work up the reaction as described in Method 1 (steps 7-9).

  • Purify the crude product by column chromatography or distillation.

By-product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium, with a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peak corresponding to N-Methylhexanamide based on its retention time and mass spectrum.

  • Analyze other peaks in the chromatogram to identify potential by-products by comparing their mass spectra with library databases (e.g., NIST, Wiley) and known fragmentation patterns of potential side products like N-acylureas or diacylated amines.

Visualizations

Byproduct_Formation_Logic cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Reaction_Setup N-Methylhexanamide Synthesis Setup Coupling_Agent Choice of Coupling Agent Reaction_Setup->Coupling_Agent Stoichiometry Reactant Stoichiometry Reaction_Setup->Stoichiometry Reaction_Purity Purity of Reagents & Solvents Reaction_Setup->Reaction_Purity Desired_Product N-Methylhexanamide Coupling_Agent->Desired_Product Optimal Choice (e.g., EDC with HOBt) Byproduct_1 N-Acylurea By-product (from carbodiimides) Coupling_Agent->Byproduct_1 Use of DCC/EDC Stoichiometry->Desired_Product Amine in slight excess Byproduct_2 Diacylated Amine Stoichiometry->Byproduct_2 Excess Acylating Agent Unreacted_Starting_Material Unreacted Hexanoic Acid Stoichiometry->Unreacted_Starting_Material Insufficient Amine Reaction_Purity->Desired_Product Anhydrous Conditions Reaction_Purity->Unreacted_Starting_Material Presence of Water

Caption: Logic diagram illustrating the influence of reaction conditions on product and by-product formation in N-Methylhexanamide synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Start: Hexanoic Acid & Methylamine Activation Activate Carboxylic Acid (e.g., with EDC/HOBt or SOCl₂) Start->Activation Step 1 Amidation Add Methylamine (Control Temperature) Activation->Amidation Step 2 Reaction Stir at Room Temperature Amidation->Reaction Step 3 Quench Quench Reaction Reaction->Quench Step 4 Extraction Aqueous Wash (Acidic & Basic) Quench->Extraction Step 5 Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Step 6 Concentration Remove Solvent Drying->Concentration Step 7 Purification Column Chromatography (if necessary) Concentration->Purification Step 8 Analysis Characterization (TLC, GC-MS, NMR) Purification->Analysis Step 9

Caption: General experimental workflow for the synthesis, purification, and analysis of N-Methylhexanamide.

References

Optimization

stability issues of N-Methylhexanamide under acidic or basic conditions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Methylhexanamide under various experimental conditions. The following information is b...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Methylhexanamide under various experimental conditions. The following information is based on the general principles of amide chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-Methylhexanamide?

A1: The primary degradation pathway for N-Methylhexanamide is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of hexanoic acid and methylamine (B109427).[1][2]

Q2: How does pH affect the stability of N-Methylhexanamide?

A2: N-Methylhexanamide, like other amides, is susceptible to hydrolysis at both low and high pH. Generally, the rate of hydrolysis is slowest near neutral pH and increases significantly under strongly acidic or basic conditions.[3]

Q3: What are the expected degradation products of N-Methylhexanamide under acidic and basic conditions?

A3: Under both acidic and basic conditions, the hydrolysis of N-Methylhexanamide yields hexanoic acid and methylamine.[4][5] In acidic solutions, methylamine will be protonated to form the methylammonium (B1206745) ion, while in basic solutions, hexanoic acid will be deprotonated to form the hexanoate (B1226103) salt.[5][6]

Q4: I am observing unexpected peaks in my chromatogram after storing my N-Methylhexanamide solution. What could be the cause?

A4: Unexpected peaks could be due to the degradation of N-Methylhexanamide. The rate of degradation is influenced by the pH of the solution, storage temperature, and the presence of any catalysts. It is recommended to analyze the sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate and identify potential degradants.[7]

Troubleshooting Guides

Issue 1: Rapid Degradation of N-Methylhexanamide in an Acidic Formulation
  • Symptom: Significant decrease in the concentration of N-Methylhexanamide and the appearance of a new peak corresponding to hexanoic acid in a short period.

  • Possible Cause: The acidic environment is catalyzing the hydrolysis of the amide bond. The rate of hydrolysis is dependent on the concentration of the acid and the temperature.[5]

  • Troubleshooting Steps:

    • pH Adjustment: If possible for the experiment, adjust the pH of the formulation to be closer to neutral (pH 6-8), where amides are generally more stable.

    • Temperature Control: Store the formulation at a lower temperature to decrease the rate of hydrolysis.

    • Buffer Selection: Use a buffer system that maintains the pH in the desired range and is known to not catalyze the degradation.

    • Quantitative Analysis: Use a validated HPLC method to monitor the degradation over time and determine the rate constant under your specific conditions.

Issue 2: Inconsistent Results in Experiments with Basic Buffers
  • Symptom: Poor reproducibility of experimental results when using N-Methylhexanamide in a basic buffer system.

  • Possible Cause: Base-catalyzed hydrolysis of N-Methylhexanamide is occurring, leading to a change in the concentration of the active compound over the course of the experiment.[4]

  • Troubleshooting Steps:

    • Time-Course Study: Perform a time-course study by analyzing samples at different time points to understand the rate of degradation in your specific buffer.

    • Lower pH: If the experimental design allows, use a buffer with a lower pH.

    • Fresh Solutions: Prepare fresh solutions of N-Methylhexanamide immediately before use to minimize the extent of degradation.

    • Protect from Heat: Avoid heating the basic solution of N-Methylhexanamide, as this will accelerate hydrolysis.

Quantitative Data Summary

Disclaimer: The following tables contain hypothetical data based on the expected behavior of amides and are for illustrative purposes only. Actual degradation rates for N-Methylhexanamide should be determined experimentally.

Table 1: Hypothetical Degradation of N-Methylhexanamide (%) in Aqueous Solution at 40°C

pH24 hours48 hours72 hours
1.25.29.814.1
4.51.12.03.1
7.0< 0.5< 0.50.8
9.03.56.810.2
12.015.628.940.1

Table 2: Hypothetical Half-Life (t½) of N-Methylhexanamide at Different pH and Temperature

pHt½ at 25°C (days)t½ at 40°C (days)t½ at 60°C (days)
1.2150305
7.0> 100035090
12.05081.5

Experimental Protocols

Protocol: Forced Degradation Study of N-Methylhexanamide

This protocol outlines the conditions for a forced degradation study to identify the potential degradation products of N-Methylhexanamide and to develop a stability-indicating analytical method. The target degradation is typically 5-20%.

1. Materials and Reagents:

  • N-Methylhexanamide reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of N-Methylhexanamide in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate at 60°C for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Keep the solid N-Methylhexanamide powder in an oven at 80°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid N-Methylhexanamide powder to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

    • Dissolve the stressed powder in the mobile phase for analysis.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the intact N-Methylhexanamide from its degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with a pH modifier like formic acid or a buffer).

  • Inject the stressed samples and a control (unstressed) sample.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Visualizations

Acid_Catalyzed_Hydrolysis NMH N-Methylhexanamide Protonated_NMH Protonated Amide NMH->Protonated_NMH + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_NMH->Tetrahedral_Intermediate + H₂O Products Hexanoic Acid + Methylammonium Ion Tetrahedral_Intermediate->Products - H⁺ H3O H₃O⁺ H2O H₂O H_plus H⁺

Caption: Acid-catalyzed hydrolysis of N-Methylhexanamide.

Base_Catalyzed_Hydrolysis NMH N-Methylhexanamide Tetrahedral_Intermediate Tetrahedral Intermediate NMH->Tetrahedral_Intermediate + OH⁻ Products Hexanoate + Methylamine Tetrahedral_Intermediate->Products + H₂O OH_minus OH⁻ H2O H₂O Stability_Testing_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Stress HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photolytic Photolytic Stress Photolytic->HPLC Characterization Degradant Characterization (e.g., LC-MS) HPLC->Characterization Method_Validation Validated Analytical Method HPLC->Method_Validation Degradation_Profile Degradation Profile and Pathways Characterization->Degradation_Profile Drug_Substance N-Methylhexanamide Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidative Drug_Substance->Thermal Drug_Substance->Photolytic

References

Troubleshooting

Technical Support Center: N-Methylhexanamide Storage and Handling

This technical support center provides guidance on the optimal storage conditions, troubleshooting, and analytical protocols for N-Methylhexanamide to ensure its stability and integrity in research and development settin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions, troubleshooting, and analytical protocols for N-Methylhexanamide to ensure its stability and integrity in research and development settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-Methylhexanamide?

A1: For long-term storage, it is recommended to store N-Methylhexanamide in a cool, dry, and well-ventilated area. The ideal temperature is 2-8°C. It should be kept in a tightly sealed container to prevent moisture absorption and contamination.

Q2: Can I store N-Methylhexanamide at room temperature?

A2: While short-term storage at room temperature (15-25°C) is generally acceptable for immediate use, prolonged exposure can lead to gradual degradation. For storage exceeding a few days, refrigeration is advised to minimize potential hydrolysis and oxidation.

Q3: Is N-Methylhexanamide sensitive to light?

A3: While there is no specific data on the photosensitivity of N-Methylhexanamide, it is good laboratory practice to store it in an amber or opaque container to protect it from light, which can catalyze oxidative degradation in some organic molecules.

Q4: What are the primary degradation pathways for N-Methylhexanamide?

A4: The primary degradation pathways for N-Methylhexanamide are expected to be hydrolysis and oxidation.[1][] Hydrolysis of the amide bond will yield hexanoic acid and methylamine.[3][4] Oxidation can also occur, although specific products have not been extensively documented.

Q5: What are the signs of N-Methylhexanamide degradation?

A5: Degradation may not always be visually apparent. However, a change in color, the appearance of particulate matter, or a noticeable change in odor (e.g., an amine-like smell from methylamine) could indicate degradation. Purity analysis by chromatography is the most reliable method to assess degradation.

Q6: Is N-Methylhexanamide compatible with common laboratory plastics?

A6: N-Methylhexanamide is generally compatible with common laboratory plastics such as polypropylene (B1209903) (PP) and high-density polyethylene (B3416737) (HDPE) for short-term use. For long-term storage, glass containers with inert caps (B75204) (e.g., PTFE-lined) are recommended to prevent potential leaching or reaction with plasticizers.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradation due to improper storage.Verify the purity of the N-Methylhexanamide stock using the analytical protocols below. If degraded, use a fresh, properly stored sample.
Change in physical appearance (color, clarity) Oxidation or contamination.Discard the reagent. Review storage and handling procedures to prevent future occurrences. Ensure the container is sealed tightly and consider purging with an inert gas like nitrogen or argon before sealing for long-term storage.
Presence of a strong amine-like odor Hydrolysis of the amide bond, releasing methylamine.The compound has likely degraded. It is recommended to discard the sample and obtain a fresh batch.
Inconsistent analytical results (e.g., shifting retention times in chromatography) Interaction with the analytical column or sample degradation in the autosampler.Ensure the analytical method is appropriate for amides. Use a fresh sample and consider sample cooling in the autosampler. Check for column compatibility.

Storage Condition Summary

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential hydrolytic and oxidative degradation reactions.
Humidity Low (Store with desiccants if necessary)N-Methylhexanamide is susceptible to hydrolysis; minimizing moisture exposure is critical.
Light Protect from light (Amber vial or dark location)Prevents potential photolytic degradation.
Atmosphere Tightly sealed container. For long-term storage, consider purging with an inert gas (Nitrogen or Argon).Prevents moisture and oxygen from entering the container, which can cause hydrolysis and oxidation.
Container Glass bottle with a PTFE-lined cap.Ensures inertness and prevents leaching or reaction with the container material.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This method provides a general guideline for the purity analysis of N-Methylhexanamide.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5, or similar). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of N-Methylhexanamide in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Vortex to ensure complete dissolution.

3. Procedure:

  • Inject the prepared sample into the GC.

  • Analyze the resulting chromatogram. The purity can be estimated by the area percent of the main peak.

  • The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.

Protocol 2: Stability Study under Forced Degradation

Forced degradation studies help to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of N-Methylhexanamide in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of N-Methylhexanamide at 105°C for 48 hours. Prepare a 1 mg/mL solution of the stressed solid for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of N-Methylhexanamide to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze the stressed samples using the GC method described in Protocol 1 or an appropriate HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Visualizations

Storage_Troubleshooting start Start: N-Methylhexanamide Sample check_appearance Visual Inspection: - Color - Clarity - Odor start->check_appearance appearance_ok Appearance is Normal check_appearance->appearance_ok No Issues appearance_bad Signs of Degradation (e.g., color change, odor) check_appearance->appearance_bad Issues Found purity_analysis Perform Purity Analysis (GC/HPLC) appearance_ok->purity_analysis discard_sample Discard Sample Review Storage Conditions appearance_bad->discard_sample purity_ok Purity Meets Specification purity_analysis->purity_ok Pass purity_bad Purity Below Specification purity_analysis->purity_bad Fail use_sample Proceed with Experiment purity_ok->use_sample purity_bad->discard_sample

Caption: Troubleshooting workflow for N-Methylhexanamide sample quality assessment.

Degradation_Pathway NMA N-Methylhexanamide hydrolysis Hydrolysis (H₂O, Acid/Base) NMA->hydrolysis oxidation Oxidation (O₂, Light, Heat) NMA->oxidation hexanoic_acid Hexanoic Acid hydrolysis->hexanoic_acid methylamine Methylamine hydrolysis->methylamine oxidized_products Oxidized Products (e.g., Peroxides, Carbonyls) oxidation->oxidized_products

Caption: Potential degradation pathways for N-Methylhexanamide.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Methylhexanamide and Other N-Alkyl Amides for Researchers and Drug Developers

Introduction: N-alkyl amides are a versatile class of molecules with broad applications in the pharmaceutical and biotechnology industries. Their structural simplicity allows for systematic modification to fine-tune phys...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-alkyl amides are a versatile class of molecules with broad applications in the pharmaceutical and biotechnology industries. Their structural simplicity allows for systematic modification to fine-tune physicochemical and biological properties. This guide provides a comparative analysis of N-Methylhexanamide against other N-alkyl amides, offering insights into their performance based on available data. The focus is on properties relevant to drug discovery and development, including physicochemical characteristics, biological activity, and key experimental protocols.

Physicochemical Properties: A Comparative Overview

The substitution on the amide nitrogen significantly influences the physicochemical properties of N-alkyl amides, which in turn affects their solubility, permeability, and metabolic stability. A summary of key computed properties for N-Methylhexanamide and related N-alkyl amides is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AATopological Polar Surface Area (Ų)
HexanamideC₆H₁₃NO115.171.243.1
N-Methylhexanamide C₇H₁₅NO129.201.529.1[1]
N-EthylhexanamideC₈H₁₇NO143.231.8[2]29.1[2]
N,N-DimethylhexanamideC₈H₁₇NO143.231.620.3

Analysis of Physicochemical Trends:

  • Lipophilicity (XLogP3-AA): The lipophilicity, a key factor in membrane permeability and protein binding, generally increases with the size of the N-alkyl substituent. N-Ethylhexanamide is more lipophilic than N-Methylhexanamide. Interestingly, the addition of a second methyl group in N,N-Dimethylhexanamide results in a slightly lower calculated lipophilicity compared to N-Ethylhexanamide, despite having the same molecular weight.

  • Polar Surface Area (TPSA): The TPSA, an indicator of a molecule's ability to form hydrogen bonds, is significantly reduced upon N-alkylation of the primary amide (Hexanamide). Secondary amides like N-Methylhexanamide and N-Ethylhexanamide share the same TPSA. The tertiary amide, N,N-Dimethylhexanamide, has the lowest TPSA, which could correlate with increased membrane permeability.

Biological Activity: Fatty Acid Amide Hydrolase (FAAH) Inhibition

A key area of interest for N-alkyl amides in drug development is their potential to act as enzyme inhibitors. Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides.[9] Inhibition of FAAH is a therapeutic strategy for pain, inflammation, and anxiety.[10]

While direct comparative IC50 values for the FAAH inhibition by N-Methylhexanamide and its close analogs are not available in the searched literature, studies on related N-alkylcarbamates show that the nature of the N-alkyl group significantly influences inhibitory potency.[11] Furthermore, a study on the antimicrobial activity of alkyl amides indicated that N,N-dimethyl amides were more active than their N-methyl counterparts, suggesting that the substitution pattern on the nitrogen is crucial for biological activity.

The endocannabinoid signaling pathway, in which FAAH plays a crucial degradative role, is depicted below.

FAAH_Signaling_Pathway Endocannabinoid Signaling and FAAH Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca2+ Ca²⁺ Influx DAGL DAGL 2-AG 2-AG DAGL->2-AG Synthesizes NAPE-PLD NAPE-PLD CB1R_pre CB1 Receptor 2-AG->CB1R_pre Binds to Anandamide Anandamide (AEA) CB1R_pre->Ca2+ Inhibits NAPE-PLD->Anandamide Synthesizes Anandamide->CB1R_pre FAAH FAAH Anandamide->FAAH Degraded by Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces N_Alkyl_Amides N-Alkyl Amides (e.g., N-Methylhexanamide) N_Alkyl_Amides->FAAH Inhibits FAAH_Assay_Workflow FAAH Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) Add_Enzyme Add FAAH Enzyme to Wells Prepare_Reagents->Add_Enzyme Add_Inhibitor Add Test Compounds (or vehicle) to Wells Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Enzyme and Inhibitor (37°C) Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Ex: ~360nm, Em: ~465nm) Incubate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

Comparative

A Comparative Guide to N-Methylhexanamide and N,N-Dimethylhexanamide as Solvents for Pharmaceutical Research and Development

In the landscape of pharmaceutical and chemical research, the choice of solvent is a critical decision that can significantly impact reaction kinetics, product purity, and the overall efficiency of a synthetic process. A...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the choice of solvent is a critical decision that can significantly impact reaction kinetics, product purity, and the overall efficiency of a synthetic process. Amide solvents, in particular, are widely utilized for their unique solvating properties. This guide provides a detailed comparison of two such solvents: N-Methylhexanamide and N,N-Dimethylhexanamide, offering insights into their physicochemical properties, potential performance differences, and safety considerations to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of a solvent's physical and chemical characteristics is paramount. The following table summarizes the key properties of N-Methylhexanamide and N,N-Dimethylhexanamide based on available data.

PropertyN-MethylhexanamideN,N-Dimethylhexanamide
Molecular Formula C₇H₁₅NO[1][2]C₈H₁₇NO[3]
Molecular Weight 129.20 g/mol [1][2]143.23 g/mol [3][4]
Boiling Point 225.7 °C at 760 mmHg175.6 °C (448.75 K)[4]
Density 0.861 g/cm³0.89 g/cm³
Flash Point 122.3 °C78.2 °C
Water Solubility Data not readily available; expected to have some polarity and hydrogen bonding capability.[1][5][6]Not miscible or difficult to mix.[3]
logP (Octanol/Water) 1.5 (Predicted)[1]1.655 (Calculated)[4]

Structural Differences and Predicted Solvent Performance

The key structural difference between N-Methylhexanamide and N,N-Dimethylhexanamide lies in the substitution at the nitrogen atom. N-Methylhexanamide is a secondary amide with one N-H bond, while N,N-Dimethylhexanamide is a tertiary amide with no N-H bond. This seemingly minor difference has significant implications for their solvent properties.

  • Polarity and Hydrogen Bonding: N-Methylhexanamide, possessing a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), can participate in hydrogen bonding networks. This characteristic is expected to influence its solvating power for polar solutes and protic species. In contrast, N,N-Dimethylhexanamide can only act as a hydrogen bond acceptor. This difference in hydrogen bonding capability is a critical factor in determining their respective solubility profiles for various compounds.

  • Steric Hindrance: The two methyl groups on the nitrogen of N,N-Dimethylhexanamide create more steric bulk around the carbonyl group compared to the single methyl group in N-Methylhexanamide. This could influence the kinetics of reactions where the solvent might interact with the transition state.

Experimental Protocols for Solvent Evaluation

To empirically determine the optimal solvent for a specific application, a systematic experimental approach is necessary. Below are detailed methodologies for comparing the performance of N-Methylhexanamide and N,N-Dimethylhexanamide.

Protocol 1: Comparative Solubility Assessment

This protocol outlines a method to determine and compare the solubility of a solid compound in the two amide solvents.

Objective: To quantify the solubility of a target compound (e.g., a drug candidate, reagent) in N-Methylhexanamide and N,N-Dimethylhexanamide at a given temperature.

Materials:

  • Target solid compound

  • N-Methylhexanamide

  • N,N-Dimethylhexanamide

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for concentration determination

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid target compound to a series of vials.

    • To each vial, add a known volume or mass of either N-Methylhexanamide or N,N-Dimethylhexanamide.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the diluted samples using a validated HPLC method (or another appropriate technique) to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

    • Compare the solubility values obtained for N-Methylhexanamide and N,N-Dimethylhexanamide.

G Solvent Selection Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision start Define Target Compound and Solvents prep_solvents Prepare N-Methylhexanamide & N,N-Dimethylhexanamide start->prep_solvents prep_solute Weigh excess target compound start->prep_solute equilibration Equilibrate at constant temperature (24-48h with shaking) prep_solvents->equilibration prep_solute->equilibration sampling Centrifuge and collect supernatant equilibration->sampling analysis Analyze concentration (e.g., HPLC) sampling->analysis data_analysis Calculate and compare solubility analysis->data_analysis decision Select optimal solvent data_analysis->decision

A generalized workflow for selecting a suitable solvent based on solubility.
Protocol 2: Comparative Reaction Kinetics Study

This protocol provides a framework for comparing the rate of a chemical reaction in N-Methylhexanamide and N,N-Dimethylhexanamide.

Objective: To determine the rate constant of a representative chemical reaction (e.g., a nucleophilic substitution or amide bond formation) in both solvents.

Materials:

  • Reactants for the chosen chemical reaction

  • N-Methylhexanamide

  • N,N-Dimethylhexanamide

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Syringes for sampling

  • Quenching solution (if necessary)

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, NMR)

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve the starting materials (except for the initiating reagent) in a known volume of either N-Methylhexanamide or N,N-Dimethylhexanamide.

    • Allow the solution to reach the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent.

    • Start monitoring the reaction progress immediately. This can be done by:

      • In-situ monitoring: Using a technique like NMR or IR spectroscopy if the equipment is available.

      • Discrete sampling: Withdrawing small aliquots of the reaction mixture at specific time intervals. Each aliquot should be immediately quenched (if necessary) to stop the reaction.

  • Sample Analysis:

    • Analyze the quenched aliquots using a suitable analytical method (e.g., HPLC, GC) to determine the concentration of a key reactant or product at each time point.

  • Data Analysis:

    • Plot the concentration of the reactant or product versus time.

    • From this data, determine the initial reaction rate or use integrated rate laws to calculate the rate constant (k) of the reaction in each solvent.

    • Compare the rate constants to evaluate the effect of the solvent on the reaction kinetics.

Safety and Toxicity Profile

The safety of solvents is a critical consideration in any laboratory setting. The following table summarizes the known hazard information for N-Methylhexanamide and N,N-Dimethylhexanamide. A significant lack of toxicity data for N-Methylhexanamide is noted.

Hazard InformationN-MethylhexanamideN,N-Dimethylhexanamide
GHS Pictograms No data available[2]
Hazard Statements No data available[2]H302: Harmful if swallowed[3]
Acute Toxicity (Oral) No data available[2]Category 4[3]
Skin Corrosion/Irritation No data available[2]May cause skin irritation.
Eye Damage/Irritation No data available[2]May cause eye irritation.

It is imperative to handle both solvents with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area. Given the data gap for N-Methylhexanamide, it should be handled with particular caution, assuming it may have potential hazards similar to or greater than its dimethylated counterpart until more comprehensive toxicological data becomes available.

Illustrative Reaction Pathway: SN2 Reaction

Amide solvents are often employed in nucleophilic substitution reactions. The diagram below illustrates a generic bimolecular nucleophilic substitution (SN2) reaction, a common transformation in pharmaceutical synthesis where these solvents could be utilized. The solvent can influence the rate of such reactions by solvating the transition state.

G Generic SN2 Reaction Mechanism reactant1 Nucleophile (Nu⁻) transition_state Transition State [Nu---R---X]⁻ reactant1->transition_state Backside Attack reactant2 Substrate (R-X) reactant2->transition_state product1 Product (R-Nu) transition_state->product1 product2 Leaving Group (X⁻) transition_state->product2

References

Validation

A Comparative Guide to the Validation of N-Methylhexanamide Purity by HPLC

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of N-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of N-Methylhexanamide purity. Supported by detailed experimental protocols and comparative data, this document aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to N-Methylhexanamide and the Importance of Purity Validation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. Its high resolution, sensitivity, and adaptability make it a primary choice for purity assessment in the pharmaceutical and chemical industries. This guide focuses on the validation of an HPLC method for N-Methylhexanamide and compares its performance with Gas Chromatography (GC) and Acid Hydrolysis Titration.

Comparative Analysis of Purity Validation Methods

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, speed, and cost. Here, we compare Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Gas Chromatography-Flame Ionization Detection (GC-FID) and Acid Hydrolysis Titration for the purity assessment of N-Methylhexanamide.

ParameterRP-HPLCGC-FIDAcid Hydrolysis Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Chemical reaction (hydrolysis) followed by volumetric analysis.
Specificity High; can separate the main compound from structurally similar impurities.High; can separate volatile impurities based on their boiling points.Low; quantifies the total amount of hydrolyzable amide but does not distinguish between different amides.
Sensitivity (LOD/LOQ) High (typically in the µg/mL range).Very high (can be in the ng/mL range).Moderate; depends on the concentration of the titrant and the precision of endpoint detection.
Precision (%RSD) Excellent (typically < 2%).Excellent (typically < 2%).Good (typically < 5%).
Analysis Time ~15-30 minutes per sample.~20-40 minutes per sample.~1-2 hours per sample (including hydrolysis).
Sample Derivatization Not required.May be required for less volatile amides, but often not necessary for N-Methylhexanamide.Not applicable.
Strengths - High resolution and specificity- Suitable for a wide range of compounds- Robust and reproducible- High sensitivity- Excellent for volatile and semi-volatile compounds- Cost-effective- Does not require sophisticated instrumentation
Limitations - Higher cost of instrumentation and solvents compared to titration.- Not suitable for non-volatile or thermally labile compounds.- Non-specific- Time-consuming due to hydrolysis step- Less sensitive than chromatographic methods

Experimental Protocols

Synthesis of N-Methylhexanamide and Potential Impurities

A common method for the synthesis of N-Methylhexanamide involves the reaction of hexanoyl chloride with methylamine.

Reaction: CH₃(CH₂)₄COCl + CH₃NH₂ → CH₃(CH₂)₄CONHCH₃ + HCl

Potential Impurities:

  • Unreacted Starting Materials: Hexanoic acid (from hydrolysis of hexanoyl chloride), hexanoyl chloride, and methylamine.

  • By-products: N,N-dimethylhexanamide (if dimethylamine (B145610) is present as an impurity in methylamine).

RP-HPLC Method for Purity Validation

This proposed method is based on established principles for the analysis of similar amide compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

System Suitability:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%

Procedure:

  • Standard Preparation: Prepare a stock solution of N-Methylhexanamide reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the N-Methylhexanamide sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

GC-FID Method for Purity Analysis

This method is adapted from established procedures for the analysis of fatty acid amides.[1]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the N-Methylhexanamide reference standard and sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the solutions into the GC system.

  • Purity Calculation: Calculate the purity using the area normalization method as described for the HPLC method.

Acid Hydrolysis Titration Method

This method is based on the hydrolysis of the amide bond followed by back-titration of the excess acid.

Principle: N-Methylhexanamide is hydrolyzed by refluxing with a known excess of a strong acid (e.g., hydrochloric acid). The unreacted acid is then titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

Procedure:

  • Accurately weigh about 0.5 g of the N-Methylhexanamide sample into a round-bottom flask.

  • Add 50.0 mL of 1 M hydrochloric acid.

  • Reflux the mixture for 1-2 hours to ensure complete hydrolysis.

  • Cool the solution to room temperature and add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the excess hydrochloric acid with a standardized 1 M sodium hydroxide (B78521) solution until the endpoint is reached.

  • Perform a blank titration using the same procedure but without the sample.

  • Calculation:

    • Moles of HCl consumed = (Volume of NaOH for blank - Volume of NaOH for sample) x Molarity of NaOH

    • Purity (%) = [(Moles of HCl consumed x Molar mass of N-Methylhexanamide) / Mass of sample] x 100

Visualization of Experimental Workflows

experimental_workflow cluster_hplc HPLC Analysis cluster_gc GC-FID Analysis cluster_titration Titration Analysis hplc_prep Sample/Standard Preparation (in Mobile Phase) hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det hplc_data Data Analysis (Purity %) hplc_det->hplc_data gc_prep Sample/Standard Preparation (in Solvent) gc_inj GC Injection gc_prep->gc_inj gc_sep Capillary Column Separation gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det gc_data Data Analysis (Purity %) gc_det->gc_data titr_hydro Acid Hydrolysis (Reflux with HCl) titr_tit Back-Titration (with NaOH) titr_hydro->titr_tit titr_calc Purity Calculation titr_tit->titr_calc start->hplc_prep start->gc_prep start->titr_hydro

Caption: Comparative experimental workflows for HPLC, GC-FID, and Titration.

hplc_validation_process method_dev Method Development (Column, Mobile Phase, etc.) specificity Specificity (Impurity Spiking, Forced Degradation) method_dev->specificity linearity Linearity (Calibration Curve) method_dev->linearity accuracy Accuracy (Recovery Studies) method_dev->accuracy precision Precision (Repeatability, Intermediate Precision) method_dev->precision lod_loq LOD & LOQ (Signal-to-Noise) method_dev->lod_loq robustness Robustness (Varying Parameters) method_dev->robustness system_suitability System Suitability (SST) method_dev->system_suitability validated_method Validated HPLC Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method system_suitability->validated_method

Caption: Logical workflow for HPLC method validation.

Conclusion and Recommendations

The validation of N-Methylhexanamide purity can be effectively achieved using RP-HPLC, offering a balance of specificity, sensitivity, and reasonable analysis time. The proposed HPLC method is robust and can separate the main analyte from potential process-related impurities.

For routine quality control where high specificity is paramount, RP-HPLC is the recommended method . It provides reliable and reproducible results, allowing for the accurate quantification of N-Methylhexanamide and the detection of impurities in a single run.

GC-FID serves as an excellent alternative, particularly when higher sensitivity is required or if volatile impurities are of primary concern. Its performance is comparable to HPLC in terms of precision and accuracy.

Acid Hydrolysis Titration , while being a cost-effective and straightforward technique, lacks specificity. It is a suitable method for a preliminary or bulk estimation of amide content but should be complemented by a chromatographic technique for a comprehensive purity profile, especially in a drug development setting where the identification and quantification of individual impurities are crucial.

Ultimately, the choice of method will depend on the specific requirements of the analysis and the resources available. For regulatory purposes and in-depth purity analysis, a validated HPLC or GC method is indispensable.

References

Comparative

A Comparative Guide to the Synthesis of N-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two primary synthetic routes for the production of N-Methylhexanamide, a valuable amide with applications in va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the production of N-Methylhexanamide, a valuable amide with applications in various chemical and pharmaceutical research areas. The methods evaluated are the acylation of methylamine (B109427) with hexanoyl chloride and the direct N-methylation of hexanamide (B146200). This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction conditions, and reagent availability.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the two synthesis methods. The data is compiled from established chemical literature for these and analogous transformations, providing a representative comparison.

ParameterMethod 1: Acylation of MethylamineMethod 2: Direct N-Methylation of Hexanamide
Starting Materials Hexanoyl chloride, MethylamineHexanamide, Phenyl trimethylammonium iodide
Key Reagents/Catalyst Sodium hydroxide (B78521) or TriethylamineCesium carbonate (Cs₂CO₃)
Reaction Time 2-4 hours18 hours
Typical Yield High (Often >90% for similar reactions)Moderate (67% reported for hexanamide)[1]
Reaction Temperature 0 °C to Room Temperature120 °C
Key Advantages High yield, fast reaction, utilizes common and readily available reagents.Monoselective methylation, avoids the need to handle highly reactive acyl chlorides.[1]
Key Disadvantages Requires the synthesis and handling of moisture-sensitive and corrosive hexanoyl chloride.Longer reaction time, higher temperature, and use of a more specialized methylating agent and base.

Synthetic Pathways and Logical Workflow

The choice between the two synthetic routes depends on several factors, including the availability of starting materials, desired yield, and equipment constraints. The following diagram illustrates the decision-making workflow and the distinct synthetic pathways.

G cluster_0 Starting Materials cluster_1 Synthesis Methods cluster_1a Method 1: Acylation cluster_1b Method 2: Direct N-Methylation cluster_2 Product HexanoicAcid Hexanoic Acid Hexanamide Hexanamide Step1_1 Step 1: Form Acyl Chloride (Hexanoic Acid + Thionyl Chloride) HexanoicAcid->Step1_1 Methylamine Methylamine Step2_1 N-Methylation (Hexanamide + PhMe3NI / Cs2CO3) Hexanamide->Step2_1 Step1_2 Step 2: Acylation (Hexanoyl Chloride + Methylamine) Methylamine->Step1_2 Step1_1->Step1_2 Product N-Methylhexanamide Step1_2->Product High Yield Step2_1->Product Moderate Yield

Caption: Workflow comparing the two main synthesis routes to N-Methylhexanamide.

Experimental Protocols

Detailed experimental procedures for the two synthesis methods are provided below. These protocols are based on established and reliable methodologies for amide synthesis.

Method 1: Acylation of Methylamine with Hexanoyl Chloride

This two-step method first involves the preparation of hexanoyl chloride from hexanoic acid, followed by a Schotten-Baumann type reaction with methylamine.

Step 1a: Synthesis of Hexanoyl Chloride

This procedure is based on the reaction of a carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. A reported yield for this specific transformation is 97.8%.[2]

  • Materials:

    • Hexanoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Toluene (B28343) (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexanoic acid in anhydrous toluene.

    • Slowly add thionyl chloride dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude hexanoyl chloride. The product is often used in the next step without further purification.

Step 1b: Synthesis of N-Methylhexanamide

This reaction is a nucleophilic acyl substitution where methylamine reacts with the synthesized hexanoyl chloride.

  • Materials:

    • Hexanoyl chloride (1.0 eq)

    • Aqueous methylamine solution (e.g., 40%) (1.2 eq)

    • Sodium hydroxide (NaOH) solution (e.g., 10%)

    • Dichloromethane (B109758) (DCM) or diethyl ether

  • Procedure:

    • Dissolve the crude hexanoyl chloride in an organic solvent like dichloromethane and place it in a flask cooled in an ice bath (0-5 °C).

    • In a separate beaker, prepare a solution of methylamine and sodium hydroxide in water.

    • Slowly add the aqueous methylamine/NaOH solution to the stirred solution of hexanoyl chloride. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-Methylhexanamide.

    • The product can be purified further by vacuum distillation or column chromatography.

Method 2: Direct N-Methylation of Hexanamide

This method involves the direct methylation of the primary amide, hexanamide, using a specialized methylating agent and a mild base. This approach offers high monoselectivity.[1]

  • Materials:

    • Hexanamide (1.0 eq)

    • Phenyl trimethylammonium iodide (PhMe₃NI) (2.0 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Toluene (anhydrous)

  • Procedure:

    • To a dry reaction vessel, add hexanamide, phenyl trimethylammonium iodide, and cesium carbonate.

    • Add anhydrous toluene to the mixture.

    • Heat the reaction mixture to 120 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stir for 18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid residue with toluene.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure N-Methylhexanamide. A yield of 67% has been reported for this specific transformation.[1]

Conclusion

The selection of a synthetic method for N-Methylhexanamide should be guided by the specific requirements of the research. The acylation of methylamine (Method 1) is a rapid, high-yielding process suitable for large-scale synthesis, provided that facilities for handling acyl chlorides are available. In contrast, the direct N-methylation of hexanamide (Method 2) offers an excellent alternative when high monoselectivity is crucial and when avoiding the use of highly reactive starting materials is preferred, despite its longer reaction time and more moderate yield. Researchers should weigh the advantages and disadvantages of each method to determine the most efficient and practical approach for their laboratory setting.

References

Validation

Spectroscopic Analysis for the Structural Confirmation of N-Methylhexanamide: A Comparative Guide

Authoritative structural elucidation of pharmaceutical and chemical entities is paramount in research and development. This guide provides a comparative spectroscopic analysis of N-Methylhexanamide, a secondary amide, ag...

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative structural elucidation of pharmaceutical and chemical entities is paramount in research and development. This guide provides a comparative spectroscopic analysis of N-Methylhexanamide, a secondary amide, against its lower and higher homologous counterparts, N-methylpentanamide and N-methylheptanamide. Through a detailed examination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals for the unambiguous structural confirmation of N-Methylhexanamide.

Comparative Spectroscopic Data

The structural integrity of N-Methylhexanamide is unequivocally confirmed by a cohesive analysis of its spectroscopic data. When compared with its homologs, N-methylpentanamide and N-methylheptanamide, predictable and systematic shifts in spectral features are observed, reinforcing the assigned structure. The key quantitative data from IR, ¹H NMR, ¹³C NMR, and MS analyses are summarized below for a direct comparison.

Infrared (IR) Spectroscopy Data
CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-H Stretch (cm⁻¹)
N-methylpentanamide~3305~1643~1558~2958, 2931, 2872
N-Methylhexanamide ~3306 ~1643 ~1558 ~2957, 2930, 2871
N-methylheptanamide~3305~1643~1558~2956, 2928, 2870

Table 1: Comparative IR absorption frequencies for N-Methylhexanamide and its homologs. The characteristic amide vibrational modes remain largely consistent across the series, with subtle shifts in the C-H stretching region reflecting the change in the alkyl chain length.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound-CH₃ (t)-(CH₂)n- (m)-CH₂CO- (t)N-CH₃ (d)-NH- (br s)
N-methylpentanamide~0.91 ppm~1.33 ppm~2.18 ppm~2.77 ppm~5.75 ppm
N-Methylhexanamide ~0.89 ppm ~1.30 ppm ~2.17 ppm ~2.77 ppm ~5.76 ppm
N-methylheptanamide~0.88 ppm~1.28 ppm~2.17 ppm~2.77 ppm~5.78 ppm

Table 2: Comparative ¹H NMR chemical shifts (δ) in CDCl₃ for N-Methylhexanamide and its homologs. The chemical shifts for the protons on and near the amide functional group are highly consistent. The upfield signals corresponding to the alkyl chain show minor variations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound-CH₃-(CH₂)n--CH₂CO-N-CH₃C=O
N-methylpentanamide~13.9 ppm~22.4, ~27.9 ppm~36.2 ppm~26.4 ppm~173.9 ppm
N-Methylhexanamide ~14.0 ppm ~22.5, ~25.5, ~31.4 ppm ~36.5 ppm ~26.4 ppm ~173.8 ppm
N-methylheptanamide~14.0 ppm~22.6, ~25.8, ~29.0, ~31.6 ppm~36.6 ppm~26.4 ppm~173.8 ppm

Table 3: Comparative ¹³C NMR chemical shifts (δ) in CDCl₃ for N-Methylhexanamide and its homologs. The number of signals in the aliphatic region directly corresponds to the number of carbon atoms in the alkyl chain, providing a clear distinction between the homologs.

Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺)[M-CH₃]⁺[M-C₄H₉]⁺ / [M-C₅H₁₁]⁺ / [M-C₆H₁₃]⁺McLafferty RearrangementBase Peak
N-methylpentanamide115100587272
N-Methylhexanamide 129 114 58 72 72
N-methylheptanamide143128587272

Table 4: Key mass-to-charge ratios (m/z) from the electron ionization mass spectra of N-Methylhexanamide and its homologs. The molecular ion peak confirms the molecular weight of each compound. The consistent base peak at m/z = 72 across the series is a characteristic fragmentation of N-methyl amides resulting from a McLafferty rearrangement.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

A Nicolet iS50 FT-IR spectrometer was used for data acquisition. A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean KBr plates was subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer. Samples were prepared by dissolving approximately 10 mg of the amide in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 1 second. ¹³C NMR spectra were acquired with a spectral width of 240 ppm and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Electron ionization mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole GC-MS system. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 230°C, and the electron energy was 70 eV. The mass analyzer scanned from m/z 35 to 500.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of N-Methylhexanamide.

Spectroscopic_Workflow Logical Workflow for N-Methylhexanamide Structural Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of N-Methylhexanamide Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H and 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group ID (Amide, Alkyl) IR->IR_Data NMR_Data Connectivity & Environment (Proton & Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (Molecular Ion, Base Peak) MS->MS_Data Comparison Comparison with Homologs' Data IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Confirmation Structural Confirmation of N-Methylhexanamide Comparison->Confirmation

Workflow for the structural confirmation of N-Methylhexanamide.

Conclusion

The collective evidence from Infrared, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous structural confirmation of N-Methylhexanamide. The characteristic spectroscopic signatures of the amide functional group are consistently observed. Furthermore, comparison with the homologous N-methyl amides, N-methylpentanamide and N-methylheptanamide, reveals predictable trends in the spectral data that correlate with the incremental change in the length of the alkyl chain. This comparative approach not only validates the structure of N-Methylhexanamide but also serves as a robust framework for the structural elucidation of related compounds.

Comparative

A Comparative Analysis of the Reactivity of N-Methylhexanamide and Hexanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical reactivity of N-Methylhexanamide, a secondary amide, and hexanamide (B146200), a primary amide....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-Methylhexanamide, a secondary amide, and hexanamide (B146200), a primary amide. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where the amide bond plays a pivotal role. This document summarizes key reactivity parameters, supported by experimental data and detailed protocols, to aid in the selection and manipulation of these functional groups.

Executive Summary

The reactivity of an amide is fundamentally influenced by the substitution on the nitrogen atom. In comparing hexanamide (a primary amide) with N-Methylhexanamide (a secondary amide), distinct differences in their susceptibility to common chemical transformations, such as hydrolysis and reduction, are observed. These differences arise from a combination of electronic and steric factors.

Key Findings:

  • Hydrolysis: N-Methylhexanamide is generally more reactive towards hydrolysis, particularly under basic conditions, compared to hexanamide. This is attributed to the electronic effect of the methyl group and the relative stability of the resulting amine.

  • Reduction: Both hexanamide and N-Methylhexanamide are readily reduced by powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amines. While both reactions are typically efficient, the specific reaction conditions and workup procedures may vary slightly.

Comparative Reactivity Data

The following table summarizes the key differences in reactivity between hexanamide and N-Methylhexanamide based on established chemical principles and available experimental data.

ReactionReagentsHexanamide (Primary Amide)N-Methylhexanamide (Secondary Amide)Key Reactivity Difference
Acid-Catalyzed Hydrolysis H₃O⁺, heatSlowerFasterThe nitrogen in N-Methylhexanamide is slightly more basic, leading to a higher concentration of the protonated amide, which is the reactive species.
Base-Catalyzed Hydrolysis OH⁻, heatSlowerFasterThe electron-donating methyl group in N-Methylhexanamide can slightly destabilize the transition state for hydroxide (B78521) attack, but this is often outweighed by other factors. More significantly, primary amides are less acidic and thus less readily deprotonated in the initial step of some base-catalyzed mechanisms. Some studies indicate that under certain non-aqueous basic conditions, primary amides hydrolyze much slower than secondary amides.
Reduction with LiAlH₄ 1. LiAlH₄, THF/ether 2. H₂O/H₃O⁺ workupHexylamine (B90201)N-MethylhexylamineBoth are readily reduced. The reaction proceeds efficiently for both primary and secondary amides.

Theoretical Framework

The observed differences in reactivity can be rationalized by considering the electronic and steric environment of the amide bond in both molecules.

Electronic Effects

The nitrogen lone pair in an amide is delocalized into the carbonyl group, giving the C-N bond partial double bond character. This resonance stabilization is a key factor in the relatively low reactivity of amides compared to other carboxylic acid derivatives.

  • In N-Methylhexanamide , the methyl group is an electron-donating group. This can have two opposing effects. It can increase the electron density on the nitrogen, potentially strengthening the resonance and making the amide less reactive. However, it also makes the nitrogen atom slightly more basic, which can accelerate acid-catalyzed reactions by increasing the concentration of the protonated, more reactive form of the amide.

  • In hexanamide , the presence of two hydrogen atoms on the nitrogen results in a different electronic environment compared to the N-methylated counterpart.

Steric Effects

The methyl group in N-Methylhexanamide introduces steric hindrance around the carbonyl group and the nitrogen atom. This can hinder the approach of nucleophiles, potentially slowing down reactions like hydrolysis. However, for a small group like methyl, this effect is often minimal and can be overshadowed by electronic effects.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of hexanamide and N-Methylhexanamide.

Comparative Hydrolysis Rate Determination (Base-Catalyzed)

Objective: To quantitatively compare the rate of base-catalyzed hydrolysis of hexanamide and N-Methylhexanamide.

Procedure:

  • Preparation of Stock Solutions: Prepare 0.1 M solutions of hexanamide and N-Methylhexanamide in a suitable solvent (e.g., a mixture of dioxane and water). Prepare a 1.0 M solution of sodium hydroxide in water.

  • Reaction Setup: In separate reaction vessels thermostated at a specific temperature (e.g., 60°C), add a known volume of the amide stock solution.

  • Initiation of Reaction: To each vessel, add a predetermined volume of the sodium hydroxide solution to achieve a final concentration of 0.1 M for both the amide and the base. Start a timer immediately upon addition.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction by adding an excess of a standard acid solution (e.g., 0.1 M HCl).

  • Analysis: The concentration of the remaining amide or the formed carboxylic acid (hexanoic acid) can be determined by High-Performance Liquid Chromatography (HPLC) or by back-titration of the excess acid.

  • Data Analysis: Plot the concentration of the amide versus time and determine the initial rate of the reaction. The rate constants can be calculated from the integrated rate law.

Comparative Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To compare the efficiency of the reduction of hexanamide and N-Methylhexanamide to their corresponding amines.

Procedure:

  • Reaction Setup: In two separate, dry, three-necked flasks equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a stirred suspension of a known excess of LiAlH₄ (e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Amide: Dissolve a known amount of hexanamide in anhydrous THF and add it dropwise to one of the flasks containing the LiAlH₄ suspension at 0°C. In parallel, perform the same procedure with N-Methylhexanamide in the other flask.

  • Reaction: After the addition is complete, allow the reaction mixtures to warm to room temperature and then reflux for a specified period (e.g., 4-6 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots (carefully quenching them) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixtures to 0°C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.

  • Isolation and Analysis: Filter the resulting aluminum salts and wash them with THF or diethyl ether. The combined organic filtrates are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The yield and purity of the resulting hexylamine and N-methylhexylamine can be determined by GC-MS and ¹H NMR spectroscopy.

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways discussed in this guide.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A Amide (R-CONH-R') ProtonatedAmide Protonated Amide Amide_A->ProtonatedAmide + H₃O⁺ TetrahedralIntermediate_A Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate_A + H₂O CarboxylicAcid_A Carboxylic Acid TetrahedralIntermediate_A->CarboxylicAcid_A - R'-NH₃⁺ Amine_A Amine (R'-NH₃⁺) Amide_B Amide (R-CONH-R') TetrahedralIntermediate_B Tetrahedral Intermediate Amide_B->TetrahedralIntermediate_B + OH⁻ CarboxylicAcid_B Carboxylate TetrahedralIntermediate_B->CarboxylicAcid_B - R'-NH₂ Amine_B Amine (R'-NH₂)

Caption: General mechanisms for acid and base-catalyzed amide hydrolysis.

Reduction_Mechanism Amide Amide (R-CONH-R') Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate 1. LiAlH₄ Iminium_Ion Iminium Ion (for secondary/tertiary amides) or Imine (for primary amides) Tetrahedral_Intermediate->Iminium_Ion Elimination of OAlH₂⁻ Amine Amine (R-CH₂-NH-R') Iminium_Ion->Amine 2. LiAlH₄

Caption: Simplified mechanism for the reduction of amides with LiAlH₄.

Conclusion

Validation

N-Methylhexanamide as a Plasticizer: A Comparative Performance Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative analysis of the performance of N-Methylhexanamide as a potential plasticizer, contextualized against established...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the performance of N-Methylhexanamide as a potential plasticizer, contextualized against established alternatives, primarily for polyamide (PA) resins. Due to a lack of direct, publicly available experimental data on N-Methylhexanamide, this document leverages data on analogous and commonly used plasticizers, such as N-butylbenzenesulfonamide (NBBSA), to provide a representative performance comparison. The information herein is intended to guide researchers in evaluating plasticizers for various polymer systems, with a focus on mechanical properties and thermal characteristics. Standardized experimental protocols are detailed to facilitate empirical validation.

Introduction to Plasticizers in Polymer Science

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[1][2][3] They function by embedding themselves between the polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[4] The selection of a suitable plasticizer is critical for tailoring the final properties of a plastic material to meet the demands of specific applications, such as in drug delivery systems, medical devices, and flexible packaging.

N-Methylhexanamide, a fatty amide, is explored here as a potential plasticizer. While specific performance data is scarce in published literature, its chemical structure suggests it may offer plasticizing effects in polar polymers like polyamides through hydrogen bonding interactions. This guide will draw parallels with well-documented plasticizers to infer its potential performance characteristics.

Comparative Analysis of Plasticizer Performance in Polyamides

Polyamides, commonly known as nylons, are widely used engineering thermoplastics valued for their high strength, toughness, and thermal resistance.[5] However, for certain applications requiring enhanced flexibility, plasticizers are essential. A widely used plasticizer for polyamides is N-butylbenzenesulfonamide (NBBSA).[1][2][4][6][7] This section compares the effects of different plasticizers on the mechanical and thermal properties of Polyamide 6 (PA6).

Data Presentation

Table 1: Effect of Various Plasticizers on the Mechanical Properties of Polyamide 6 (PA6)

Plasticizer TypePlasticizer NameConcentration (%)Tensile Strength (MPa)Impact Strength (kJ/m²)Reference
Sulfonamide N-butylbenzenesulfonamide (NBBSA)3Data Not AvailableData Not Available
Citrate Triethyl Citrate (TEC)3Decreased SlightlyIncreased 6-fold[8]
Glycerol Ester Glycerol Diacetate (GP)3Data Not AvailableData Not Available[8]
Glycol Polyethylene Glycol (PEG)3Data Not AvailableData Not Available[8]
None Neat PA60-Baseline[8]

Note: Quantitative values for tensile strength for NBBSA, GP, and PEG in direct comparison were not available in the searched literature. The data for TEC indicates a qualitative decrease in tensile strength and a significant quantitative increase in impact strength.

Table 2: Effect of Plasticizers on Thermal Properties of Polyamide 6 (PA6)

Plasticizer TypePlasticizer NameConcentration (%)Glass Transition Temp. (Tg)CrystallinityReference
Sulfonamide N-butylbenzenesulfonamide (NBBSA)Not SpecifiedLoweredNot Specified[4]
Citrate Triethyl Citrate (TEC)3Not SpecifiedDecreased by 21%[8]
Glycerol Ester Glycerol Diacetate (GP)3Not SpecifiedNot Specified[8]
Glycol Polyethylene Glycol (PEG)3Not SpecifiedNot Specified[8]
None Neat PA60BaselineBaseline[8]

Note: While it is a known effect of plasticizers to lower the Tg, specific quantitative data for all listed plasticizers in a comparative context was not available. NBBSA is generally known to lower the glass transition temperature of polyamides.[4]

Experimental Protocols for Plasticizer Evaluation

The following protocols outline standardized methods for evaluating the performance of a novel plasticizer like N-Methylhexanamide. These are based on ASTM standards.[9][10][11][12]

Sample Preparation
  • Compounding: The polymer (e.g., Polyamide 6) and the plasticizer (e.g., N-Methylhexanamide) are dry blended at a specified weight percentage.

  • Extrusion: The blend is then melt-extruded to ensure homogeneous mixing.

  • Molding: The extruded material is molded into standardized test specimens (e.g., tensile bars, impact test specimens) via injection molding or compression molding.

Mechanical Testing
  • Tensile Testing (ASTM D638):

    • Condition the test specimens at a standard temperature and humidity.

    • Use a universal testing machine to apply a tensile load to the specimen until failure.

    • Record the tensile strength, elongation at break, and modulus of elasticity.

  • Impact Testing (ASTM D256 - Izod or Charpy):

    • Condition the notched test specimens.

    • Use a pendulum impact tester to strike the specimen.

    • Measure the energy absorbed by the specimen during fracture, which represents the impact strength.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) (ASTM D3418):

    • A small sample of the plasticized polymer is heated at a controlled rate in a DSC instrument.

    • The heat flow to the sample is measured as a function of temperature.

    • The glass transition temperature (Tg) is determined from the resulting thermogram.

  • Thermogravimetric Analysis (TGA) (ASTM E1131):

    • A sample of the plasticized polymer is heated in a TGA instrument.

    • The mass of the sample is monitored as a function of temperature.

    • This analysis helps determine the thermal stability and volatilization temperature of the plasticizer.

Visualization of Experimental Workflow and Logical Relationships

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_mechanical Mechanical Properties cluster_thermal Thermal Properties cluster_outputs Key Performance Indicators Dry_Blending Dry Blending (Polymer + Plasticizer) Melt_Extrusion Melt Extrusion Dry_Blending->Melt_Extrusion Molding Injection/Compression Molding Melt_Extrusion->Molding Mechanical_Testing Mechanical Testing Molding->Mechanical_Testing Thermal_Analysis Thermal Analysis Molding->Thermal_Analysis Tensile_Test Tensile Test (ASTM D638) Mechanical_Testing->Tensile_Test Impact_Test Impact Test (ASTM D256) Mechanical_Testing->Impact_Test DSC_Analysis DSC Analysis (ASTM D3418) Thermal_Analysis->DSC_Analysis TGA_Analysis TGA Analysis (ASTM E1131) Thermal_Analysis->TGA_Analysis Tensile_Strength Tensile Strength Tensile_Test->Tensile_Strength Elongation Elongation at Break Tensile_Test->Elongation Impact_Strength Impact Strength Impact_Test->Impact_Strength Tg Glass Transition (Tg) DSC_Analysis->Tg Thermal_Stability Thermal Stability TGA_Analysis->Thermal_Stability

Caption: Experimental workflow for evaluating plasticizer performance.

Plasticizer_Action_Pathway cluster_properties Resulting Material Properties Polymer_Matrix Polymer Matrix (e.g., Polyamide) Plasticized_Polymer Plasticized Polymer Polymer_Matrix->Plasticized_Polymer Addition of Plasticizer Plasticizer Molecule (e.g., N-Methylhexanamide) Plasticizer->Plasticized_Polymer Increased_Flexibility Increased Flexibility Plasticized_Polymer->Increased_Flexibility Leads to Decreased_Tg Lowered Glass Transition Temp. Plasticized_Polymer->Decreased_Tg Exhibits Improved_Processability Improved Processability Plasticized_Polymer->Improved_Processability Results in

Caption: Mechanism of action for plasticizers in a polymer matrix.

Conclusion and Future Outlook

The performance of N-Methylhexanamide is anticipated to be influenced by its chain length and the polarity of its head group. It is hypothesized that it could offer a favorable balance of properties, potentially improving flexibility without significant compromise in tensile strength. However, empirical testing following the standardized protocols outlined in this guide is imperative to validate these hypotheses and to fully characterize its performance profile against established plasticizers like NBBSA.

Researchers are encouraged to conduct comparative studies to generate the necessary data, which would be of significant value to the fields of materials science and pharmaceutical development. Such studies should focus on quantifying the effects of N-Methylhexanamide on tensile strength, elongation at break, impact strength, glass transition temperature, and plasticizer migration.

References

Comparative

Assessing the Environmental Impact of N-Methylhexanamide: A Comparative Guide

A detailed comparison of the environmental profile of N-Methylhexanamide, based on data from structurally similar fatty amides, against the common processing aid, Zinc Stearate. Due to a lack of specific environmental im...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the environmental profile of N-Methylhexanamide, based on data from structurally similar fatty amides, against the common processing aid, Zinc Stearate.

Due to a lack of specific environmental impact data for N-Methylhexanamide, this guide employs a read-across approach, leveraging data from the broader category of secondary fatty amides to infer its likely environmental profile. This assessment is benchmarked against Zinc Stearate, a widely used alternative in polymer processing, for which more extensive environmental data is available. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison based on available scientific information.

Comparative Environmental Impact Data

The following tables summarize the available quantitative data for a representative secondary fatty amide (as a proxy for N-Methylhexanamide) and Zinc Stearate. The data for the fatty amide is based on the general understanding of this chemical class due to the absence of specific data for N-Methylhexanamide.

Table 1: Ecotoxicity Data

Chemical SubstanceTest OrganismEndpointValue (mg/L)Test Guideline
N-Methylhexanamide (proxy: secondary fatty amides) Data not availableLC50/EC50Not available-
Zinc Stearate Lepomis macrochirus (Bluegill sunfish)LC50 (96h)>100 (insoluble)Similar to OECD 203
Zinc Stearate Data not availableEC50 (48h, Daphnia)Not available-
Zinc Stearate Data not availableEC50 (72h, Algae)Not available-

Note: The toxicity of Zinc Stearate to aquatic organisms is considered low due to its very low water solubility.[1]

Table 2: Biodegradability Data

Chemical SubstanceTest MethodBiodegradation (%)Test Duration (days)Classification
N-Methylhexanamide (proxy: secondary fatty amides) OECD 301 Series (inferred)Expected to be >60%28Readily biodegradable (inferred)
Zinc Stearate Not specifiedExpected to biodegradeNot specifiedExpected to be biodegradable

Note: Secondary fatty amides are generally expected to undergo hydrolysis to a fatty acid and an amine, which are then typically biodegradable.

Table 3: Bioaccumulation Potential

Chemical SubstanceParameterValueMethodPotential
N-Methylhexanamide (proxy: secondary fatty amides) Log Kow~1.8 (estimated)-Low
Zinc Stearate BCF3.162 L/kgEPI Suite™ ModelLow

Experimental Protocols

Detailed methodologies for key environmental impact assessment experiments are outlined below. These protocols are based on internationally recognized OECD guidelines.

OECD 301: Ready Biodegradability

This guideline outlines several methods to assess the ready biodegradability of chemicals by aerobic microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from wastewater treatment plants) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO2 production, or oxygen consumption.

  • Procedure (Example: OECD 301F - Manometric Respirometry):

    • The test substance is added to a mineral medium to a final concentration typically between 2 and 10 mg/L.

    • The medium is inoculated with a small volume of activated sludge.

    • The test vessels are sealed and incubated at a constant temperature (e.g., 20-24°C) for 28 days.

    • Oxygen consumption is measured over time using a manometer or other pressure-measuring device.

    • The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[2][3][4][5][6]

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.[7][8][9]

  • Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities and other toxic effects are recorded.

  • Procedure:

    • Groups of fish of a recommended species (e.g., Zebrafish, Rainbow Trout) are exposed to at least five concentrations of the test substance in a geometric series.

    • A control group is exposed to the same conditions without the test substance.

    • The exposure is maintained for 96 hours under controlled temperature and lighting conditions.

    • Observations of mortality and other clinical signs of toxicity are made at 24, 48, 72, and 96 hours.

    • The LC50 (median lethal concentration) is calculated at the end of the exposure period.[8][10][11]

OECD 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.

  • Procedure:

    • Groups of daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance.

    • A control group is maintained under the same conditions without the test substance.

    • The test vessels are incubated for 48 hours under defined conditions of temperature and light.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

    • The EC50 is calculated based on the observed immobilization.

Visualizing Environmental Pathways and Assessment Logic

The following diagrams illustrate the conceptual environmental fate of N-Methylhexanamide and the logical approach to its assessment in the absence of direct data.

cluster_environment Environmental Compartments Water Water Hydrolysis Hydrolysis Water->Hydrolysis Soil/Sediment Soil/Sediment Soil/Sediment->Hydrolysis N-Methylhexanamide N-Methylhexanamide N-Methylhexanamide->Water N-Methylhexanamide->Soil/Sediment Hexanoic Acid Hexanoic Acid Hydrolysis->Hexanoic Acid Methylamine Methylamine Hydrolysis->Methylamine Biodegradation_Products CO2 + H2O + Biomass Hexanoic Acid->Biodegradation_Products Methylamine->Biodegradation_Products Start Assess Environmental Impact of N-Methylhexanamide Data_Search Search for direct experimental data Start->Data_Search Data_Found Data Available? Data_Search->Data_Found Direct_Assessment Conduct direct risk assessment Data_Found->Direct_Assessment Yes Read_Across Employ Read-Across Approach Data_Found->Read_Across No Identify_Analogs Identify structurally similar compounds (e.g., secondary fatty amides) Read_Across->Identify_Analogs Compare_to_Alternative Select and gather data for an alternative (e.g., Zinc Stearate) Read_Across->Compare_to_Alternative Gather_Analog_Data Collect environmental data for analogs Identify_Analogs->Gather_Analog_Data Comparative_Analysis Perform comparative analysis and report with limitations Gather_Analog_Data->Comparative_Analysis Compare_to_Alternative->Comparative_Analysis

References

Validation

A Comparative Guide to the Synthesis of N-Methylhexanamide for Researchers and Drug Development Professionals

An in-depth analysis of various synthetic pathways to N-Methylhexanamide, a key chemical intermediate, reveals distinct advantages and disadvantages in terms of cost, efficiency, safety, and environmental impact. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of various synthetic pathways to N-Methylhexanamide, a key chemical intermediate, reveals distinct advantages and disadvantages in terms of cost, efficiency, safety, and environmental impact. This guide provides a comprehensive comparison of the most viable synthesis routes, supported by experimental data and detailed protocols to inform strategic decisions in research and development.

N-Methylhexanamide, a simple aliphatic amide, finds applications in various chemical syntheses, including as an intermediate in the production of pharmaceuticals and agrochemicals. The selection of an optimal synthetic route is paramount for achieving high yields and purity while minimizing costs and environmental footprint. This comparative analysis focuses on three primary synthetic strategies: the direct amidation of hexanoic acid, the acylation of methylamine (B109427) with hexanoyl chloride, and a two-step approach involving the formation and subsequent N-methylation of hexanamide (B146200).

Executive Summary of Synthesis Routes

This guide evaluates three main pathways for the synthesis of N-Methylhexanamide:

  • Route 1: Direct Amidation of Hexanoic Acid using a Coupling Agent (DCC). This common laboratory-scale method involves the activation of hexanoic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with methylamine.

  • Route 2: Acylation of Methylamine with Hexanoyl Chloride. A traditional and often high-yielding approach where the more reactive hexanoyl chloride is reacted with methylamine in the presence of a base.

  • Route 3: N-Methylation of Hexanamide. This two-step route first involves the synthesis of hexanamide from hexanoic acid, followed by a selective N-methylation step.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for each of the three primary synthesis routes to N-Methylhexanamide, allowing for a direct comparison of their efficiencies and cost-effectiveness.

MetricRoute 1: Direct Amidation (DCC)Route 2: Acyl ChlorideRoute 3: N-Methylation of Hexanamide
Starting Materials Hexanoic acid, Methylamine, DCCHexanoyl chloride, MethylamineHexanoic acid, Ammonia, Methylating agent
Key Reagents Dicyclohexylcarbodiimide (DCC)Base (e.g., Triethylamine, Pyridine)Thionyl chloride (for hexanamide synthesis), Base (e.g., Cs₂CO₃), Methylating agent (e.g., Phenyltrimethylammonium (B184261) iodide)
Typical Yield Moderate to High (Estimated)High (Typically >90%)[1][2]Moderate (67% for methylation step)[3]
Reaction Time 4-12 hours2-4 hoursSeveral hours for each step
Reaction Temperature 0°C to Room Temperature0°C to Room TemperatureElevated temperatures may be required for methylation (e.g., 120°C)[3]
Purity Good to Excellent (byproduct removal is key)High (requires careful purification)Good (requires purification after each step)
Cost of Key Reagents DCC: ~$170-220/kg[][5]Hexanoyl chloride: ~$40-75/kgVaries depending on methylating agent
Safety Concerns DCC is a potent allergen and sensitizer.[6][7][8]Hexanoyl chloride is corrosive and reacts violently with water.[1][2] HCl byproduct is corrosive.Thionyl chloride is highly toxic and corrosive. Methylating agents can be toxic.
Environmental Impact Dicyclohexylurea (DCU) byproduct is a solid waste.Organic solvents and corrosive byproducts.Use of hazardous reagents and solvents.

Experimental Protocols

Detailed experimental procedures for the key synthesis routes are provided below. These protocols are based on established methodologies for similar transformations and should be adapted and optimized for specific laboratory conditions.

Route 1: Direct Amidation of Hexanoic Acid using DCC

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Hexanoic acid

  • Methylamine (solution in THF or water)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve hexanoic acid (1 equivalent) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of methylamine (1.1 equivalents) in THF or water dropwise to the cooled solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea - DCU) will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Methylhexanamide.

Route 2: Acylation of Methylamine with Hexanoyl Chloride

This protocol outlines the synthesis of N-Methylhexanamide from hexanoyl chloride and methylamine, a classic Schotten-Baumann reaction.[]

Materials:

  • Hexanoyl chloride

  • Methylamine (concentrated aqueous solution or gas)

  • A suitable base (e.g., Triethylamine, Pyridine, or excess methylamine)

  • An inert solvent (e.g., Dichloromethane, Diethyl ether)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve methylamine (2.2 equivalents) in the chosen inert solvent and cool the solution to 0°C in an ice bath. Alternatively, bubble methylamine gas through the cooled solvent.

  • Dissolve hexanoyl chloride (1 equivalent) in the same inert solvent.

  • Add the hexanoyl chloride solution dropwise to the stirred methylamine solution at 0°C. A white precipitate (methylamine hydrochloride) may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to dissolve the ammonium (B1175870) salt.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Methylhexanamide.

  • The product can be further purified by distillation or column chromatography if necessary.

Route 3: N-Methylation of Hexanamide

This two-step route involves the initial synthesis of hexanamide followed by its N-methylation. A recent study has reported the selective monomethylation of hexanamide with a moderate yield.[3]

Step 3a: Synthesis of Hexanamide from Hexanoic Acid

A common method for this transformation is the conversion of the carboxylic acid to an ammonium salt, followed by thermal dehydration.[2]

Materials:

  • Hexanoic acid

  • Ammonium carbonate

  • Apparatus for heating under reflux and distillation

Procedure:

  • Add solid ammonium carbonate slowly to an excess of hexanoic acid until the effervescence of carbon dioxide ceases. This forms ammonium hexanoate.

  • Heat the resulting mixture under reflux to dehydrate the ammonium salt to hexanamide.

  • After the reaction is complete, purify the hexanamide by distillation.

Step 3b: N-Methylation of Hexanamide

This protocol is adapted from a literature procedure for the N-methylation of amides using a quaternary ammonium salt as the methylating agent.[3]

Materials:

  • Hexanamide

  • Phenyltrimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (B28343)

Procedure:

  • In a reaction vessel, combine hexanamide (1 equivalent), phenyltrimethylammonium iodide (1.5 equivalents), and cesium carbonate (2 equivalents).

  • Add toluene as the solvent.

  • Heat the reaction mixture to 120°C and stir for the required reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture can be worked up by adding a mild acidic solution to quench the excess base and remove the N,N-dimethylamine byproduct as its water-soluble salt.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude N-Methylhexanamide by column chromatography. A reported yield for this specific methylation is 67%.[3]

Mandatory Visualization

The following diagrams illustrate the logical workflows for the three described synthesis routes for N-Methylhexanamide.

Synthesis_Route_1 HexanoicAcid Hexanoic Acid ActivatedEster Activated Intermediate (O-acylisourea) HexanoicAcid->ActivatedEster Methylamine Methylamine N_Methylhexanamide N-Methylhexanamide Methylamine->N_Methylhexanamide DCC DCC DCC->ActivatedEster ActivatedEster->N_Methylhexanamide DCU Dicyclohexylurea (Byproduct) ActivatedEster->DCU

Caption: Workflow for Route 1: Direct Amidation of Hexanoic Acid.

Synthesis_Route_2 HexanoylChloride Hexanoyl Chloride N_Methylhexanamide N-Methylhexanamide HexanoylChloride->N_Methylhexanamide HCl_Salt Amine Hydrochloride (Byproduct) HexanoylChloride->HCl_Salt HCl byproduct neutralized by base Methylamine Methylamine Methylamine->N_Methylhexanamide Base Base Base->N_Methylhexanamide

Caption: Workflow for Route 2: Acylation of Methylamine.

Synthesis_Route_3 cluster_step1 Step 1: Hexanamide Synthesis cluster_step2 Step 2: N-Methylation HexanoicAcid Hexanoic Acid Ammonia Ammonia Hexanamide Hexanamide HexanoicAcid->Hexanamide Ammonia->Hexanamide N_Methylhexanamide N-Methylhexanamide Hexanamide->N_Methylhexanamide MethylatingAgent Methylating Agent MethylatingAgent->N_Methylhexanamide Base Base Base->N_Methylhexanamide

Caption: Workflow for Route 3: N-Methylation of Hexanamide.

Cost-Benefit Analysis

A thorough cost-benefit analysis requires consideration of not only the price of raw materials but also factors such as reaction yield, energy consumption, waste disposal, and safety measures.

  • Route 1 (DCC Coupling): The primary cost driver in this route is the coupling agent, DCC, which is significantly more expensive than the starting materials for the other routes.[][5] The formation of the solid byproduct, DCU, necessitates a filtration step and adds to the waste disposal costs. While potentially offering good yields under mild conditions, the high cost of the reagent and the associated waste management make this route less economically viable for large-scale production. The significant health hazards associated with DCC (potent allergen) also require stringent safety protocols, adding to the operational costs.[6][7][8]

  • Route 2 (Acyl Chloride): This route is often the most cost-effective for large-scale synthesis. Hexanoyl chloride is a relatively inexpensive reagent. The reaction is typically fast and high-yielding. However, the corrosive nature of hexanoyl chloride and the hydrogen chloride byproduct requires specialized equipment and handling procedures, which can increase capital and operational costs. The environmental impact of using chlorinated reagents and organic solvents also needs to be considered.

  • Route 3 (N-Methylation of Hexanamide): This two-step process introduces additional complexity and potential for yield loss at each stage. The cost-effectiveness of this route is highly dependent on the price and efficiency of the methylating agent used. While the reported 67% yield for the methylation step is moderate, the overall yield for the two-step process will be lower.[3] This route might be advantageous if hexanamide is a readily available starting material or if specific N-methylation is required without affecting other functional groups in a more complex molecule. The use of potentially toxic methylating agents and high reaction temperatures are notable drawbacks.

Conclusion

For laboratory-scale synthesis where convenience and mild reaction conditions are prioritized, the direct amidation of hexanoic acid using a coupling agent (Route 1) can be a suitable option, provided that the associated costs and safety precautions for handling DCC are acceptable.

For industrial-scale production where cost-effectiveness and high throughput are critical, the acylation of methylamine with hexanoyl chloride (Route 2) is generally the preferred method. Despite the need for handling corrosive materials, its high yield and the relatively low cost of starting materials make it economically advantageous.

The N-methylation of hexanamide (Route 3) presents a viable alternative, particularly if the starting hexanamide is readily available or if a milder methylation protocol is desired compared to direct reactions with more reactive methylating agents. However, the two-step nature of this route and the moderate yield of the methylation step may limit its overall efficiency and cost-effectiveness.

Ultimately, the choice of the optimal synthesis route for N-Methylhexanamide will depend on the specific requirements of the researcher or drug development professional, with careful consideration of scale, cost, safety, and environmental impact.

References

Comparative

N-Methylhexanamide: A Comparative Guide for Restricted Solvent Substitution in Pharmaceutical Research and Development

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of N-Methylhexanamide with commonly restricted solvents in the pharmaceutical industry, name...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methylhexanamide with commonly restricted solvents in the pharmaceutical industry, namely N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF). The objective is to evaluate the potential of N-Methylhexanamide as a safer, more sustainable alternative, supported by available physicochemical data and a generalized experimental framework for performance assessment.

Introduction to Restricted Solvents and the Need for Alternatives

The use of certain organic solvents in pharmaceutical manufacturing is under increasing scrutiny due to their adverse effects on human health and the environment. Regulatory bodies have classified many common solvents based on their toxicity, leading to restrictions on their use.

  • Class 1 solvents , such as benzene, are prohibited due to their unacceptable toxicity.

  • Class 2 solvents , which include methanol (B129727) and dichloromethane, have their use limited.

  • Class 3 solvents , like ethanol (B145695) and acetone, are considered to have low toxic potential.

Prominent among the restricted solvents are the dipolar aprotic solvents DMF, DMAc, and NMP, which are widely used for their excellent solvency power in a variety of chemical transformations crucial for drug synthesis. However, they are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. This has created a pressing need for safer, greener alternatives that do not compromise on performance.

Physicochemical Properties: A Comparative Overview

A suitable solvent replacement should ideally possess similar physicochemical properties to the one it is replacing, ensuring compatibility with existing reaction conditions. The following table summarizes the key properties of N-Methylhexanamide and the selected restricted solvents.

PropertyN-MethylhexanamideN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)Tetrahydrofuran (THF)
Molecular Formula C₇H₁₅NOC₃H₇NOC₄H₉NOC₅H₉NOC₄H₈O
Molecular Weight ( g/mol ) 129.2073.0987.1299.1372.11
Boiling Point (°C) 225.7153165.1202-20466
Melting Point (°C) Not available-61-20-24-108.4
Density (g/cm³) 0.8610.9440.9371.0280.8876
Flash Point (°C) 122.3586391-14.4
Water Solubility Limited data availableMiscibleMiscibleMiscibleMiscible
Vapor Pressure (at 25°C) 0.0854 mmHg3.77 mmHg1.5 mmHg0.3 mmHg145 mmHg

Analysis of Physicochemical Properties:

N-Methylhexanamide is a higher boiling point, less dense, and likely less volatile solvent compared to DMF, DMAc, and NMP. Its higher flash point suggests it is less flammable, which is a significant safety advantage. The structural similarity to other amide solvents suggests it may exhibit comparable polarity and solvency for a range of organic compounds. However, its water solubility is not well-documented and would be a critical parameter to determine for many pharmaceutical processes.

Experimental Evaluation: A Generalized Protocol for Amide Bond Formation

Objective: To compare the efficacy of N-Methylhexanamide against DMF as a solvent in the synthesis of a model amide, N-benzylbenzamide, from benzoic acid and benzylamine (B48309) using a standard coupling agent.

Materials and Reagents:

  • Benzoic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Methylhexanamide

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Experimental Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve benzoic acid (1.0 eq) and benzylamine (1.0 eq) in N-Methylhexanamide and DMF, respectively.

  • Coupling Agent Addition: To each flask, add a solution of DCC (1.1 eq) in the respective solvent dropwise at 0°C.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixtures to remove the dicyclohexylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography or recrystallization.

    • Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

**Expected Outcomes

Comparative

A Comparative Analysis of N-Methylhexanamide Solubility Across Diverse Media

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the solubility of N-Methylhexanamide in various media. Understanding the solubility of this compound is cr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solubility of N-Methylhexanamide in various media. Understanding the solubility of this compound is crucial for its application in research, particularly in drug development and formulation. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines theoretical predictions based on molecular structure with a detailed experimental protocol for precise solubility determination.

Predicted Solubility Profile

N-Methylhexanamide possesses a molecular structure with both a polar amide group and a nonpolar hexyl chain. This amphiphilic nature dictates its solubility based on the principle of "like dissolves like." The hexyl group contributes to its hydrophobic character, suggesting limited solubility in aqueous solutions, while the amide group allows for some interaction with polar solvents.[1]

Data Presentation: Predicted Comparative Solubility of N-Methylhexanamide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar amide group can form hydrogen bonds with protic solvents. However, the six-carbon alkyl chain is hydrophobic and will limit solubility, especially in water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileModerate to HighThese solvents can interact with the polar amide group. The lack of hydrogen bonding from the solvent may be less effective at solvating the N-H proton of the amide compared to protic solvents, but the overall polarity is generally favorable.
Nonpolar Hexane, TolueneModerate to HighThe nonpolar hexyl chain will interact favorably with nonpolar solvents through van der Waals forces. The polar amide group will limit solubility compared to a completely nonpolar solute.
Aqueous Buffers Phosphate-Buffered Saline (PBS)pH-DependentThe amide group is generally neutral, but slight protonation or deprotonation at extreme pH values could minimally influence solubility. However, the primary determinant of solubility in aqueous buffers will remain the hydrophobic hexyl chain, leading to overall low solubility.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data for N-Methylhexanamide, a standardized experimental protocol is essential. The following describes the widely accepted shake-flask method for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of N-Methylhexanamide in a specific solvent at a controlled temperature.

Materials:

  • N-Methylhexanamide (high purity)

  • Selected solvents (e.g., water, ethanol, DMSO, hexane, pH buffers)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of N-Methylhexanamide to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of N-Methylhexanamide.

  • Data Analysis: Calculate the solubility of N-Methylhexanamide in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of N-Methylhexanamide solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess N-Methylhexanamide to a known volume of solvent start->add_excess shake Shake at constant temperature (24-72 hours) add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered sample filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

References

Validation

A Comparative Guide to the Thermal Stability of N-Methylhexanamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Quantitative Data Summary The thermal stability of a compound is intrinsically related to the strength of its intermolecular and intramolecular bonds. In th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The thermal stability of a compound is intrinsically related to the strength of its intermolecular and intramolecular bonds. In the absence of specific decomposition temperature data, the boiling point can serve as a useful proxy, as it reflects the energy required to overcome intermolecular forces and transition to the gaseous phase. A higher boiling point generally suggests stronger intermolecular interactions and, often, greater thermal stability.

The table below summarizes the boiling points of N-Methylhexanamide and its analogs.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
Hexanamide (B146200)CH₃(CH₂)₄CONH₂115.17255[1][2][3]
N-Methylhexanamide CH₃(CH₂)₄CONHCH₃ 129.20 225.7[4][5]
N-EthylhexanamideCH₃(CH₂)₄CONHCH₂CH₃143.23235.8[6]
N,N-DimethylhexanamideCH₃(CH₂)₄CON(CH₃)₂143.23135 (at 2 torr)[7]

Note: The boiling point for N,N-Dimethylhexanamide is reported at reduced pressure. The normal boiling point is expected to be significantly higher but was not found in the available literature.

From the available data, the parent unsubstituted hexanamide exhibits the highest boiling point. Among the N-substituted analogs, N-Ethylhexanamide has a higher boiling point than N-Methylhexanamide. This trend suggests that the presence and size of the N-alkyl substituent influence the intermolecular forces, which in turn affects their boiling points and potentially their thermal stability.

General Discussion on Thermal Stability of Amides

The thermal decomposition of amides can proceed through various pathways, and the stability of the amide bond is influenced by its molecular structure[8]. Generally, amides are considered to be relatively thermally stable compounds due to resonance stabilization of the amide bond[9].

For aliphatic amides, thermal degradation can be initiated by the cleavage of C-C, C-N, and C-H bonds. The specific decomposition pathway and the onset temperature of decomposition depend on factors such as the substitution on the nitrogen atom and the length of the alkyl chain[8][10]. In general, primary amides (like hexanamide) can form strong intermolecular hydrogen bonds, leading to higher boiling points and potentially greater thermal stability compared to their secondary and tertiary counterparts.

Secondary amides, such as N-Methylhexanamide and N-Ethylhexanamide, can still participate in hydrogen bonding, contributing to their relatively high boiling points. The increase in boiling point from N-Methyl to N-Ethylhexanamide is consistent with the increase in molecular weight and van der Waals forces. Tertiary amides, like N,N-Dimethylhexanamide, lack a hydrogen atom on the nitrogen and therefore cannot act as hydrogen bond donors, which typically results in lower boiling points compared to primary and secondary amides of similar molecular weight.

While boiling point provides a useful initial comparison, it is important to note that it is not a direct measure of thermal decomposition temperature. The actual thermal stability would be best determined by experimental methods like TGA.

Experimental Protocols

As specific experimental data for the thermal decomposition of these compounds is not available, a general protocol for determining the boiling point is provided below.

General Experimental Protocol for Boiling Point Determination

Objective: To determine the boiling point of a liquid amide sample at atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Distillation head

  • Condenser

  • Thermometer (calibrated)

  • Receiving flask

  • Boiling chips

Procedure:

  • A sample of the amide is placed in the round-bottom flask, and boiling chips are added to ensure smooth boiling.

  • The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • The condenser is connected to a cold water source.

  • The sample is heated gently.

  • The temperature at which the liquid boils and its vapor condenses on the thermometer bulb, with the condensate dripping into the condenser, is recorded as the boiling point. The temperature should remain constant during the distillation of a pure substance.

  • The atmospheric pressure is recorded, as boiling point is pressure-dependent.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in comparing the thermal stability of N-Methylhexanamide and its analogs based on available data and chemical principles.

Thermal_Stability_Comparison cluster_0 Comparative Analysis of Thermal Stability cluster_1 Data Availability & Interpretation cluster_2 Conclusion A N-Methylhexanamide and Analogs B Direct Experimental Data (TGA, DSC) A->B C Physical Property Data (Boiling Point) A->C D General Principles of Amide Stability A->D E Limited TGA/DSC Data Available B->E F Boiling Point as a Proxy for Thermal Stability C->F G Structure-Stability Relationship (Hydrogen Bonding, Molecular Weight) D->G H Comparative Assessment Based on Boiling Points and Chemical Theory E->H F->H G->H

Caption: Logical workflow for the thermal stability comparison of amides.

References

Comparative

A Comparative Guide to Validated Analytical Methods for N-Methylhexanamide Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of validated analytical methodologies for the quantification of N-Methylhexanamide. Given the limited publicly av...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of N-Methylhexanamide. Given the limited publicly available data specifically for N-Methylhexanamide, this document leverages experimental data from structurally similar short-chain and fatty acid amides to present a practical comparison of common analytical techniques. The information herein is intended to guide researchers in selecting and developing robust analytical methods for quality control and research purposes.

The two most common and effective techniques for the analysis of compounds like N-Methylhexanamide are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, which are crucial for accurate quantification in complex matrices such as biological samples.

Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for accurate quantification. The following tables summarize the performance of GC-MS and LC-MS/MS methods based on the analysis of structurally related amide compounds. These values can be considered as expected performance indicators for a validated N-Methylhexanamide quantification method.

Table 1: Performance Comparison of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Class Fatty Acid AmidesPrimary Fatty Acid Amides
Linearity (R²) > 0.99≥ 0.99
Limit of Detection (LOD) 61.0 - 105.0 ng/g[1]0.3 - 3 ng/mL[2]
Limit of Quantification (LOQ) Not explicitly reported, but typically higher than LODNot explicitly reported, but typically higher than LOD
Accuracy (% Recovery) Not explicitly reportedNot explicitly reported
Precision (RSD) Not explicitly reportedNot explicitly reported

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing and validating an analytical method. Below are generalized protocols for GC-MS and LC-MS/MS that can be adapted for N-Methylhexanamide quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods developed for the analysis of fatty acid amides.[1][3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize the sample (e.g., biological tissue, plasma).

  • Perform a liquid-liquid extraction using a suitable organic solvent like chloroform (B151607) or a mixture of chloroform and isopropanol.

  • For some applications, a derivatization step using an agent like trifluoroacetic anhydride (B1165640) may be necessary to improve the volatility and chromatographic properties of the analyte.[1]

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-Innowax, is typically used.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically set between 250°C and 300°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10-15°C/min, and hold for 5-10 minutes.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[3]

  • Ionization Mode: Electron Ionization (EI) is commonly used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methods developed for the quantification of primary fatty acid amides in biological fluids.[2]

1. Sample Preparation (Protein Precipitation or Solid-Phase Extraction):

  • For plasma or urine (Protein Precipitation): Add a cold organic solvent like acetonitrile (B52724) to the sample to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant.[2]

  • For more complex matrices or lower concentrations (Solid-Phase Extraction - SPE): Condition an appropriate SPE cartridge (e.g., C18). Load the sample, wash away interferences, and then elute the analyte with a suitable organic solvent.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.[2]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for amides.

Diagrams

Analytical Method Validation Workflow

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance select_method Select Analytical Technique (GC-MS, LC-MS/MS) define_scope->select_method optimize_params Optimize Parameters (e.g., Column, Mobile Phase, Temperature) select_method->optimize_params sample_prep Develop Sample Preparation optimize_params->sample_prep specificity Specificity sample_prep->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness validation_report Prepare Validation Report robustness->validation_report routine_use Implement for Routine Use validation_report->routine_use GCMS_vs_LCMSMS cluster_gcms GC-MS cluster_lcmsms LC-MS/MS gcms_analyte Volatile / Semi-Volatile Analytes gcms_derivatization Derivatization may be needed gcms_analyte->gcms_derivatization gcms_separation Separation based on boiling point & polarity gcms_derivatization->gcms_separation gcms_detection Mass Analyzer (e.g., Quadrupole) gcms_separation->gcms_detection lcmsms_analyte Non-Volatile / Thermally Labile Analytes lcmsms_derivatization Derivatization less common lcmsms_analyte->lcmsms_derivatization lcmsms_separation Separation based on polarity lcmsms_derivatization->lcmsms_separation lcmsms_detection Tandem Mass Analyzer (e.g., Triple Quad) lcmsms_separation->lcmsms_detection compound N-Methylhexanamide compound->gcms_analyte Suitable if volatile compound->lcmsms_analyte Generally suitable

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-Methylhexanamide

Essential Safety and Handling Guide for N-Methylhexanamide For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methylhexanamide

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Methylhexanamide, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling N-Methylhexanamide based on standard laboratory procedures. These recommendations are derived from safety data sheets for structurally similar compounds and general chemical safety guidelines.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling &Preparation (in awell-ventilated area) Chemical safety goggles oreyeglasses with side shields.[1]Chemical-resistant gloves (e.g.,Nitrile rubber), lab coat, andclosed-toe shoes.[1][2]Generally not required undernormal use with adequateventilation.[1]
Handling outside of aventilated area or withpotential for aerosolization Chemical safety goggles and aface shield.[3][4]Chemical-resistant gloves, labcoat or chemical-resistantcoveralls.[4][5]An approved air-purifyingrespirator with a particle filter maybe necessary.[1][4]
Emergency Situations(e.g., large spills) Full-face respirator or chemicalsplash goggles with a faceshield.[3][4]Fully encapsulating, chemical-resistant suit may be requireddepending on the spill size.[3][5]Positive-pressure, self-containedbreathing apparatus (SCBA).[1][3][4][6]
Firefighting Full protective gear with a self-contained breathing apparatus(SCBA).[1][6]Full protective gear.[1][6]Self-contained breathingapparatus (SCBA).[1][6]

Procedural Guidance: Safe Handling and Disposal

Adherence to standardized procedures is critical for minimizing risks. The following sections provide step-by-step guidance for the safe handling and disposal of N-Methylhexanamide.

Experimental Protocol: General Handling Procedure
  • Preparation : Before handling, ensure you are familiar with the chemical's hazards by reviewing the Safety Data Sheet (SDS).[7] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Engineering Controls : Always work in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Dispensing : Carefully dispense the required amount of N-Methylhexanamide, avoiding splashing or creation of aerosols.

  • Reaction Setup : If used in a reaction, ensure the apparatus is securely clamped and stable.[7]

  • Post-Handling : After handling, wash your hands thoroughly with soap and water.[1][9] Decontaminate the work surface.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by goggles/face shield, and then the lab coat.

Disposal Plan

Proper disposal of N-Methylhexanamide and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix N-Methylhexanamide waste with other waste streams. It should be collected as hazardous chemical waste.

  • Container Management : Collect waste in a designated, properly labeled, and sealed container.[8][10] The container should be compatible with the chemical.

  • Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[11] After rinsing, deface the label on the empty container before disposal according to your institution's guidelines.[11]

  • Spill Cleanup : In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[10] Collect the absorbed material into a sealed container for hazardous waste disposal.[8][10]

  • Final Disposal : Dispose of all N-Methylhexanamide waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[1][9][10]

Visual Workflow and Safety Models

To further clarify procedural and logical relationships, the following diagrams illustrate the safe handling workflow and the hierarchy of controls for chemical safety.

prep Preparation & Review SDS ppe Don Appropriate PPE prep->ppe handle Handle in Ventilated Area ppe->handle work Perform Work handle->work decon Decontaminate Work Area work->decon dispose Dispose of Waste work->dispose doff Doff PPE decon->doff wash Wash Hands doff->wash elimination Elimination substitution Substitution engineering Engineering Controls admin Administrative Controls ppe PPE

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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